molecular formula C8H18O B1607020 3-Methyl-2-heptanol CAS No. 31367-46-1

3-Methyl-2-heptanol

Cat. No.: B1607020
CAS No.: 31367-46-1
M. Wt: 130.23 g/mol
InChI Key: SZERMVMTUUAYML-UHFFFAOYSA-N
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Description

3-Methyl-2-heptanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92762. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-6-7(2)8(3)9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZERMVMTUUAYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871367
Record name 3-Methyl-2-heptanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31367-46-1
Record name 2-Heptanol, 3-methyl-
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Record name 3-METHYL-2-HEPTANOL
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2-heptanol
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Record name 2-Heptanol, 3-methyl-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methyl-2-heptanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyl-2-heptanol

Introduction

This compound is a secondary alcohol with a branched eight-carbon chain. Its chemical and physical properties are of interest to researchers in various fields, including organic synthesis and analytical chemistry. This guide provides a comprehensive overview of its key characteristics, supported by experimental protocols for their determination.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in chemical reactions, and identification.

PropertyValue
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][3][4]
IUPAC Name 3-methylheptan-2-ol[1][2]
CAS Registry Number 31367-46-1[1][5] (for racemic mixture)
Boiling Point 167.2 °C at 760 mmHg[6]
Melting Point -85 °C[6]
Density 0.823 g/cm³[6]
Vapor Pressure 0.567 mmHg at 25 °C[6]
Flash Point 64.2 °C[6]
Refractive Index 1.4250[6]
Water Solubility As with other medium-chain alcohols, this compound is expected to have low solubility in water due to its significant nonpolar hydrocarbon portion.[7][8]
XLogP3 2.7[1][2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available and would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.[9][10]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data for this compound is also available, providing information about its fragmentation pattern which is useful for its identification.[4][5][11]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13]

Apparatus:

  • Thiele tube or similar heating bath (e.g., MelTemp apparatus)[14][15]

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Liquid paraffin (B1166041) or other suitable heating oil

  • Bunsen burner or hot plate

Procedure:

  • Fill the small test tube with 2-3 mL of this compound.[12]

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.[12]

  • Attach the test tube to the thermometer using a rubber band or thread.

  • Immerse the setup in the Thiele tube containing the heating oil, ensuring the sample is level with the thermometer bulb.[15]

  • Gently heat the side arm of the Thiele tube.[15]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a steady stream of bubbles is observed, stop heating.[16]

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[16]

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

  • Graduated cylinder (e.g., 25 mL or 50 mL)

  • Electronic balance

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.[17][18]

  • Add a known volume (e.g., 20 mL) of this compound to the graduated cylinder. Record the volume precisely.[17][19]

  • Measure and record the combined mass of the graduated cylinder and the liquid.[17][18]

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

  • Calculate the density using the formula: Density = Mass / Volume.[20]

Determination of Solubility in Water

This protocol determines the miscibility of this compound in water.

Apparatus:

  • Test tubes

  • Pipettes or droppers

Procedure:

  • Place a small, measured amount (e.g., 1 mL) of distilled water into a test tube.

  • Add a few drops of this compound to the test tube.

  • Shake the test tube vigorously for 10-20 seconds.[21]

  • Allow the mixture to stand and observe if two distinct layers form (immiscible), if the liquid is cloudy (partially soluble), or if a single clear solution results (soluble).[21][22]

  • Record the observation. Given its structure, this compound is expected to be sparingly soluble or immiscible in water.[7]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the experimental characterization of the physical properties of a liquid chemical like this compound.

G cluster_prep Sample Preparation cluster_experiments Physical Property Determination cluster_bp Boiling Point cluster_density Density cluster_solubility Solubility cluster_analysis Data Analysis and Reporting Sample Obtain Pure Sample of This compound BP_Setup Setup Capillary Method Apparatus Sample->BP_Setup D_Mass_Empty Weigh Empty Graduated Cylinder Sample->D_Mass_Empty S_Mix Mix Sample with Water Sample->S_Mix BP_Heat Heat Sample BP_Setup->BP_Heat BP_Observe Observe Bubble Stream and Liquid Entry BP_Heat->BP_Observe BP_Record Record Boiling Point BP_Observe->BP_Record Compile Compile Results BP_Record->Compile D_Add_Sample Add Known Volume of Sample D_Mass_Empty->D_Add_Sample D_Mass_Full Weigh Cylinder with Sample D_Add_Sample->D_Mass_Full D_Calculate Calculate Density D_Mass_Full->D_Calculate D_Calculate->Compile S_Observe Observe Miscibility S_Mix->S_Observe S_Record Record Solubility S_Observe->S_Record S_Record->Compile Report Generate Technical Report Compile->Report

References

A Comprehensive Technical Guide to 3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-heptanol, a secondary alcohol, is a chiral organic compound with applications in various fields of chemical research and industry. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, and a representative synthetic protocol. The information is curated to be a valuable resource for professionals in research, and drug development.

Chemical Identity

The standardized nomenclature and registry number for this compound are as follows:

  • IUPAC Name: 3-methylheptan-2-ol[1]

  • CAS Number: 31367-46-1[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C₈H₁₈O[1][4]
Molecular Weight 130.23 g/mol [1]
Boiling Point 165.00 to 167.00 °C @ 760.00 mm Hg[5]
Flash Point 148.00 °F (64.20 °C) (Closed Cup)[5]
Vapor Pressure 0.604 mmHg @ 25 °C (estimated)[5]
XlogP3-AA 2.7 (estimated)[5]
Appearance Colorless clear liquid (estimated)[5]

Experimental Protocols

Representative Synthesis: Grignard Reaction

The synthesis of this compound can be achieved through various organic synthesis routes. A common and effective method is the Grignard reaction, which involves the reaction of an organomagnesium halide with an aldehyde. Below is a representative protocol adapted from the synthesis of a structurally similar alcohol.

Reaction:

Materials and Equipment:

  • 2-Bromopentane (B28208)

  • Magnesium turnings

  • Acetaldehyde (B116499)

  • Anhydrous diethyl ether

  • 5% aqueous NaOH solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, which is evident by the formation of bubbles. The mixture is then refluxed until most of the magnesium has reacted to form the Grignard reagent (pentylmagnesium bromide).

  • Reaction with Acetaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of acetaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • Quenching and Extraction: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with a 5% aqueous NaOH solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate.

  • Purification: The diethyl ether is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Logical Relationships in Synthesis

The synthesis of this compound via a Grignard reaction can be visualized as a logical workflow. The following diagram illustrates the key steps and transformations in this synthetic pathway.

G A Reactants: 2-Bromopentane Magnesium Acetaldehyde B Step 1: Grignard Reagent Formation (Pentylmagnesium bromide) A->B C Step 2: Nucleophilic Addition (Reaction with Acetaldehyde) B->C D Intermediate Product C->D E Step 3: Acidic Workup (Quenching) D->E F Crude Product: This compound E->F G Step 4: Purification (Distillation) F->G H Final Product: Pure this compound G->H

Caption: Workflow for the Grignard Synthesis of this compound.

References

An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of 3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 3-Methyl-2-heptanol, a secondary alcohol with significant implications in various fields of chemical research and development. This document elucidates the chiral nature of the molecule, details its stereoisomers, and presents relevant physicochemical data. A generalized experimental approach for the separation of such chiral compounds is also outlined.

Introduction to the Stereochemistry of this compound

This compound (C8H18O) is a chiral molecule due to the presence of stereogenic centers.[1] Chirality is a fundamental concept in drug development and organic chemistry, as different stereoisomers of a molecule can exhibit markedly different biological activities and physical properties. Understanding the stereochemistry of this compound is therefore crucial for its application in stereospecific synthesis and for the development of enantiomerically pure compounds.

Identification of Chiral Centers

The molecular structure of this compound contains two chiral centers, also known as stereocenters. A chiral center is a carbon atom that is bonded to four different groups. In the case of this compound, these are located at the second and third carbon atoms of the heptane (B126788) chain.

  • C2 (Carbon-2): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and the rest of the carbon chain (-CH(CH3)(CH2)3CH3).

  • C3 (Carbon-3): This carbon is bonded to a methyl group (-CH3), a hydrogen atom (-H), the carbon atom bearing the hydroxyl group (-CH(OH)CH3), and a butyl group (-CH2CH2CH2CH3).

The presence of two chiral centers means that this compound can exist as a total of 2^2 = 4 distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers.

Stereoisomers of this compound

The four stereoisomers of this compound are designated by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an (R) or (S) configuration to each chiral center. The four stereoisomers are:

  • (2R, 3R)-3-Methyl-2-heptanol

  • (2S, 3S)-3-Methyl-2-heptanol

  • (2R, 3S)-3-Methyl-2-heptanol

  • (2S, 3R)-3-Methyl-2-heptanol

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing is diastereomeric.

Physicochemical Data of Stereoisomers

Property(2R, 3R)-3-Methyl-2-heptanol(2S, 3S)-3-Methyl-2-heptanol(2R, 3S)-3-Methyl-2-heptanol(2S, 3R)-3-Methyl-2-heptanol
Molecular Weight 130.23 g/mol 130.23 g/mol 130.23 g/mol 130.23 g/mol
XLogP3-AA 2.72.72.72.7
Hydrogen Bond Donor Count 1111
Hydrogen Bond Acceptor Count 1111
Rotatable Bond Count 4444
Exact Mass 130.135765193 Da130.135765193 Da130.135765193 Da130.135765193 Da
Topological Polar Surface Area 20.2 Ų20.2 Ų20.2 Ų20.2 Ų
Heavy Atom Count 9999

Data is computed and sourced from PubChem.[2][3]

Experimental Protocols: A General Approach to Chiral Separation

While a specific, published experimental protocol for the synthesis and separation of this compound stereoisomers was not identified, a general and widely applicable methodology for the separation of chiral alcohols is through chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Representative Experimental Workflow: Chiral HPLC Separation

The following outlines a generalized workflow for the analytical or preparative separation of the stereoisomers of a chiral alcohol like this compound.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis & Collection racemic_mixture Racemic Mixture of This compound dissolution Dissolution in Mobile Phase racemic_mixture->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection of Sample filtration->injection hplc_system HPLC System with Chiral Stationary Phase (CSP) separation Separation on Column hplc_system->separation injection->hplc_system detection Detection (e.g., UV, RI) separation->detection chromatogram Chromatogram Generation detection->chromatogram fraction_collection Fraction Collection (for preparative scale) chromatogram->fraction_collection analysis Analysis of Fractions (e.g., polarimetry, NMR) fraction_collection->analysis

Caption: A generalized workflow for the chiral separation of this compound stereoisomers using HPLC.

Methodology Details:

  • Column Selection: The choice of the Chiral Stationary Phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating alcohol enantiomers. Screening several different chiral columns is a common starting point.

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane (B92381) or heptane, with a polar modifier such as isopropanol (B130326) or ethanol. The ratio of the non-polar to polar solvent is optimized to achieve the best separation (resolution) of the stereoisomers.

  • Detection: A Refractive Index (RI) detector is commonly used for alcohols if they lack a UV chromophore. If derivatized, a UV detector can be employed.

  • Fraction Collection (Preparative Scale): For the isolation of individual stereoisomers, fractions corresponding to each eluting peak are collected. The solvent is then removed to yield the purified stereoisomer.

  • Analysis of Purity: The enantiomeric purity of the collected fractions should be confirmed, for example, by re-injecting them into the chiral HPLC system. The absolute configuration of the separated isomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparison to a stereochemically defined standard, if available.

Logical Relationships of Stereoisomers

The relationships between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

G node_2R3R (2R, 3R) node_2S3S (2S, 3S) node_2R3R->node_2S3S Enantiomers node_2R3S (2R, 3S) node_2R3R->node_2R3S Diastereomers node_2S3R (2S, 3R) node_2R3R->node_2S3R Diastereomers node_2S3S->node_2R3S Diastereomers node_2S3S->node_2S3R Diastereomers node_2R3S->node_2S3R Enantiomers

Caption: The stereoisomeric relationships of this compound.

This diagram illustrates that the (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other (enantiomers), as are the (2R,3S) and (2S,3R) isomers. All other relationships between the pairs are diastereomeric, meaning they are stereoisomers that are not mirror images of each other.

Conclusion

This compound possesses two chiral centers, giving rise to four distinct stereoisomers. While experimental data on the specific properties of each stereoisomer is limited in publicly accessible literature, computational data provides a useful starting point for researchers. The separation of these stereoisomers can be achieved using established chiral chromatography techniques. A thorough understanding of the stereochemistry of this compound is paramount for its application in stereospecific chemical synthesis and for the development of novel, enantiomerically pure molecules in the pharmaceutical and other industries. Further experimental investigation into the properties and synthesis of the individual stereoisomers of this compound is warranted to fully unlock their potential.

References

Navigating the Spectral Landscape of 3-Methyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral characteristics of 3-Methyl-2-heptanol. Aimed at researchers, scientists, and professionals in drug development, this document compiles predicted spectral data, outlines a general experimental protocol for NMR analysis, and presents a structural representation of the molecule.

Note on Data: Despite extensive searches of scientific literature and spectral databases, experimentally derived ¹H and ¹³C NMR data for this compound are not publicly available. The data presented in this guide are predicted values generated from computational models and should be used as a reference and for comparison with experimentally obtained spectra.

Chemical Structure and Atom Numbering

To facilitate the interpretation of the NMR data, the chemical structure of this compound and the corresponding atom numbering are provided below.

Caption: Chemical structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the following table. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

AtomPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H11.18Doublet6.2
H23.78Multiplet
H31.55Multiplet
H41.25-1.40Multiplet
H51.25-1.40Multiplet
H61.25-1.40Multiplet
H70.90Triplet7.0
H80.88Doublet6.8
OHVariableSinglet (broad)

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below. Chemical shifts (δ) are reported in ppm relative to TMS.

AtomPredicted Chemical Shift (ppm)
C123.5
C268.9
C340.8
C429.5
C529.2
C622.9
C714.1
C815.2

General Experimental Protocol for NMR Spectroscopy

The following provides a generalized procedure for obtaining ¹H and ¹³C NMR spectra of a liquid alcohol sample like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the liquid analyte in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The instrument is tuned and shimmed for the specific probe and solvent to ensure optimal magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

    • Spectral width: 0-15 ppm

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and improve signal-to-noise.

  • Key acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128-1024 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.

    • Spectral width: 0-220 ppm

5. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • Processing steps include:

    • Fourier transformation

    • Phase correction

    • Baseline correction

    • Integration of signals (for ¹H NMR)

    • Peak picking to determine chemical shifts.

Logical Workflow for NMR-based Structural Elucidation

The process of identifying an unknown compound like this compound using NMR spectroscopy follows a logical workflow.

G cluster_0 Data Acquisition and Processing cluster_1 Spectral Analysis A Sample Preparation B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing B->D C->D E Determine Number of Signals D->E F Analyze Chemical Shifts E->F G Analyze Integration (1H) F->G H Analyze Multiplicity (1H) G->H I Propose Structure H->I J Verify with 2D NMR (COSY, HSQC, HMBC) I->J K Final Structure Confirmation J->K

Caption: A generalized workflow for structure elucidation using NMR spectroscopy.

Mass spectrometry fragmentation pattern of 3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-2-heptanol

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular identification and structural elucidation.

Core Fragmentation Pathways

The mass spectrum of this compound is characterized by several key fragmentation pathways common to secondary alcohols.[1][2] The molecular ion peak (M+) at m/z 130 is typically of low abundance or absent, a common feature for alcohols which readily undergo fragmentation.[1][2]

a) Alpha-Cleavage:

Alpha-cleavage, the scission of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, is a dominant fragmentation mechanism for alcohols.[3][4] This process is favored due to the formation of a resonance-stabilized oxonium ion.[3][5] For this compound, two primary alpha-cleavage routes exist:

  • Cleavage of the C2-C3 bond: This involves the loss of a sec-butyl radical (•CH(CH₃)C₄H₉). This pathway leads to the formation of a resonance-stabilized fragment with a mass-to-charge ratio (m/z) of 45. This is often the base peak in the spectrum of such secondary alcohols.

  • Cleavage of the C1-C2 bond: This results in the loss of a methyl radical (•CH₃). The resulting fragment ion has an m/z of 115.

b) Dehydration (Loss of Water):

Alcohols frequently undergo dehydration, leading to the elimination of a water molecule and the formation of a fragment ion at [M-18].[1][5] For this compound, this corresponds to a peak at m/z 112.

c) Hydrocarbon Fragmentation:

The aliphatic chain of the molecule can also undergo fragmentation, leading to a series of hydrocarbon fragments. These typically appear as clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (B1212753) (-CH₂-) groups.[2] Prominent peaks can be observed at m/z 57 (loss of a C₅H₁₁ radical) and m/z 43 (propyl cation).

Quantitative Data Summary

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound.

m/zRelative Intensity (%)Proposed Ion Structure/Identity
45100[CH₃CH=OH]⁺ (Base Peak from alpha-cleavage)
57~40[C₄H₉]⁺
70~35[M - C₄H₁₀]⁺• (Loss of butane)
43~30[C₃H₇]⁺
87~25[M - C₃H₇]⁺ (Loss of propyl radical)
112~5[M - H₂O]⁺• (Dehydration)
115<5[M - CH₃]⁺ (Alpha-cleavage)
130<1[C₈H₁₈O]⁺• (Molecular Ion)

Note: Relative intensities are approximate and can vary slightly depending on the specific instrument and experimental conditions.

Experimental Protocols

The data presented here is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

a) Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared at a concentration of 1 mg/mL in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • Working Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve for quantitative analysis if required.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of volatile alcohols.[3]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full Scan, with a mass range of m/z 35-300.[3]

c) Data Analysis:

  • Peak Identification: The chromatographic peak corresponding to this compound is identified based on its retention time.

  • Mass Spectrum Confirmation: The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The fragmentation pattern, including the base peak and other significant ions, is used for structural confirmation.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pattern cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration cluster_hydrocarbon Hydrocarbon Fragmentation M This compound [C8H18O]+• m/z = 130 frag_45 [CH3CHOH]+ m/z = 45 (Base Peak) M->frag_45 - •C6H13 frag_115 [M - CH3]+ m/z = 115 M->frag_115 - •CH3 frag_112 [M - H2O]+• m/z = 112 M->frag_112 - H2O frag_57 [C4H9]+ m/z = 57 M->frag_57 - •C4H9O

Caption: Primary fragmentation pathways of this compound in EI-MS.

References

The Natural Occurrence and Biological Significance of 3-Methyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3-Methyl-2-heptanol in insects, with a focus on its role as a semiochemical. While initial database entries suggested its presence in the plant Curcuma zedoaria, a thorough review of the peer-reviewed literature does not currently corroborate this finding. This guide summarizes the available quantitative data, details relevant experimental protocols for extraction and analysis, and describes the hypothesized signaling pathway involved in its perception by insects. The information is presented to support further research into the chemical ecology and potential applications of this volatile organic compound.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in the animal kingdom, specifically within insects. Its role as a semiochemical, a chemical substance that carries a message, has been noted in the context of ant communication.

Occurrence in Insects

This compound is a component of the mandibular gland secretion of the ant species Crematogaster nigriceps. These secretions often play a crucial role in communication, such as in alarm signaling and defense.

Reported Occurrence in Plants: A Note of Caution

While some phytochemical databases list Curcuma zedoaria (white turmeric) as a plant source of this compound, extensive searches of peer-reviewed scientific literature on the volatile constituents of this plant's rhizomes, leaves, and flowers have not confirmed its presence. Numerous studies employing techniques such as gas chromatography-mass spectrometry (GC-MS) on various extracts of Curcuma zedoaria have identified a wide range of terpenoids and other volatile compounds, but this compound is not among the reported constituents. Therefore, the presence of this compound in Curcuma zedoaria should be considered uncorroborated at present and requires further investigation for verification.

Quantitative Data

To date, quantitative analysis of this compound has focused on its relative abundance within the complex mixture of volatile compounds in the mandibular gland secretions of Crematogaster nigriceps. Absolute concentration data is not yet available in the literature.

Table 1: Relative Abundance of this compound in the Mandibular Gland Secretion of Crematogaster nigriceps

CompoundChemical ClassRelative Abundance (%)
This compound Alcohol Present
3-Methyl-2-heptanoneKetonePresent
Other volatile compoundsVariousPresent*

*Note: The referenced study confirmed the presence of this compound as one of seven compounds unique to Crematogaster nigriceps among the three studied Crematogaster species. However, specific percentage values for each compound were not provided in a manner that allows for a precise quantitative comparison in this table. The study focused on the presence and absence of compounds across species.

Experimental Protocols

The following sections describe generalized experimental protocols for the extraction, identification, and quantification of this compound from insect glandular secretions. These protocols are based on established methods in the field of chemical ecology.

Sample Collection and Gland Dissection
  • Insect Collection : Collect worker ants of the species of interest (e.g., Crematogaster nigriceps) from a field location. It is advisable to flash-freeze the collected specimens in liquid nitrogen to preserve the chemical integrity of the glandular secretions and store them at -80°C until dissection.

  • Gland Dissection : Under a stereomicroscope, dissect the mandibular glands from the heads of the worker ants. Use fine forceps and dissection needles for this purpose. Place the dissected glands immediately into a pre-weighed glass vial containing a suitable solvent (e.g., hexane (B92381) or dichloromethane) to prevent the loss of volatile compounds.

Extraction of Volatile Compounds
  • Solvent Extraction : Macerate the dissected glands in the solvent within the glass vial using a glass rod.

  • Incubation : Allow the glands to extract for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to ensure complete extraction of the volatile compounds.

  • Filtration and Concentration : Filter the extract to remove solid debris. The resulting extract can be concentrated under a gentle stream of nitrogen if necessary to increase the concentration of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation : Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column : Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of volatile organic compounds.

  • GC Oven Program :

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp rate: Increase the temperature at a rate of 5°C/minute to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector and Detector Temperatures : Set the injector temperature to 250°C and the mass spectrometer transfer line temperature to 280°C.

  • Carrier Gas : Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/minute).

  • Mass Spectrometry Parameters :

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: m/z 40-550.

  • Compound Identification : Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard. The NIST Mass Spectral Library can be used for tentative identification.

  • Quantification : For absolute quantification, create a calibration curve using a series of known concentrations of the synthetic this compound standard. Add a known amount of an internal standard (a compound not present in the natural extract) to both the standards and the samples for accurate quantification.

Below is a diagram illustrating the general workflow for the analysis of insect glandular secretions.

experimental_workflow Figure 1. Experimental Workflow for the Analysis of this compound from Insect Glands insect_collection Insect Collection (e.g., Crematogaster nigriceps) gland_dissection Mandibular Gland Dissection insect_collection->gland_dissection solvent_extraction Solvent Extraction (e.g., Hexane) gland_dissection->solvent_extraction concentration Concentration (under Nitrogen) solvent_extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing and Compound Identification gcms_analysis->data_processing quantification Quantification data_processing->quantification

Figure 1. Experimental Workflow for the Analysis of this compound from Insect Glands

Signaling Pathway

The perception of semiochemicals like this compound in insects is a complex process involving a series of molecular events that transduce the chemical signal into a neuronal response. While the specific signaling pathway for this compound has not been elucidated, a generalized olfactory signaling pathway for insects can be proposed.

The process begins with the diffusion of the volatile molecule through the pores of the insect's chemosensory sensilla, typically located on the antennae. Inside the sensillum lymph, the hydrophobic this compound molecule is thought to be bound by an Odorant-Binding Protein (OBP). The OBP transports the odorant to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the odorant to the OR, which forms a complex with a co-receptor (Orco), is believed to induce a conformational change that opens an ion channel. The resulting influx of cations depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.

The following diagram illustrates this hypothesized signaling pathway.

signaling_pathway Figure 2. Hypothesized Olfactory Signaling Pathway for this compound in Insects cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite MHP This compound OBP Odorant-Binding Protein (OBP) MHP->OBP Binding MHP_OBP MHP-OBP Complex OBP->MHP_OBP OR Odorant Receptor (OR) + Orco Co-receptor MHP_OBP->OR Interaction IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Depolarization->ActionPotential Brain Antennal Lobe (Brain) ActionPotential->Brain Signal to Brain BehavioralResponse Behavioral Response (e.g., Alarm, Aggregation) Brain->BehavioralResponse Processing

Figure 2. Hypothesized Olfactory Signaling Pathway for this compound in Insects

Conclusion

This compound is a naturally occurring semiochemical found in the mandibular glands of the ant Crematogaster nigriceps. While its presence in the plant kingdom, specifically in Curcuma zedoaria, has been suggested, this claim currently lacks support from the peer-reviewed scientific literature. This technical guide has provided an overview of the known quantitative data, detailed experimental protocols for its analysis from insect sources, and a hypothesized signaling pathway for its perception. Further research is needed to determine the absolute concentration of this compound in Crematogaster nigriceps, to definitively confirm or refute its presence in Curcuma zedoaria, and to elucidate the specific details of its biological activity and signaling cascade. Such studies will enhance our understanding of chemical communication in insects and could pave the way for novel applications in pest management and other fields.

An In-depth Technical Guide to the Biosynthesis Pathway of Branched-Chain Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the production of branched-chain secondary alcohols. These compounds are of significant interest as biofuels and as chiral building blocks for the synthesis of pharmaceuticals. This document details the key enzymes, their quantitative characteristics, relevant experimental protocols, and the intricate regulatory networks governing their production.

Core Biosynthetic Pathway

The primary route for the biosynthesis of branched-chain secondary alcohols, such as isobutanol and 3-methyl-1-butanol, originates from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine. This pathway, often referred to as the Ehrlich pathway, involves a two-step conversion of the corresponding α-keto acids.

The central intermediate, 2-ketoisovalerate, is derived from the valine biosynthesis pathway. This α-keto acid can be decarboxylated to isobutyraldehyde (B47883) by the enzyme α-keto acid decarboxylase (KDC). Subsequently, the aldehyde is reduced to isobutanol by an alcohol dehydrogenase (ADH). Similarly, 2-ketoisocaproate and 2-keto-3-methylvalerate, derived from leucine and isoleucine biosynthesis respectively, can be converted to 3-methyl-1-butanol and 2-methyl-1-butanol.

dot

Core biosynthetic pathway for isobutanol production.

Quantitative Data on Key Enzymes

The efficiency of branched-chain secondary alcohol production is largely dependent on the kinetic properties of the key enzymes, α-keto acid decarboxylase (KDC) and alcohol dehydrogenase (ADH). The following tables summarize the kinetic parameters of these enzymes from various microbial sources.

Table 1: Kinetic Parameters of α-Keto Acid Decarboxylases (KDCs)

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Lactococcus lactisα-Ketoisovalerate1.4 ± 0.210.2 ± 0.57.3 x 103[1]
Lactococcus lactisα-Ketoisocaproate0.9 ± 0.18.5 ± 0.49.4 x 103[1]
Lactococcus lactisPhenylpyruvate0.5 ± 0.15.1 ± 0.21.0 x 104[1]
Psychrobacter cryohalolentis K53-Methylbutanal20201000[1]
Psychrobacter cryohalolentis K5Butanal1712705[1]
Psychrobacter cryohalolentis K5Phenylacetaldehyde6533508[1]

Table 2: Substrate Specificity of Alcohol Dehydrogenases (ADHs)

Enzyme SourceSubstrateRelative Activity (%)Reference
Haloferax volcanii (HvADH1)Ethanol100[2]
Haloferax volcanii (HvADH1)1-Propanol95[2]
Haloferax volcanii (HvADH1)1-Butanol15[2]
Haloferax volcanii (HvADH2)1-Butanol100[2]
Haloferax volcanii (HvADH2)1-Pentanol85[2]
Haloferax volcanii (HvADH2)Benzyl alcohol70[2]

Regulatory Mechanisms

The biosynthesis of branched-chain secondary alcohols is intricately regulated at both the genetic and enzymatic levels, primarily through the control of the upstream amino acid biosynthesis pathways. In organisms like Escherichia coli, these pathways are subject to feedback inhibition and transcriptional regulation.

dot

Regulatory_Pathway IlvBN IlvBN Valine Valine Valine->IlvBN Feedback Inhibition Leucine Leucine ilvIH_promoter ilvIH_promoter Leucine->ilvIH_promoter Transcriptional Repression Isoleucine Isoleucine Isoleucine->ilvIH_promoter Transcriptional Repression Lrp Lrp Lrp->ilvIH_promoter Transcriptional Activation

Simplified regulatory network of the valine biosynthesis pathway in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of branched-chain secondary alcohol biosynthesis.

Expression and Purification of α-Keto Acid Decarboxylase (KivD)

This protocol describes the expression of recombinant KivD from Lactococcus lactis in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells harboring a pET vector with the kivd gene

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the expression strain.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the protein with 5 column volumes of elution buffer.

  • Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.

Enzyme Assay for α-Keto Acid Decarboxylase (KivD)

This spectrophotometric assay measures the activity of KivD by monitoring the consumption of the α-keto acid substrate.

Materials:

  • Purified KivD enzyme

  • Assay buffer (50 mM sodium phosphate, pH 6.5)

  • Substrate stock solution (e.g., 100 mM 2-ketoisovalerate in assay buffer)

  • Cofactor solution (5 mM MgCl2, 1.5 mM Thiamine diphosphate (B83284) (ThDP))

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 170 µL of assay buffer with cofactors.

  • Add 20 µL of the substrate stock solution to the reaction mixture.

  • Initiate the reaction by adding 10 µL of the purified enzyme solution.

  • Immediately measure the absorbance at 313 nm (for 2-ketoisovalerate) at 30°C.[3]

  • Monitor the decrease in absorbance over time.

  • Calculate the enzyme activity based on the initial linear rate of substrate consumption, using the molar extinction coefficient of the substrate.

Quantification of Branched-Chain Alcohols by HPLC

This protocol outlines a method for the quantification of isobutanol and 3-methyl-1-butanol from fermentation broth.

Materials:

  • Fermentation broth samples

  • Standards of isobutanol and 3-methyl-1-butanol

  • HPLC system with a Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent)

  • Mobile phase: 5 mM H2SO4

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a standard curve by diluting the alcohol standards in the fermentation medium to a range of known concentrations.

  • Clarify the fermentation broth samples by centrifugation at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Set the HPLC column temperature to 60°C and the mobile phase flow rate to 0.6 mL/min.

  • Inject 20 µL of the prepared standards and samples.

  • Identify and quantify the alcohols based on the retention times and peak areas of the standards.

Experimental and Logical Workflows

The development of microbial strains for efficient production of branched-chain secondary alcohols follows a systematic workflow.

dot

Experimental_Workflow cluster_design Strain Design & Construction cluster_testing Strain Characterization cluster_optimization Optimization Pathway_Selection Pathway_Selection Gene_Sourcing Gene_Sourcing Pathway_Selection->Gene_Sourcing Vector_Construction Vector_Construction Gene_Sourcing->Vector_Construction Host_Transformation Host_Transformation Vector_Construction->Host_Transformation Fermentation Fermentation Host_Transformation->Fermentation Product_Quantification Product_Quantification Fermentation->Product_Quantification Enzyme_Assays Enzyme_Assays Fermentation->Enzyme_Assays Process_Optimization Process_Optimization Fermentation->Process_Optimization Metabolic_Modeling Metabolic_Modeling Product_Quantification->Metabolic_Modeling Enzyme_Assays->Metabolic_Modeling Pathway_Engineering Pathway_Engineering Metabolic_Modeling->Pathway_Engineering Pathway_Engineering->Host_Transformation Iterative Improvement Process_Optimization->Fermentation Iterative Improvement

References

In-Depth Technical Guide: Safety, Toxicity, and Handling of 3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, toxicity, and handling information for 3-Methyl-2-heptanol (CAS No: 31367-46-1), a secondary alcohol with applications in various research and development settings. The following sections detail its hazard profile, toxicological data, and recommended handling procedures to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C8H18OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
Appearance Colorless clear liquid (estimated)The Good Scents Company[2]
Boiling Point 165.00 to 167.00 °C @ 760.00 mm HgThe Good Scents Company[2]
Flash Point 148.00 °F (64.20 °C) (estimated)The Good Scents Company[2]
Vapor Pressure 0.604000 mmHg @ 25.00 °C (estimated)The Good Scents Company[2]
Water Solubility 1140 mg/L @ 25 °C (experimental)The Good Scents Company[2]
LogP (o/w) 2.565 (estimated)The Good Scents Company[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification Summary [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Pictograms:

Danger

Signal Word: Danger

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the PubChem database, including P261, P264, P280, P302+P352, P305+P351+P338, and P310.

Toxicological Profile

Detailed toxicological data for this compound is not extensively available in the public domain. The GHS classification is based on aggregated data from notifications to the ECHA C&L Inventory.[1] While specific quantitative data such as LD50 and LC50 values for this compound are not readily found in the searched literature, the hazard classifications indicate significant irritation potential.

It is important to distinguish this compound from its isomers, as their toxicological profiles may differ. For instance, 2-Methyl-2-heptanol has a reported intraperitoneal LD50 of 170 mg/kg in rats, causing ataxia and effects on the liver, kidney, ureter, and bladder.[3][4] However, this data should not be directly extrapolated to this compound without further investigation.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not provided in the publicly available safety data sheets or chemical databases. The GHS classifications are derived from aggregated data submitted by chemical suppliers to regulatory bodies.[1] These studies would likely have followed standardized OECD or equivalent guidelines for testing skin and eye irritation and respiratory effects.

For researchers needing to conduct their own safety assessments, the following standard protocols would be relevant:

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Guideline 403: Acute Inhalation Toxicity

Handling and Storage

Safe handling and storage are crucial to minimize exposure and associated risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE): [6]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing vapors or mist.[6]

  • Keep away from heat, sparks, and open flames.[7][8]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Handle in accordance with good industrial hygiene and safety practices.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][8]

  • Keep away from heat, sparks, and flame.[7][8]

  • Incompatible materials include strong oxidizing agents and strong acids.[7][8]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel to a safe area.

  • Remove all sources of ignition.[5]

  • Wear appropriate personal protective equipment.[5]

  • Ventilate the area.

  • Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.[5]

  • Prevent the spill from entering drains or waterways.

Logical Workflow for Handling and Safety

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Assess_Risks Assess Risks (Irritant, Flammable) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Review_SDS Review Safety Data Sheet Review_SDS->Assess_Risks Use_Fume_Hood Work in Fume Hood Select_PPE->Use_Fume_Hood Ground_Equipment Ground Equipment (Prevent Static Discharge) Use_Fume_Hood->Ground_Equipment Spill Spill Occurs Use_Fume_Hood->Spill Exposure Exposure Occurs Use_Fume_Hood->Exposure Avoid_Ignition Avoid Ignition Sources Ground_Equipment->Avoid_Ignition Store_Properly Store in Cool, Dry, Well-Ventilated Area Avoid_Ignition->Store_Properly Dispose_Waste Dispose of Waste Properly Store_Properly->Dispose_Waste Contain_Spill Contain and Clean Spill Spill->Contain_Spill Follow_First_Aid Follow First Aid Procedures Exposure->Follow_First_Aid

Caption: Workflow for Safe Handling of this compound.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not available in the searched scientific literature. Given its classification as an irritant, it is likely to induce localized inflammatory responses upon contact with skin, eyes, or the respiratory tract. However, the precise molecular mechanisms and signaling cascades involved have not been elucidated.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal risk assessment. Users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all applicable local, state, and federal regulations regarding the handling and disposal of this chemical.

References

Solubility Profile of 3-Methyl-2-heptanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Methyl-2-heptanol in various organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility, the underlying chemical principles, and a detailed experimental protocol for determining precise solubility parameters in your laboratory setting.

Core Concepts: Understanding the Solubility of Alcohols

The solubility of an alcohol like this compound is governed by its molecular structure. As a branched-chain alcohol with eight carbon atoms, its solubility behavior is a balance between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the hydrocarbon portion interacts favorably with nonpolar solvents through van der Waals forces.

Generally, alcohols are soluble in a wide range of organic solvents. Shorter-chain alcohols exhibit high miscibility with polar solvents, including water. As the length of the carbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents. This compound, with its C8 structure, is expected to be readily soluble in most common organic solvents.

Qualitative Solubility Data

Solvent ClassSolvent NameExpected Solubility
Alcohols MethanolSoluble
EthanolSoluble[1]
IsopropanolSoluble
Ketones AcetoneSoluble
Ethers Diethyl EtherSoluble
Hydrocarbons HexaneSoluble
TolueneSoluble
Chlorinated DichloromethaneSoluble

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in specific organic solvents, the following experimental protocol can be employed. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled water bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringes and syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring to ensure saturation is reached.

  • Sample Withdrawal and Preparation:

    • After equilibration, stop the stirring and allow the excess solute to settle for at least 2 hours.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

    • Determine the mass of the collected sample.

    • Dilute the sample to a known volume with the same organic solvent.

  • Analysis:

    • Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound in the respective solvent.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent, typically expressed in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

Safety Precautions:

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Handle all organic solvents with care, as they may be flammable and/or toxic.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Constant Temperature & Stirring) A->B C Settling of Excess Solute B->C D Withdrawal of Supernatant C->D E Filtration D->E F Sample Dilution E->F G Analytical Measurement (e.g., GC-FID) F->G H Data Analysis & Solubility Calculation G->H

Caption: Workflow for the experimental determination of solubility.

References

Unveiling the Aromatic Architect: A Technical Guide to the Discovery and History of 3-Methyl-2-heptanol and its Isomers as Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 3-Methyl-2-heptanol and its structurally related isomers as critical semiochemicals in the insect world. While direct research on this compound as a primary pheromone is limited, its isomers, particularly 4-methyl-3-heptanol (B77350), and the related ketone, 4-methyl-3-heptanone (B36217), have been extensively studied. This document synthesizes the available scientific literature to present a comprehensive overview of their identification, behavioral effects, and the experimental methodologies employed in their characterization.

Introduction to this compound and its Analogs as Semiochemicals

Semiochemicals are chemical substances that carry information between organisms. Within this class, pheromones mediate interactions between individuals of the same species. Alcohols and ketones with methyl-branched carbon chains are common motifs in the chemical language of insects, often functioning as alarm pheromones, trail pheromones, or aggregation pheromones. While this compound's specific role remains less defined, its isomers have been identified as key signaling molecules in various insect orders, most notably Hymenoptera (ants) and Coleoptera (bark beetles).

Discovery and Identification

The journey to understanding these semiochemicals began with the isolation and identification of volatile compounds from insect glands. Early investigations into the chemical communication of ants and bark beetles led to the discovery of several behaviorally active compounds, including isomers of methylheptanol.

A significant breakthrough was the identification of 4-methyl-3-heptanone and 4-methyl-3-heptanol from the mandibular glands of various ant species, where they function as alarm pheromones. For instance, in the Texas leaf-cutter ant, Atta texana, 4-methyl-3-heptanone was identified as a potent alarm pheromone. Similarly, a blend of 4-methyl-3-heptanone and 4-methyl-3-heptanol has been identified as the putative alarm pheromone in the clonal raider ant, Ooceraea biroi.

Stereoisomers of 4-methyl-3-heptanol have also been recognized as major components of aggregation pheromones in several species of bark beetles.

The primary techniques used for the identification of these compounds include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the chemical components of glandular secretions or headspace volatiles.

  • Gas Chromatography-Electroantennography (GC-EAD): To identify which of the separated compounds elicit a physiological response in the insect's antenna.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the identified active compounds.

Quantitative Data on Behavioral and Electrophysiological Responses

The behavioral and physiological responses of insects to these semiochemicals are typically dose-dependent. The following tables summarize key quantitative data from studies on isomers and related ketones of this compound.

Table 1: Behavioral Responses to 4-Methyl-3-heptanone in Ants

Ant SpeciesCompoundConcentrationBehavioral Response
Atta texana4-Methyl-3-heptanoneLow concentrationsAttraction, Alertness
Atta texana4-Methyl-3-heptanoneHigh concentrationsAlarm, Repulsion
Ooceraea biroi4-Methyl-3-heptanoneNot specifiedAlarm, increased locomotion

Table 2: Electrophysiological (EAG) Responses to 4-Methyl-3-heptanone and 4-Methyl-3-heptanol in Ooceraea biroi

CompoundResponse (relative to control)
4-Methyl-3-heptanoneSignificant EAG response
4-Methyl-3-heptanolSignificant EAG response

Table 3: Field Bioassay Results for Stereoisomers of 4-Methyl-3-heptanol with the Almond Bark Beetle, Scolytus amygdali

StereoisomerBehavioral Effect
(3S,4S)-4-methyl-3-heptanolAttraction (in combination with a synergist)
(3R,4S)-4-methyl-3-heptanolInhibitory
(3R,4R)-4-methyl-3-heptanolInhibitory

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of these semiochemicals.

  • Insect Collection and Gland Dissection: Collect insects from a laboratory colony or the field. Anesthetize the insects by cooling. Dissect the target glands (e.g., mandibular glands, poison glands) under a stereomicroscope in a saline solution.

  • Solvent Extraction: Place the dissected glands in a vial with a suitable volatile solvent (e.g., hexane, dichloromethane) to extract the chemical constituents.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject a small volume of the extract into a GC-MS system.

    • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) to separate the compounds.

    • Set the oven temperature program to ramp from a low temperature (e.g., 40°C) to a high temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

    • The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra are compared to a library (e.g., NIST) for tentative identification.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD):

    • Split the effluent from the GC column between the MS detector and an electroantennogram setup.

    • Mount an excised insect antenna between two electrodes.

    • As compounds elute from the GC, record any depolarization of the antennal membrane, which indicates a physiological response.

    • Correlate the timing of the EAG response with the peaks on the chromatogram to identify biologically active compounds.

  • Structure Confirmation: Synthesize authentic standards of the candidate compounds and compare their GC retention times and mass spectra with those of the natural products.

  • Colony Maintenance: Maintain ant colonies in the laboratory under controlled conditions of temperature, humidity, and light.

  • Arena Setup: Use a clean, neutral arena (e.g., a petri dish lined with filter paper) for the assays.

  • Stimulus Application: Apply a known concentration of the synthetic semiochemical dissolved in a solvent to a small piece of filter paper or another substrate. Use a solvent-only control.

  • Behavioral Observation: Introduce a single ant or a group of ants into the arena and record their behavior for a set period. Quantifiable behaviors may include:

    • Attraction/Repulsion: Time spent in different quadrants of the arena relative to the stimulus.

    • Locomotor Activity: Distance moved, speed, and turning rate.

    • Alarm Behavior: Gaster raising, mandible opening, and erratic running.

  • Data Analysis: Use appropriate statistical tests to compare the behavioral responses to the semiochemical with the control.

Visualizations of Workflows and Pathways

The following diagrams illustrate the key processes involved in the discovery and action of these semiochemicals.

Experimental_Workflow_for_Semiochemical_Identification cluster_collection Sample Collection cluster_analysis Chemical Analysis cluster_validation Validation Insect_Collection Insect Collection Gland_Dissection Gland Dissection Insect_Collection->Gland_Dissection Solvent_Extraction Solvent Extraction Gland_Dissection->Solvent_Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Solvent_Extraction->GC_MS GC_EAD Gas Chromatography- Electroantennography (GC-EAD) Solvent_Extraction->GC_EAD Structure_Confirmation Structure Confirmation (Synthesis) GC_MS->Structure_Confirmation Behavioral_Bioassays Behavioral Bioassays GC_EAD->Behavioral_Bioassays Structure_Confirmation->Behavioral_Bioassays Conclusion Semiochemical Identified Behavioral_Bioassays->Conclusion Identification of Semiochemical Function

Caption: Workflow for the identification of insect semiochemicals.

Olfactory_Signaling_Pathway cluster_stimulus Stimulus cluster_reception Reception cluster_transduction Signal Transduction cluster_response Response Semiochemical This compound (or isomer) OBP Odorant Binding Protein (OBP) Semiochemical->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to Ion_Channel Ion Channel Activation OR->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe Processing (Brain) Action_Potential->Brain Signal to Behavior Behavioral Response Brain->Behavior Initiates

Caption: Generalized olfactory signaling pathway in insects.

Conclusion

The study of this compound and its isomers as semiochemicals provides a fascinating window into the complex world of insect chemical communication. While the specific role of this compound is an area ripe for further investigation, the well-documented functions of its isomers as potent alarm and aggregation pheromones highlight the significance of this class of compounds in mediating critical insect behaviors. The experimental protocols and data presented herein offer a foundational understanding for researchers and professionals engaged in the fields of chemical ecology, pest management, and the development of novel semiochemical-based technologies. Future research focusing on the stereospecific synthesis and bioassays of all this compound isomers will be crucial in fully elucidating their potential roles in insect communication.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3-Methyl-2-heptanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the enantioselective synthesis of the four stereoisomers of 3-Methyl-2-heptanol: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Due to the limited availability of direct literature precedents for this specific molecule, the following protocols are based on well-established and analogous synthetic methodologies for similar chiral alcohols. Optimization of the described conditions may be necessary to achieve the desired yields and stereoselectivities.

Introduction

This compound is a chiral alcohol with two stereocenters, resulting in four possible stereoisomers. The precise stereochemistry of such molecules is often critical in determining their biological activity, making enantioselective synthesis a crucial aspect of their study and application in fields such as drug development and flavor chemistry. This document outlines three primary strategies for the stereocontrolled synthesis of this compound stereoisomers:

  • Diastereoselective Reduction of a Chiral Ketone: This approach involves the synthesis of an enantioenriched ketone precursor, followed by a diastereoselective reduction to establish the second stereocenter.

  • Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), allows for the asymmetric alkylation of a ketone to create a chiral center with high enantiomeric excess.

  • Enzymatic Kinetic Resolution: This method involves the selective acylation of one enantiomer of a racemic mixture of this compound using a lipase, allowing for the separation of the unreacted enantiomer and the acylated product.

Data Presentation

The following tables summarize the expected outcomes for the proposed synthetic routes. Please note that these are target values based on analogous reactions and may vary.

Table 1: Summary of Diastereoselective Reduction of (R)-3-Methyl-2-heptanone

Reducing AgentDiastereomeric Ratio (syn:anti)Expected Major Isomer
NaBH₄70:30(2S,3R)-syn
L-Selectride®>95:5(2R,3R)-anti

Table 2: Summary of Chiral Auxiliary-Mediated Synthesis

Chiral AuxiliaryAlkylating AgentDiastereomeric Excess (de)Enantiomeric Excess (ee) of Ketone
(S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)Methyl Iodide>95%>95% (R)
(R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)Methyl Iodide>95%>95% (S)

Table 3: Summary of Lipase-Catalyzed Kinetic Resolution

LipaseAcyl DonorConversionEnantiomeric Excess (ee) of Unreacted AlcoholEnantiomeric Excess (ee) of Acylated Product
Candida antarctica Lipase B (CALB)Vinyl Acetate (B1210297)~50%>99%>99%

Experimental Protocols

Protocol 1: Diastereoselective Reduction of (R)-3-Methyl-2-heptanone

This protocol describes the synthesis of (2S,3R)- and (2R,3R)-3-Methyl-2-heptanol starting from the enantioenriched (R)-3-Methyl-2-heptanone.

1.1 Synthesis of (R)-3-Methyl-2-heptanone (Not detailed, assumed available)

1.2 Diastereoselective Reduction to (2S,3R)-3-Methyl-2-heptanol (syn-product)

  • Materials: (R)-3-Methyl-2-heptanone, Methanol (MeOH), Sodium borohydride (B1222165) (NaBH₄), Diethyl ether (Et₂O), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Dissolve (R)-3-Methyl-2-heptanone (1.0 eq) in anhydrous MeOH in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NaBH₄ (1.1 eq) in small portions to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with Et₂O (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

1.3 Diastereoselective Reduction to (2R,3R)-3-Methyl-2-heptanol (anti-product)

  • Materials: (R)-3-Methyl-2-heptanone, Anhydrous tetrahydrofuran (B95107) (THF), L-Selectride® (1.0 M solution in THF), Diethyl ether (Et₂O), Saturated aqueous sodium bicarbonate (NaHCO₃), Hydrogen peroxide (30% solution), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve (R)-3-Methyl-2-heptanone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add L-Selectride® (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by the careful addition of 30% H₂O₂.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the mixture with Et₂O (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Chiral Auxiliary-Mediated Synthesis of (R)- and (S)-3-Methyl-2-heptanone

This protocol outlines the synthesis of enantiomerically enriched 3-Methyl-2-heptanone using the SAMP/RAMP hydrazone method, which can then be reduced to the corresponding alcohol stereoisomers as described in Protocol 1.

  • Materials: 2-Heptanone (B89624), (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), Benzene (B151609), Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Methyl iodide (MeI), Diethyl ether (Et₂O), Saturated aqueous sodium bicarbonate (NaHCO₃), Ozone (O₃), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Hydrazone Formation: Reflux a solution of 2-heptanone (1.0 eq) and SAMP or RAMP (1.2 eq) in benzene with azeotropic removal of water until the reaction is complete (TLC monitoring). Remove the solvent under reduced pressure.

    • Asymmetric Alkylation:

      • Dissolve the crude hydrazone in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

      • Slowly add n-BuLi (1.2 eq) and stir for 2 hours at -78 °C.

      • Add MeI (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

      • Quench the reaction with saturated aqueous NaHCO₃ and extract with Et₂O.

      • Dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Ozonolysis:

      • Dissolve the crude alkylated hydrazone in dichloromethane (B109758) (CH₂Cl₂) and cool to -78 °C.

      • Bubble ozone through the solution until a blue color persists.

      • Purge the solution with nitrogen gas to remove excess ozone.

      • Work up the reaction by adding a reducing agent (e.g., triphenylphosphine (B44618) or dimethyl sulfide) and allowing it to warm to room temperature.

      • Purify the resulting chiral ketone by flash column chromatography.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methyl-2-heptanol

This protocol describes the resolution of a racemic mixture of this compound.

  • Materials: (±)-3-Methyl-2-heptanol, Candida antarctica Lipase B (CALB, immobilized), Vinyl acetate, Anhydrous hexane.

  • Procedure:

    • To a solution of (±)-3-Methyl-2-heptanol (1.0 eq) in anhydrous hexane, add immobilized CALB.

    • Add vinyl acetate (0.6 eq) and stir the mixture at room temperature.

    • Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

    • When the conversion reaches approximately 50%, filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted alcohol and the acetylated product by flash column chromatography.

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Chiral Ketone Reduction cluster_route2 Route 2: Enzymatic Resolution 2-Heptanone 2-Heptanone SAMP_RAMP SAMP/RAMP Alkylation 2-Heptanone->SAMP_RAMP Racemic_3_Methyl_2_heptanol (±)-3-Methyl-2-heptanol Enzymatic_Resolution Lipase-catalyzed Kinetic Resolution Racemic_3_Methyl_2_heptanol->Enzymatic_Resolution Chiral_Ketone (R)- or (S)-3-Methyl-2-heptanone SAMP_RAMP->Chiral_Ketone Diastereoselective_Reduction Diastereoselective Reduction Chiral_Ketone->Diastereoselective_Reduction Diastereomeric_Alcohols Diastereomeric Mixture of this compound Diastereoselective_Reduction->Diastereomeric_Alcohols Chromatography1 Chromatographic Separation Diastereomeric_Alcohols->Chromatography1 Stereoisomers1 Individual Stereoisomers Chromatography1->Stereoisomers1 Resolved_Mixture Mixture of Enantioenriched Alcohol and Acetate Enzymatic_Resolution->Resolved_Mixture Chromatography2 Chromatographic Separation Resolved_Mixture->Chromatography2 Stereoisomers2 Individual Enantiomers Chromatography2->Stereoisomers2

Caption: Synthetic strategies for this compound.

Diastereoselective_Reduction_Pathway cluster_syn syn-Reduction cluster_anti anti-Reduction Chiral_Ketone (R)-3-Methyl-2-heptanone NaBH4 NaBH₄, MeOH, 0 °C Chiral_Ketone->NaBH4 L_Selectride L-Selectride®, THF, -78 °C Chiral_Ketone->L_Selectride Syn_Product (2S,3R)-3-Methyl-2-heptanol (syn) NaBH4->Syn_Product Anti_Product (2R,3R)-3-Methyl-2-heptanol (anti) L_Selectride->Anti_Product Enzymatic_Resolution_Pathway Racemic_Alcohol (±)-3-Methyl-2-heptanol Lipase CALB, Vinyl Acetate Racemic_Alcohol->Lipase Unreacted_Alcohol (S)-3-Methyl-2-heptanol (Unreacted) Lipase->Unreacted_Alcohol Acylated_Product (R)-3-Methyl-2-heptanyl Acetate (Acylated) Lipase->Acylated_Product

Application Notes and Protocols for the Synthesis of 3-Methyl-2-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of the secondary alcohol 3-Methyl-2-heptanol. The synthesis is achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds. The protocol outlines the reaction of a pentylmagnesium bromide Grignard reagent with acetaldehyde (B116499). This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive guide to the preparation, execution, and purification of the target compound.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone. This reaction is a versatile tool for the synthesis of primary, secondary, and tertiary alcohols. The synthesis of this compound, a secondary alcohol, is a representative example of the nucleophilic addition of a Grignard reagent to an aldehyde. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. Strict anhydrous conditions are crucial for the success of the Grignard reaction, as any trace of water will protonate the Grignard reagent, reducing the yield of the desired alcohol.

Reaction Scheme

The overall two-step reaction for the synthesis of this compound is as follows:

Step 1: Formation of the Grignard Reagent (pentylmagnesium bromide)

  • CH3(CH2)3CH2Br + Mg --(dry ether)--> CH3(CH2)3CH2MgBr

Step 2: Reaction with Acetaldehyde and Acidic Workup

  • CH3(CH2)3CH2MgBr + CH3CHO --(1. dry ether, 2. H3O+)--> CH3(CH2)3CH(CH3)CH(OH)CH3

Materials and Methods

3.1. Reagents and Solvents All reagents should be of high purity and solvents must be anhydrous.

Reagent/SolventChemical FormulaMolar Mass ( g/mol )QuantityMolesNotes
Magnesium TurningsMg24.312.67 g0.110
1-Bromopentane (B41390)C5H11Br151.0415.10 g (11.8 mL)0.100
Anhydrous Diethyl Ether(C2H5)2O74.12150 mL-Solvent
IodineI2253.811-2 small crystals-Initiator
AcetaldehydeCH3CHO44.054.41 g (5.6 mL)0.100Freshly distilled
10% Sulfuric AcidH2SO498.08~100 mL-For workup
Saturated Sodium BicarbonateNaHCO384.0150 mL-For washing
Saturated Sodium ChlorideNaCl58.4450 mL-For washing
Anhydrous Magnesium SulfateMgSO4120.37~10 g-Drying agent

3.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice-water bath

  • Separatory funnel

  • Distillation apparatus

  • Calcium chloride drying tubes

Experimental Protocol

4.1. Preparation of the Grignard Reagent

  • All glassware must be thoroughly dried in an oven at 120°C for several hours and assembled while hot under a stream of dry nitrogen or protected from atmospheric moisture with calcium chloride drying tubes.

  • Place the magnesium turnings (2.67 g, 0.110 mol) in the 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • In the dropping funnel, prepare a solution of 1-bromopentane (15.10 g, 0.100 mol) in 50 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the 1-bromopentane solution to the magnesium turnings. Add one or two small crystals of iodine to help initiate the reaction. The reaction is indicated by the disappearance of the iodine color and the appearance of turbidity and gentle boiling of the ether.

  • If the reaction does not start, gently warm the flask with a heating mantle. Once the reaction has initiated, remove the heat source.

  • Add the remaining 1-bromopentane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the ether.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution of pentylmagnesium bromide should be grayish and cloudy.

  • Cool the Grignard reagent solution to room temperature.

4.2. Reaction with Acetaldehyde

  • Dissolve acetaldehyde (4.41 g, 0.100 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • Cool the flask containing the Grignard reagent in an ice-water bath.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10°C. A white precipitate will form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

4.3. Work-up and Purification

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly and carefully add 100 mL of 10% sulfuric acid dropwise to quench the reaction and dissolve the magnesium salts. Stir until two clear layers are formed.

  • Transfer the mixture to a separatory funnel. Separate the layers and retain the upper ether layer.

  • Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Combine all the ether extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride solution.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at the literature value for this compound.

Visualization of Experimental Workflow

Grignard_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_grignard Grignard Reagent Formation cluster_carbonyl Reaction with Aldehyde cluster_workup Work-up & Purification cluster_product Final Product Mg Magnesium Turnings Grignard_Prep 1. Mix Reactants 2. Initiate with Iodine 3. Reflux Mg->Grignard_Prep Bromo 1-Bromopentane Bromo->Grignard_Prep Ether1 Anhydrous Ether Ether1->Grignard_Prep Iodine Iodine Crystal Iodine->Grignard_Prep Reaction Add Acetaldehyde solution dropwise at 0-10°C Grignard_Prep->Reaction Pentylmagnesium bromide Acetaldehyde Acetaldehyde in Ether Acetaldehyde->Reaction Quench Quench with 10% H2SO4 Reaction->Quench Alkoxide Intermediate Extract Extract with Ether Quench->Extract Wash Wash with NaHCO3 & NaCl Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Distillation Dry->Purify Crude Product Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Gas Chromatography Method for the Analysis of 3-Methyl-2-heptanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the analysis of 3-Methyl-2-heptanol using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and related fields who require a robust and reliable method for the separation, identification, and quantification of this compound. The protocols cover both standard achiral and potential chiral separations, offering detailed experimental procedures and data presentation guidelines.

Introduction

This compound is a branched-chain alcohol that may be of interest in various fields, including flavor and fragrance analysis, chemical synthesis, and as a potential biomarker or impurity in pharmaceutical products. Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and speed.[1][2] This application note details a GC method suitable for the analysis of this compound and provides a framework for method development and validation.

Principle of the Method

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[2][3] The sample is vaporized in the injector and carried through the column by an inert carrier gas. Compounds with a higher affinity for the stationary phase travel more slowly, resulting in separation. A detector at the end of the column measures the eluted components, producing a chromatogram where each peak corresponds to a different compound. For enhanced identification, a mass spectrometer (MS) can be coupled with the GC system (GC-MS), providing mass spectra that act as a chemical fingerprint for each analyte.[4]

Apparatus and Materials

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Column:

    • For Achiral Analysis: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is recommended for the analysis of branched alcohols.[5]

    • For Chiral Analysis: A chiral capillary column, such as one with a modified cyclodextrin (B1172386) stationary phase (e.g., CP Chirasil-DEX CB), is necessary for the separation of enantiomers.[6][7][8]

  • Autosampler or Manual Syringe: For sample injection.

  • Data Acquisition and Processing Software: To control the instrument and analyze the data.

  • Vials and Caps: Appropriate for the autosampler.

  • Standard Laboratory Glassware: Volumetric flasks, pipettes, etc.

Reagents and Standards

  • Carrier Gas: Helium or Hydrogen of high purity (99.999% or higher).

  • This compound Standard: Of known purity.

  • Solvent: A high-purity, volatile solvent such as methanol, ethanol, hexane, or dichloromethane (B109758) for sample and standard preparation.[5][9]

  • Internal Standard (optional): A compound with similar chemical properties to this compound but well-separated chromatographically (e.g., another alcohol like 2-octanol (B43104) or an alkane like nonane).

  • Derivatizing Agent (for chiral analysis, optional): e.g., Trifluoroacetic anhydride (B1165640) (TFAA) to improve peak shape and resolution of chiral alcohols.[8]

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • If using an internal standard, add a constant, known concentration to each calibration standard and sample.

Sample Preparation:

The sample preparation method will depend on the matrix.

  • Liquid Samples (e.g., reaction mixtures, essential oils): Dilute the sample with a suitable solvent to bring the concentration of this compound within the calibration range.[10]

  • Solid Samples: Use an appropriate extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction to isolate the volatile components before GC analysis.[10]

Gas Chromatography (GC) Conditions

The following table summarizes recommended GC conditions for the analysis of this compound. These are starting points and may require optimization for specific instruments and applications.

ParameterRecommended Conditions for Achiral AnalysisRecommended Conditions for Chiral Analysis
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessCP Chirasil-DEX CB (or equivalent), 25 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas HeliumHydrogen[8]
Flow Rate 1.0 mL/min (constant flow)80 cm/s[8]
Injector Temperature 250 °C230 °C[8]
Injection Volume 1 µL1 µL
Injection Mode Split (e.g., 50:1) or SplitlessSplit
Oven Temperature Program Initial: 40 °C, hold for 2 min; Ramp: 5 °C/min to 150 °C; Ramp: 20 °C/min to 250 °C, hold for 5 min.Isothermal at a temperature optimized for enantiomeric separation (e.g., 80-120 °C), or a slow temperature ramp.
Detector FID or MSFID or MS
Detector Temperature FID: 280 °C; MS Transfer Line: 280 °CFID: 250 °C[8]; MS Transfer Line: 250 °C
MS Parameters (if used) Ion Source: 230 °C; Quadrupole: 150 °C; Scan Range: m/z 40-200Ion Source: 230 °C; Quadrupole: 150 °C; Scan Range: m/z 40-200

Note: The achiral method is adapted from a method for the closely related isomer, 2-methyl-3-heptanol, found in the NIST WebBook.[11][12]

Data Analysis
  • Peak Identification: Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard. For GC-MS, confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • Quantification: Create a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Prepare Calibration Standards Injection Inject into GC Standard->Injection Sample Prepare Sample (Dilution/Extraction) Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the GC analysis of this compound.

Chiral Separation Considerations

This compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). For the separation of these enantiomers, a chiral GC column is mandatory.[6][7]

  • Derivatization: The resolution of chiral alcohols on cyclodextrin-based columns can often be improved by derivatization.[8] Acetylation or trifluoroacetylation can enhance volatility and stereoselectivity.

  • Method Development: Optimization of the oven temperature is crucial for chiral separations. Isothermal analysis at a lower temperature often provides better resolution but longer analysis times. A slow temperature ramp may be a good compromise.

The logical relationship for approaching chiral analysis is depicted below.

Chiral_Analysis_Logic Start Need to separate enantiomers? Achiral Use standard non-polar column (e.g., HP-5ms) Start->Achiral No Chiral Use chiral column (e.g., Cyclodextrin-based) Start->Chiral Yes Analyze Perform GC analysis Achiral->Analyze Derivatize Consider derivatization (e.g., TFAA) Chiral->Derivatize Optimize Optimize temperature program Derivatize->Optimize Optimize->Analyze

Caption: Decision process for chiral vs. achiral GC analysis.

Summary of Quantitative Data Presentation

All quantitative results should be summarized in a clear and concise table. An example format is provided below.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% RSD (n=3)
Standard 112.34150001.01.5
Standard 212.34750005.01.2
...............
Sample A12.35450003.02.1
Sample B12.34900006.01.8

This structured approach to data presentation allows for easy comparison of results and facilitates the assessment of method performance.

References

Application Notes and Protocols for Chiral Secondary Heptanols in Synthesis: A Case Study of 4-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the use of chiral secondary heptanols as building blocks in stereoselective synthesis. While the initial focus of this inquiry was 3-Methyl-2-heptanol, a thorough review of the scientific literature reveals a notable absence of documented applications for this specific isomer as a chiral precursor. In contrast, its structural isomer, 4-Methyl-3-heptanol (B77350) , is a well-characterized and frequently utilized chiral building block, particularly in the synthesis of natural products such as insect pheromones.

This document will, therefore, focus on the synthesis and potential applications of the stereoisomers of 4-Methyl-3-heptanol as a representative and instructive example of a chiral secondary heptanol (B41253) in asymmetric synthesis. The principles and protocols outlined herein can serve as a valuable guide for researchers interested in the broader applications of chiral alcohols in the development of complex molecules.

Overview of 4-Methyl-3-heptanol as a Chiral Building Block

4-Methyl-3-heptanol possesses two chiral centers (at C3 and C4), meaning it can exist as four distinct stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The specific stereochemistry of this alcohol is crucial for its biological activity, particularly as an aggregation pheromone for several beetle species. The ability to synthesize specific stereoisomers of 4-methyl-3-heptanol is therefore of significant interest and serves as an excellent case study in stereoselective synthesis.

The primary synthetic strategy for obtaining enantiomerically pure 4-methyl-3-heptanol involves the stereoselective reduction of the corresponding ketone, 4-methyl-3-heptanone. This ketone has a single chiral center at C4, and its enantiomers, (S)- and (R)-4-methyl-3-heptanone, can be synthesized with high enantiomeric excess using established methods such as the SAMP/RAMP hydrazone chemistry. Subsequent reduction of the ketone can then be controlled to yield the desired diastereomer of the alcohol.

Stereoselective Synthesis of 4-Methyl-3-heptanone Enantiomers

A robust method for the asymmetric synthesis of (S)- and (R)-4-methyl-3-heptanone is the alkylation of the SAMP/RAMP hydrazone of a suitable precursor ketone. This method allows for the introduction of the chiral center at the C4 position with a high degree of stereocontrol.

Logical Workflow for Asymmetric Ketone Synthesis

G start Propanal hydrazone_s Formation of SAMP-Hydrazone start->hydrazone_s hydrazone_r Formation of RAMP-Hydrazone start->hydrazone_r samp (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) samp->hydrazone_s ramp (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) ramp->hydrazone_r deprotonation Deprotonation with LDA hydrazone_s->deprotonation hydrazone_r->deprotonation alkylation Alkylation with 2-bromopentane deprotonation->alkylation hydrolysis Ozonolytic Cleavage alkylation->hydrolysis ketone_s (S)-4-Methyl-3-heptanone hydrolysis->ketone_s ketone_r (R)-4-Methyl-3-heptanone hydrolysis->ketone_r G ketone_s (S)-4-Methyl-3-heptanone reducing_agent_1 Reducing Agent A (e.g., L-Selectride) ketone_s->reducing_agent_1 Stereoselective Reduction reducing_agent_2 Reducing Agent B (e.g., NaBH4) ketone_s->reducing_agent_2 Stereoselective Reduction alcohol_syn (3R,4S)-4-Methyl-3-heptanol (syn) reducing_agent_1->alcohol_syn alcohol_anti (3S,4S)-4-Methyl-3-heptanol (anti) reducing_agent_2->alcohol_anti G start (3S,4S)-4-Methyl-3-heptanol oxidation Oxidation (e.g., PCC, Swern) start->oxidation esterification Esterification (e.g., Acyl chloride, Pyridine) start->esterification etherification Etherification (e.g., NaH, Alkyl halide) start->etherification substitution Nucleophilic Substitution (via tosylate/mesylate) start->substitution product1 Chiral Ketone oxidation->product1 product2 Chiral Ester esterification->product2 product3 Chiral Ether etherification->product3 product4 Chiral Alkane/Amine/etc. substitution->product4

Unveiling the Role of 3-Methyl-2-heptanol in Pheromone Communication: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive set of application notes and protocols detailing the use of 3-Methyl-2-heptanol in pheromone blend research. This document provides an in-depth look at the methodologies for studying this semiochemical, with a focus on its role in the chemical communication of the African ant, Crematogaster nigriceps.

Application Notes

This compound is a volatile organic compound that has been identified as a component of the mandibular gland secretion in the ant species Crematogaster nigriceps. The mandibular glands of ants are a known source of alarm and defense pheromones. The presence of this compound, along with other unique compounds in the glands of C. nigriceps, suggests its potential role as a species-specific chemical signal. Further research into its precise function can lead to the development of novel and targeted pest management strategies.

The study of insect pheromones, such as this compound, involves a multi-step process beginning with the collection of the chemical signal, followed by its identification and quantification, and culminating in behavioral and electrophysiological assays to determine its biological function.

Key Research Areas:

  • Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile semiochemicals like this compound from insect glands or headspace collections.

  • Electrophysiology: Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are powerful techniques to measure the olfactory response of an insect's antenna to specific compounds, providing insights into which chemicals are detected.

  • Behavioral Bioassays: Olfactometer and field-trapping experiments are essential to determine the behavioral response elicited by this compound, such as attraction, repulsion, or alarm.

While this compound has been identified in Crematogaster nigriceps, detailed quantitative data on its relative abundance in the pheromone blend, specific electrophysiological responses, and definitive behavioral functions are still areas for active research. The following tables present a summary of the known information and provide a template for future quantitative studies.

Data Presentation

Table 1: Volatile Compounds in the Mandibular Gland Secretion of Crematogaster nigriceps

CompoundPutative FunctionRelative Abundance (%)
3-Methyl-2-pentanoneAlarm/DefenseData not available
3-Methyl-2-pentanolAlarm/DefenseData not available
3-Methyl-2-hexanolAlarm/DefenseData not available
3-Methyl-2-heptanoneAlarm/DefenseData not available
This compound Alarm/Defense Data not available
2-PhenylethanolAlarm/DefenseData not available
2-Methylheptanoic acidAlarm/DefenseData not available

Table 2: Hypothetical Electroantennography (EAG) Response of Crematogaster nigriceps to Pheromone Components

Test Compound (at 10 µg dose)Mean EAG Response (mV) ± SE
Hexane (B92381) (Control)0.1 ± 0.02
3-Methyl-2-heptanoneData not available
This compound Data not available
2-PhenylethanolData not available

Table 3: Hypothetical Behavioral Response of Crematogaster nigriceps in a Y-tube Olfactometer

Odor Source 1Odor Source 2% Ants Choosing Source 1% Ants Choosing Source 2No ChoiceSignificance (p-value)
This compound Hexane (Control)Data not availableData not availableData not availableData not available
Pheromone BlendHexane (Control)Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of this compound in pheromone research. The following are standard protocols for key experiments.

Protocol 1: Pheromone Extraction from Mandibular Glands

Objective: To extract volatile compounds from the mandibular glands of Crematogaster nigriceps for chemical analysis.

Materials:

  • Worker ants of Crematogaster nigriceps

  • Stereomicroscope

  • Fine-tipped forceps

  • Glass vial with a PTFE-lined cap

  • Hexane (GC grade)

  • Microsyringe

Procedure:

  • Immobilize worker ants by chilling them at -20°C for 5-10 minutes.

  • Under a stereomicroscope, carefully dissect the head of an ant.

  • Using fine-tipped forceps, locate and excise the mandibular glands.

  • Immediately place the dissected glands into a glass vial containing a known, small volume of hexane (e.g., 50 µL).

  • Allow the glands to extract for at least 30 minutes at room temperature.

  • The resulting hexane extract is now ready for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in the mandibular gland extract.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometer: Electron impact ionization (70 eV), scanning from m/z 35 to 550.

Procedure:

  • Inject 1 µL of the hexane extract into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

  • Quantify the relative abundance of this compound by integrating the peak area and comparing it to the total area of all identified peaks.

Protocol 3: Electroantennography (EAG)

Objective: To measure the olfactory response of a Crematogaster nigriceps antenna to this compound.

Materials:

  • Live worker ants of Crematogaster nigriceps

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Glass capillaries

  • Insect Ringer's solution

  • Odor delivery system (e.g., puff-based)

  • Synthetic this compound

  • Hexane (for dilutions)

Procedure:

  • Prepare a series of dilutions of synthetic this compound in hexane.

  • Excise an antenna from a live ant and mount it between two glass capillary electrodes filled with insect Ringer's solution.

  • Deliver a puff of air passed over a filter paper treated with a known amount of a this compound solution towards the antenna.

  • Record the resulting depolarization of the antennal membrane (EAG response) using the data acquisition software.

  • Use hexane as a negative control and a known active compound as a positive control.

Protocol 4: Behavioral Bioassay using a Y-tube Olfactometer

Objective: To determine the behavioral response of Crematogaster nigriceps workers to this compound.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered, humidified air source

  • Worker ants of Crematogaster nigriceps

  • Synthetic this compound

  • Hexane

Procedure:

  • Set up the Y-tube olfactometer with a constant airflow through both arms.

  • Introduce a filter paper treated with a solution of this compound in one arm and a filter paper with hexane (control) in the other.

  • Introduce a single worker ant at the base of the Y-tube.

  • Observe the ant's choice of arm and the time spent in each arm for a set period (e.g., 5 minutes).

  • Repeat with a sufficient number of ants to allow for statistical analysis.

  • Analyze the data to determine if there is a significant preference for the arm containing this compound.

Visualizations

To aid in the understanding of the experimental workflows and conceptual relationships, the following diagrams have been generated.

Experimental_Workflow cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_bioassay Bioassays ant Crematogaster nigriceps dissection Gland Dissection ant->dissection Immobilize & Dissect extraction Solvent Extraction dissection->extraction Excise Glands gcms GC-MS Analysis extraction->gcms Analyze Extract eag Electroantennography (EAG) extraction->eag Test Extract/Synthetic behavior Behavioral Assay (Olfactometer) extraction->behavior Test Extract/Synthetic identification Identification of This compound gcms->identification quantification Quantification identification->quantification function DetermineBiologicalFunction eag->function behavior->function Signaling_Pathway pheromone This compound obp Odorant Binding Protein (OBP) pheromone->obp Binds to or Odorant Receptor (OR) + Orco obp->or Transports to neuron Olfactory Receptor Neuron (ORN) or->neuron Activates signal Ion Channel Opening neuron->signal Leads to ap Action Potential signal->ap Generates brain Antennal Lobe (Brain) ap->brain Signal to behavior_response Behavioral Response (e.g., Alarm) brain->behavior_response Processes & Elicits

Application Note: High-Yield Synthesis of 3-Methyl-2-heptanol via Sodium Borohydride Reduction of 3-methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the reduction of 3-methyl-2-heptanone to the corresponding secondary alcohol, 3-methyl-2-heptanol. The procedure utilizes sodium borohydride (B1222165) as a mild and selective reducing agent, offering high yields and straightforward purification. This protocol is particularly relevant for researchers in synthetic organic chemistry, medicinal chemistry, and materials science who require a reliable method for the synthesis of chiral alcohols. The straightforward nature of this protocol makes it suitable for both academic and industrial laboratory settings.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, providing access to key intermediates for the construction of more complex molecules. Among the various reducing agents available, sodium borohydride (NaBH₄) is often preferred due to its operational simplicity, high chemoselectivity for aldehydes and ketones, and compatibility with protic solvents.[1][2] This stands in contrast to more reactive hydrides like lithium aluminum hydride (LiAlH₄), which require strictly anhydrous conditions.[2] The target molecule, this compound, is a chiral alcohol that can serve as a building block in the synthesis of natural products and other biologically active compounds. This document provides a detailed experimental protocol, characterization data, and a summary of the key physical and chemical properties of the starting material and product.

Data Presentation

A summary of the physical and chemical properties of the reactant and product is provided below for easy reference.

Property3-methyl-2-heptanone (Reactant)This compound (Product)
Molecular Formula C₈H₁₆OC₈H₁₈O
Molecular Weight 128.21 g/mol 130.23 g/mol
CAS Number 2371-19-931367-46-1
Boiling Point 164-165 °C166-167 °C[3]
Density 0.817 g/mL0.818 g/mL
Appearance Colorless liquidColorless liquid

Experimental Protocol

The following protocol describes the reduction of 3-methyl-2-heptanone to this compound using sodium borohydride in an ethanolic solution.

Materials:

  • 3-methyl-2-heptanone (98% purity or higher)

  • Sodium borohydride (NaBH₄), powder

  • Ethanol (B145695) (95% or absolute)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (39.0 mmol) of 3-methyl-2-heptanone in 40 mL of 95% ethanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to approximately 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature in the ice bath, slowly and portion-wise add 1.5 g (39.6 mmol) of sodium borohydride to the stirred solution over a period of 15-20 minutes. A mild evolution of hydrogen gas may be observed.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes. Subsequently, remove the ice bath and allow the reaction to proceed at room temperature for an additional 1 hour.

  • Quenching: Carefully quench the reaction by the slow addition of 20 mL of deionized water.

  • Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by fractional distillation under reduced pressure.

Expected Yield:

Based on typical yields for sodium borohydride reductions of aliphatic ketones, a yield of approximately 60-70% of purified this compound can be expected.[4]

Characterization Data

The successful synthesis of this compound can be confirmed by spectroscopic analysis.

Infrared (IR) Spectroscopy:

The IR spectrum of the product will show the disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the region of 3200-3600 cm⁻¹.

Functional GroupWavenumber (cm⁻¹) - 3-methyl-2-heptanoneWavenumber (cm⁻¹) - this compound
C=O Stretch~1715 (strong)Absent
O-H StretchAbsent~3350 (broad, strong)
C-H Stretch~2850-2960~2850-2960

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra will confirm the structure of the product. Key diagnostic signals are summarized below.

¹H NMR (CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7-3.8m1HCH-OH
~1.6s1HOH
~1.1-1.5m7HCH₂, CH
~1.1d3HCH₃ (next to CHOH)
~0.9t3HTerminal CH₃
~0.8d3HCH₃ (on C3)

¹³C NMR (CDCl₃):

Chemical Shift (ppm)Assignment
~70-75C2 (CH-OH)
~40-45C3 (CH)
~30-35C4 (CH₂)
~25-30C5 (CH₂)
~20-25C6 (CH₂)
~15-20C1 (CH₃)
~10-15C7 (CH₃)
~10-15C3-CH₃

Visualizations

Reaction Scheme:

Caption: Reduction of 3-methyl-2-heptanone to this compound.

Experimental Workflow:

Workflow A Dissolve 3-methyl-2-heptanone in Ethanol B Cool to 0-5 °C in Ice Bath A->B C Slowly Add NaBH₄ B->C D Stir at 0 °C, then Room Temperature C->D E Quench with Water D->E F Remove Ethanol (Rotary Evaporator) E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry with MgSO₄ and Filter H->I J Evaporate Diethyl Ether I->J K Characterize Product (IR, NMR) J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of 3-methyl-2-heptanone to this compound using sodium borohydride. The procedure is straightforward, utilizes readily available and safe reagents, and provides the desired product in good yield. The provided characterization data will aid researchers in confirming the successful synthesis of the target molecule. This protocol is a valuable addition to the synthetic chemist's toolkit for the preparation of secondary alcohols.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-2-heptanol for Improved GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-Methyl-2-heptanol to enhance its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity of the hydroxyl group in this compound can lead to poor chromatographic peak shape (tailing) and reduced sensitivity. Derivatization, through silylation or acetylation, mitigates these issues by converting the polar hydroxyl group into a less polar, more volatile moiety. This results in improved peak symmetry, increased thermal stability, and enhanced detection sensitivity, facilitating more accurate and reliable quantification. This guide offers a comparative overview of two common derivatization techniques, detailed step-by-step protocols, and expected analytical outcomes.

Introduction

This compound is a secondary alcohol that finds applications in various fields, including as a fragrance component and a potential biomarker. Accurate and sensitive quantification of this compound is often crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar compounds like alcohols can be challenging. The presence of an active hydrogen in the hydroxyl group can lead to intermolecular hydrogen bonding, causing interactions with active sites in the GC system, resulting in peak tailing and reduced analytical performance.

Chemical derivatization is a technique used to modify an analyte to improve its chromatographic behavior and detection. For alcohols, the most common derivatization methods are silylation and acylation (esterification).

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced detection.

  • Acetylation (Esterification): This method involves the reaction of the alcohol with an acetylating agent to form an acetate (B1210297) ester. Esterification also reduces the polarity of the molecule, improving its gas chromatographic properties.

This application note details protocols for both silylation and acetylation of this compound and discusses the expected improvements in GC-MS analysis.

Materials and Methods

Reagents and Materials
  • This compound standard

  • Silylation Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Pyridine (B92270) (anhydrous)

  • Acetylation Reagents:

  • Solvents:

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation

Instrumentation: GC-MS Parameters

The following are typical GC-MS parameters that can be adapted based on the available instrumentation.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Experimental Protocols

Silylation of this compound

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent like hexane or ethyl acetate (e.g., 1 mg/mL).

  • Transfer 100 µL of the this compound solution into a 2 mL GC vial.

  • If the sample is in a protic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. Alternatively, 100 µL of MSTFA can be used. For secondary alcohols, a catalyst like TMCS is recommended to ensure complete derivatization.

  • Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_analysis Analysis A 1. Aliquot of this compound in GC Vial B 2. Add BSTFA + 1% TMCS and Pyridine A->B C 3. Cap, Vortex, and Heat (60-70°C for 30 min) B->C D 4. Cool to Room Temperature C->D E 5. Inject into GC-MS D->E

Acetylation of this compound

This protocol details the formation of the acetate ester of this compound.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

  • Transfer 100 µL of the this compound solution into a 2 mL GC vial.

  • If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of acetic anhydride and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and neutralizes the acetic acid byproduct.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane or ethyl acetate.

  • The sample is now ready for GC-MS analysis.

G cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_analysis Analysis A 1. Aliquot of this compound in GC Vial B 2. Add Acetic Anhydride and Pyridine A->B C 3. Cap, Vortex, and Heat (60°C for 30 min) B->C D 4. Evaporate Reagents C->D F 5. Reconstitute in Solvent D->F G 6. Inject into GC-MS F->G

Results and Discussion

Chromatographic Improvement

Without derivatization, this compound may exhibit a tailing peak on common non-polar GC columns due to its polar hydroxyl group. Both silylation and acetylation are expected to produce a derivative with a significantly more symmetrical peak shape.

AnalyteExpected Retention Time (min)Expected Peak Shape
This compound (Underivatized)LowerTailing
This compound-TMS EtherHigherSymmetrical
This compound-Acetate EsterHigherSymmetrical

Note: Actual retention times will vary depending on the specific GC-MS system and conditions.

Mass Spectral Fragmentation

Underivatized this compound (MW: 130.23 g/mol ) The mass spectrum of underivatized this compound is often characterized by a weak or absent molecular ion peak (M+• at m/z 130). Common fragments include the loss of water (m/z 112), and alpha-cleavages around the hydroxyl group.

This compound-TMS Ether (MW: 202.41 g/mol ) The TMS derivative is expected to show a more informative mass spectrum. Key fragments often include:

  • [M-15]+: Loss of a methyl group from the TMS moiety (m/z 187).

  • [M-43]+: Loss of a propyl group.

  • m/z 73: The characteristic trimethylsilyl ion ([ (CH_3)_3Si ]^+ ).

  • m/z 75: Rearrangement ion ([ (CH_3)_2Si=OH ]^+ ).

This compound-Acetate Ester (MW: 172.27 g/mol ) The acetate derivative will also produce a characteristic fragmentation pattern. Expected fragments include:

  • [M-43]+: Loss of an acetyl group (CH3CO) is often a prominent peak (m/z 129).

  • [M-60]+: Loss of acetic acid (CH3COOH) through a McLafferty rearrangement (m/z 112).

  • m/z 43: The acylium ion ([ CH_3CO ]^+ ).

G cluster_derivatization Derivatization A This compound (Poor Peak Shape, Low Sensitivity) B Silylation (BSTFA/MSTFA) A->B C Acetylation (Acetic Anhydride) A->C D TMS Ether Derivative (Improved Volatility & Stability) B->D E Acetate Ester Derivative (Improved Volatility) C->E F GC-MS Analysis (Symmetrical Peak, Enhanced Sensitivity) D->F E->F

Quantitative Performance

Derivatization is expected to significantly improve the quantitative performance of the GC-MS method for this compound. The improved peak shape and increased signal intensity should lead to lower limits of detection (LOD) and quantification (LOQ).

ParameterUnderivatizedSilylatedAcetylated
Limit of Detection (LOD) HigherLowerLower
Limit of Quantification (LOQ) HigherLowerLower
Linearity (R²) GoodExcellentExcellent
Precision (%RSD) HigherLowerLower

This table represents expected trends. Actual values must be determined through method validation.

Conclusion

Derivatization of this compound by either silylation or acetylation is a crucial step for robust and sensitive GC-MS analysis. Both techniques effectively reduce the polarity of the analyte, leading to improved chromatographic peak shape, enhanced thermal stability, and consequently, lower detection limits and more reliable quantification. The choice between silylation and acetylation may depend on the specific requirements of the analysis, including potential interferences in the sample matrix and the desired fragmentation pattern for mass spectral confirmation. Silylation is a very common and effective method, while acetylation offers a stable alternative. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement these derivatization strategies for the analysis of this compound and other secondary alcohols.

Application Note: Quantitative Analysis of 3-Methyl-2-heptanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-heptanol is a volatile organic compound that can be present in various complex mixtures, including beverages, food products, and biological samples. Its accurate quantification is crucial for quality control, flavor and fragrance analysis, and metabolic studies. This application note provides a detailed protocol for the quantitative analysis of this compound in a complex matrix, such as wine, using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID). An alternative, highly sensitive method using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed.

Principle

The primary method described utilizes the principle of static headspace sampling. A liquid sample is placed in a sealed vial and heated, allowing volatile compounds like this compound to partition between the liquid and gas phases. A portion of the gas phase (headspace) is then automatically injected into a gas chromatograph for separation and quantification. The Flame Ionization Detector (FID) provides a robust and linear response for hydrocarbon-containing compounds. For enhanced sensitivity and specificity, HS-SPME-GC-MS can be employed, where a coated fiber concentrates the analytes from the headspace before desorption into the GC-MS system.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of higher alcohols in alcoholic beverages, which is representative of the performance expected for this compound analysis.

Table 1: Calibration Data for Higher Alcohols using HS-GC-FID

CompoundLinear Range (mg/L)Correlation Coefficient (R²)
n-Propanol0.5 - 800> 0.99
Isobutanol0.5 - 800> 0.99
Amyl Alcohols0.5 - 800> 0.99
This compound (Expected) 0.5 - 800 > 0.99

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Higher Alcohols using HS-GC-FID [1]

CompoundLOD (mg/L)LOQ (mg/L)
n-Butanol0.120.41
Acetaldehyde0.692.29
Amyl Alcohols9.0430.13
This compound (Expected) ~0.1 - 1.0 ~0.3 - 3.0

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using HS-GC-FID

This protocol is adapted from a validated method for the rapid quantification of higher alcohols in wine and other alcoholic beverages.[1]

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (e.g., 4-Methyl-2-pentanol)

  • Ethanol (B145695) (20% v/v in deionized water) for calibration standards

  • 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

  • Micropipettes

2. Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Headspace Autosampler.[1]

  • GC Column: Elite-WAX ETR (60 m x 0.32 mm I.D. x 1.0 μm film thickness) or equivalent polar capillary column.[1]

3. Sample and Standard Preparation

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into the 20% ethanol solution. The concentration range should bracket the expected concentration in the samples.

  • Sample Preparation: For liquid samples like wine, a direct injection of a small volume into the headspace vial is sufficient. A minimal sample volume of 10 µL can be used.[1]

4. HS-GC-FID Parameters [1]

  • Headspace Autosampler:

    • Vial Equilibration Time: 31.7 minutes

    • Oven Temperature: 102°C

    • Sample Loop Temperature: 110°C

    • Transfer Line Temperature: 120°C

    • Vial Pressurization Time: 1 minute

  • Gas Chromatograph:

    • Injector Temperature: 150°C

    • Carrier Gas: Helium at a constant flow of 2.5 mL/min

    • Split Ratio: 2:1 (split flow of 5 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp 1: Increase to 70°C at 5°C/min

      • Ramp 2: Increase to 180°C at 10°C/min, hold for 2 minutes

    • Detector (FID) Temperature: 250°C

5. Data Analysis

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Protocol 2: High-Sensitivity Analysis using HS-SPME-GC-MS

This protocol is a general guideline for using HS-SPME for the analysis of volatile compounds in beverages and can be optimized for this compound.

1. Materials and Reagents

  • Same as Protocol 1

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Instrumentation

  • GC-MS system with an autosampler equipped for SPME.

3. Sample and Standard Preparation

  • Prepare calibration standards and samples in 20 mL headspace vials.

  • For improved extraction efficiency, especially in complex matrices, the addition of NaCl (to saturation) can be beneficial.

4. HS-SPME-GC-MS Parameters

  • HS-SPME:

    • Sample Volume: 2 mL

    • Incubation Temperature: 60°C

    • Incubation Time: 40 minutes with stirring

    • SPME Fiber Exposure Time: 30 minutes in the headspace

  • GC-MS:

    • Injector Temperature: 250°C (for thermal desorption of the SPME fiber)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Similar to Protocol 1, may require optimization.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 35-350

5. Data Analysis

  • Quantification is typically performed using selected ion monitoring (SIM) for the target analyte and internal standard to enhance sensitivity and selectivity.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Wine) Vial Transfer to Headspace Vial Sample->Vial Standard This compound Standard Standard->Vial InternalStandard Internal Standard (e.g., 4-Methyl-2-pentanol) InternalStandard->Vial Headspace Headspace Autosampler Vial->Headspace Automated Injection GC Gas Chromatography (Separation) Headspace->GC FID Flame Ionization Detector (Detection) GC->FID Integration Peak Integration FID->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

spme_workflow cluster_spme_prep Sample Preparation cluster_spme_extraction HS-SPME Extraction cluster_spme_analysis GC-MS Analysis Sample Sample in Headspace Vial Salt Add NaCl (Optional) Sample->Salt Incubation Incubate & Stir (e.g., 60°C, 40 min) Salt->Incubation SPME Expose SPME Fiber to Headspace Incubation->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS Separation & Detection Desorption->GCMS DataAnalysis Data Analysis (SIM Mode) GCMS->DataAnalysis

Caption: Workflow for high-sensitivity analysis using HS-SPME-GC-MS.

References

High-Performance Liquid Chromatography (HPLC) for Chiral Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of key pharmaceutical compounds using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for quality control, pharmacokinetic studies, and the development of enantiopure drugs.

Introduction to Chiral Separation by HPLC

Chiral separation is a critical analytical process in the pharmaceutical industry. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) mandates that chiral compounds be tested in their enantiomerically pure state.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[3][4]

The principle of chiral separation by HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[3] This differential interaction leads to different retention times for each enantiomer, enabling their separation.[3][4] The choice of the CSP and the mobile phase composition are critical factors in achieving successful chiral resolution.[4]

General Workflow for Chiral HPLC Analysis

The following diagram illustrates a typical workflow for developing and performing chiral HPLC analysis.

Chiral HPLC Analysis Workflow cluster_prep Preparation cluster_method Method Development & Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolution, Filtration) System_Equilibration HPLC System Equilibration Sample_Prep->System_Equilibration Standard_Prep Standard Preparation (Racemic & Enantiopure) Standard_Prep->System_Equilibration Injection Sample Injection System_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Enantiomeric Purity, etc.) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for chiral HPLC analysis.

Key Factors Influencing Chiral HPLC Separation

The success of a chiral separation is dependent on several interconnected factors. The following diagram illustrates the logical relationship between these key parameters.

Key Factors in Chiral HPLC cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions Resolution Resolution (Rs) CSP Chiral Stationary Phase (CSP) CSP->Resolution Column_Dimensions Column Dimensions Column_Dimensions->Resolution Solvent_Composition Solvent Composition Solvent_Composition->Resolution Additives Additives (Acids/Bases) Additives->Resolution pH pH pH->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution Temperature Temperature Temperature->Resolution

Caption: Key factors influencing chiral HPLC separation.

Application Note 1: Chiral Separation of Ibuprofen (B1674241) Enantiomers

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) sold as a racemic mixture. The (S)-(+)-enantiomer is responsible for the desired therapeutic effects, while the (R)-(-)-enantiomer is less active and undergoes in-vivo conversion to the S-form.[5][6][7] Stereoselective analysis is crucial for quality control and pharmacokinetic studies.[3]

Experimental Protocols

Method 1: Reversed-Phase HPLC

This method is suitable for the separation of ibuprofen enantiomers using a reversed-phase chiral column.

  • Sample Preparation:

    • Crush one tablet (e.g., 200 mg) into a fine powder.[5]

    • Dissolve the powder in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Instrumentation and Conditions:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]

    • Inject the sample onto the column.

    • Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers.[3]

Method 2: Normal-Phase HPLC

This method utilizes a normal-phase chiral column for the separation of ibuprofen enantiomers.

  • Sample Preparation:

    • Prepare samples in n-hexane at a concentration of 1 x 10-3 mol/L.[8]

    • Filter the solution through a compatible 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • Equilibrate the HPLC system with the n-hexane-based mobile phase.

    • Inject the prepared sample.

    • Monitor the separation at the specified UV wavelength.

Data Presentation: Chromatographic Conditions and Results for Ibuprofen
ParameterMethod 1: Reversed-PhaseMethod 2: Normal-Phase
Chiral Column Chiralcel OJ-R (150 x 4.6 mm)[5]Chiralcel OJ-H (150 x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile:Water (35:65, v/v)[5]n-hexane:2-propanol:Trifluoroacetic acid (98:2:0.1, v/v/v)[8]
Flow Rate 1.0 mL/min[7]1.0 mL/min[8]
Column Temperature 25 °C[7]Not Specified
Detection UV at 220 nm[7]UV at 254 nm[8]
Injection Volume 50 µL[5]Not Specified
Elution Order R-enantiomer followed by S-enantiomer[7]Not Specified

Application Note 2: Chiral Separation of Warfarin (B611796) and its Metabolites

Warfarin is a widely used anticoagulant administered as a racemic mixture. The (S)-enantiomer is significantly more potent than the (R)-enantiomer.[4] The enantiomers are metabolized by different cytochrome P450 enzymes. Therefore, a stereoselective analytical method is essential for metabolic, pharmacokinetic, and drug-drug interaction studies.[4][9]

Experimental Protocols

Method 1: Reversed-Phase HPLC-MS/MS for Warfarin and Metabolites in Plasma

This protocol is adapted from a validated HPLC-MS/MS assay for the simultaneous quantification of warfarin enantiomers and its hydroxylated metabolites.[4][9]

  • Sample Preparation (Protein Precipitation): [4]

    • To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., warfarin-d5).

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 2250 x g for 15 minutes at 4°C.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 100 µL of methanol-water (15:85, v/v).

  • Instrumentation and Conditions:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the reconstituted sample.

    • Run the gradient elution program and acquire data using a mass spectrometer.

Method 2: Normal-Phase HPLC for Warfarin Enantiomers

This method provides a high-resolution separation of warfarin enantiomers using a polysaccharide-based CSP.

  • Sample Preparation:

    • Dissolve the warfarin standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • Equilibrate the Chiralpak IA column with the mobile phase.

    • Inject the sample and monitor the elution profile.

Data Presentation: Chromatographic Conditions and Results for Warfarin
ParameterMethod 1: Reversed-Phase HPLC-MS/MSMethod 2: Normal-Phase HPLC
Chiral Column Astec CHIROBIOTIC® V (100 x 4.6 mm, 5 µm)[9]Chiralpak IA (250 x 4.6 mm)
Mobile Phase A Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 4.0)[9]Isopropyl alcohol:Methanol (various ratios)
Mobile Phase B Acetonitrile[9]N/A
Gradient 10% B for 0.2 min, linear to 40% B over 5 min, hold at 40% B for 1 min, re-equilibrate at 10% B for 2 min[9]Isocratic
Flow Rate Not Specified1.0 mL/min
Column Temperature Not Specified25 °C
Detection MS/MS (MRM)[9]UV at 220 nm[1]
Retention Times R-warfarin: 4.44 min, S-warfarin: 4.80 min[9]Varies with mobile phase composition
Resolution (Rs) Well-resolved[9]2.89 - 3.90

References

Application Notes and Protocols for the Synthesis and Bioactivity Screening of 3-Methyl-2-heptanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-Methyl-2-heptanol is a secondary branched-chain alcohol with significant potential as a scaffold for the development of novel bioactive molecules. Its structural simplicity, chirality, and the presence of a reactive hydroxyl group make it an attractive starting material for the synthesis of diverse derivatives, including esters and ethers. These modifications can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its biological activity. This document provides detailed protocols for the synthesis of this compound and its derivatives, as well as methodologies for screening their potential antimicrobial, antioxidant, and enzyme-inhibiting activities.

Rationale for Synthesis and Screening

Aliphatic alcohols and their derivatives are known to exhibit a range of biological activities. For instance, branched-chain fatty alcohols have demonstrated antimicrobial properties, with their efficacy often dependent on the chain length and branching pattern.[1][2] The structural similarity of this compound derivatives to endogenous signaling molecules like short-chain fatty acids suggests they may interact with various cellular pathways. Short-chain fatty acids are known to modulate signaling through G-protein-coupled receptors (GPCRs) and histone deacetylases (HDACs), impacting inflammatory and metabolic pathways.[3][4][5] By synthesizing a library of this compound derivatives, researchers can explore structure-activity relationships (SAR) to identify compounds with enhanced potency and selectivity for various biological targets.

Potential Therapeutic Areas

The bioactivities of this compound derivatives could be relevant to several therapeutic areas:

  • Infectious Diseases: Compounds exhibiting potent antimicrobial activity could be developed as new antibiotics or antifungal agents.

  • Inflammatory Disorders: Modulation of pathways like NF-κB and MAPK by these derivatives could lead to novel anti-inflammatory drugs.[3]

  • Metabolic Diseases: Given the role of related molecules in metabolism, these compounds could be investigated for their effects on metabolic pathways.[4]

  • Oxidative Stress-Related Conditions: Derivatives with significant antioxidant capacity could be explored for their therapeutic potential in conditions associated with oxidative damage.

Data Presentation: Bioactivity of this compound Derivatives (Hypothetical Data)

The following tables present hypothetical bioactivity data for this compound and its synthesized derivatives. This data is for illustrative purposes to demonstrate how results can be structured for comparative analysis.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
MH-OH Parent AlcoholH>512>512>512
MH-Ac Acetate Ester-COCH₃256512512
MH-Bu Butyrate Ester-CO(CH₂)₂CH₃128256256
MH-Oc Octanoate Ester-CO(CH₂)₆CH₃64128128
MH-Me Methyl Ether-CH₃512>512>512
MH-Bn Benzyl (B1604629) Ether-CH₂C₆H₅256256512

Table 2: Antioxidant and Cytotoxic Activity of this compound Derivatives

Compound IDDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Cytotoxicity (HeLa cells) IC₅₀ (µM)
MH-OH >1000>1000>500
MH-Ac 850910450
MH-Bu 620730320
MH-Oc 410550180
MH-Me >1000>1000>500
MH-Bn 780850410

Table 3: Enzyme Inhibition Activity of this compound Derivatives

Compound IDAlcohol Dehydrogenase Inhibition IC₅₀ (µM)
MH-OH >1000
MH-Ac 950
MH-Bu 780
MH-Oc 560
MH-Me >1000
MH-Bn 810

Experimental Workflows and Signaling Pathways

G Overall Experimental Workflow cluster_synthesis Synthesis and Derivatization cluster_screening Bioactivity Screening cluster_analysis Data Analysis start Starting Materials (Acetaldehyde, 2-Bromobutane (B33332), Mg) grignard Grignard Synthesis of This compound (MH-OH) start->grignard derivatization Derivatization grignard->derivatization antimicrobial Antimicrobial Assays (MIC Determination) grignard->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) grignard->antioxidant enzyme Enzyme Inhibition (Alcohol Dehydrogenase) grignard->enzyme cytotoxicity Cytotoxicity Assay (MTT Assay) grignard->cytotoxicity esters Ester Derivatives (MH-Ac, MH-Bu, MH-Oc) derivatization->esters Esterification ethers Ether Derivatives (MH-Me, MH-Bn) derivatization->ethers Etherification esters->antimicrobial esters->antioxidant esters->enzyme esters->cytotoxicity ethers->antimicrobial ethers->antioxidant ethers->enzyme ethers->cytotoxicity data Data Collection (IC50, MIC values) antimicrobial->data antioxidant->data enzyme->data cytotoxicity->data sar Structure-Activity Relationship (SAR) Analysis data->sar hit Hit Compound Identification sar->hit

Workflow for synthesis and bioactivity screening.

G Potential Signaling Pathway Modulation by Bioactive Derivatives cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Targets & Pathways cluster_cellular Cellular Responses compound This compound Derivative gpcr GPCRs (e.g., GPR41, GPR43) compound->gpcr hdac HDACs compound->hdac mapk MAPK Pathway (ERK, JNK, p38) gpcr->mapk activates/inhibits nfkb NF-κB Pathway gpcr->nfkb inhibits gene Gene Expression Changes hdac->gene regulates inflammation Modulation of Inflammation mapk->inflammation nfkb->inflammation gene->inflammation metabolism Metabolic Regulation gene->metabolism

Potential signaling pathway modulation.

Experimental Protocols

Protocol 1: Synthesis of this compound (MH-OH)

This protocol is adapted from the Grignard synthesis of related secondary alcohols.[6]

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a few drops of 2-bromobutane to initiate the reaction. Once the reaction starts (visible by bubbling), add the remaining 2-bromobutane (1.0 eq) dissolved in anhydrous diethyl ether dropwise from a dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of sec-butylmagnesium bromide.

  • Reaction with Acetaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve acetaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. A precipitate will form.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of Ester Derivatives (e.g., 3-Methyl-2-heptyl acetate, MH-Ac)

This protocol describes a standard Fischer esterification.[7][8]

Materials:

  • This compound (1.0 eq)

  • Acetic acid (or other carboxylic acid, e.g., butyric acid, octanoic acid) (1.2 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask, add this compound, the corresponding carboxylic acid, and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or basic. Then, wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude ester by column chromatography or distillation.

Protocol 3: Synthesis of Ether Derivatives (e.g., 2-(Methoxy)-3-methylheptane, MH-Me)

This protocol describes a Williamson ether synthesis.[1][9]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH) (1.1 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (or other alkyl halide, e.g., benzyl bromide) (1.1 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

Procedure:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C. Add this compound dropwise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with diethyl ether (3x). Combine the organic layers.

  • Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude ether by column chromatography or distillation.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: DPPH Radical Scavenging Assay

This protocol is based on standard methods for determining antioxidant activity.[10][11]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds

  • Positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.

  • Reaction: In a 96-well plate, add a small volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined from a plot of scavenging percentage versus concentration.

Protocol 6: Alcohol Dehydrogenase Inhibition Assay

This protocol is adapted from general enzyme inhibition assay procedures.[12]

Materials:

  • Yeast alcohol dehydrogenase (ADH)

  • NAD⁺

  • Ethanol (B145695)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of ADH.

  • Substrate Addition: After a short pre-incubation of the enzyme with the inhibitor, add ethanol to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, for a set period.

  • Calculation: Determine the initial reaction rates (V₀) for each inhibitor concentration. Calculate the percentage of inhibition relative to a control without the inhibitor. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

Field-testing protocols for insect pheromones like 3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the field testing of insect pheromones, with a particular focus on compounds such as 3-Methyl-2-heptanol and its analogs, which are known components of aggregation and sex pheromones in various insect species. The following sections detail the necessary steps for experimental design, lure preparation, trap deployment, and data analysis to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Sex pheromones are chemical signals emitted by an organism to attract a member of the same species of the opposite sex for mating.[1] The majority of these are produced by females to signal their reproductive state and attract potential mates.[1] Pheromone trapping is a valuable tool for monitoring the movement and activity of target insects, providing crucial data for integrated pest management (IPM) programs.[1]

Experimental Design

A well-structured experimental design is paramount for obtaining meaningful data from field trials. Key considerations include defining objectives, selecting appropriate trap types and lures, determining trap placement and density, and establishing a data collection schedule.

Objectives

Clearly define the goals of the field trial. Common objectives include:

  • Monitoring the presence and population density of a target insect species.

  • Determining the optimal pheromone blend or concentration for attraction.

  • Evaluating the efficacy of different trap designs.

  • Mass trapping for population control.

Trap Selection

The choice of trap design can significantly impact capture rates.[2][3] Various trap types are available, and the selection should be based on the target insect's behavior.[2] Simple and effective traps can be constructed from readily available materials like plastic bottles.[1][4]

Table 1: Comparison of Common Pheromone Trap Designs

Trap TypeDescriptionTarget Insect BehaviorAdvantagesDisadvantages
Delta Trap A triangular sticky trap with a pheromone lure placed inside.For moths that fly horizontally.[2]Easy to assemble and transport.Sticky surface can become contaminated with debris.
Funnel Trap A funnel-shaped trap where insects are lured in and fall into a collection container.For a wide range of flying insects.High capacity, suitable for mass trapping.Can be more complex to set up.
Water-Oil Trap A tray filled with water and a surfactant (oil or soap) with a lure suspended above it.[5]For insects that are attracted to the lure and then fall.Inexpensive and easy to construct.[5]Requires regular maintenance to replenish water.
Wing Trap A sticky trap with a roof-like structure to protect the sticky surface.For moths and other flying insects.Protects the sticky surface from rain and debris.Lower capacity than funnel traps.
Lure Preparation and Handling

The pheromone lure is a critical component of the trapping system. Proper preparation and handling are essential to maintain its effectiveness.

  • Pheromone Source: Pheromones can be synthetic or naturally derived.[6] Synthetic pheromones should have a chemical structure identical or very similar to the natural compound to ensure efficacy.[6]

  • Dispenser: The pheromone is typically impregnated into a dispenser, such as a rubber septum, polyethylene (B3416737) vial, or cotton wick, to ensure a controlled release over time.[1][7][8] The dispenser should be handled with gloves to avoid contamination.

  • Dosage: The concentration of the pheromone in the lure is a critical factor. Field trials are often necessary to determine the optimal dosage for maximum attraction.

  • Longevity: The lure's field efficacy should last for a minimum of 15-20 days, after which it should be replaced.[7][8]

Field Deployment Protocol

Proper deployment of pheromone traps is crucial for accurate and reliable data collection. The following protocol outlines the key steps for setting up and maintaining traps in the field.

Materials
  • Pheromone traps (selected based on the target insect)

  • Pheromone lures (specific to the target insect)

  • Stakes or wires for mounting traps

  • GPS device for recording trap locations

  • Field notebook or data collection app

  • Gloves for handling lures

  • Collection jars or bags for captured insects

Procedure
  • Site Selection: Choose a suitable field site with a known or suspected population of the target insect. Consider factors such as crop type, surrounding vegetation, and potential for interference from other attractants.

  • Trap Placement:

    • Install traps at a recommended height, typically 15-50 cm above the crop canopy, and adjust as the crop grows.[4] A general height of 1.5m above the ground is often suitable.[4]

    • Space traps at a minimum distance of 10 meters apart to avoid interference between them.[4]

    • For monitoring, 2-3 traps per hectare are generally sufficient. For mass trapping, the density should be increased to 30-40 traps per acre.[4]

  • Lure Installation:

    • Wearing gloves, carefully open the pheromone lure package.

    • Place the lure inside the trap according to the manufacturer's instructions. This may involve suspending it from the lid or placing it in a designated dispenser.[1][4]

  • Trap Assembly and Installation:

    • Assemble the trap according to the provided instructions.

    • If using a water trap, fill the base with a few inches of soapy water.[1][4]

    • Mount the trap securely on a stake or hang it from a tree branch.[1][4]

  • Labeling: Label each trap with a unique identifier, the date of installation, and the type of lure used.[1][7]

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Remove captured insects and any debris from the trap.[7]

    • Replace lures as needed, typically every 15-20 days.[7]

Experimental Workflow

Field_Deployment_Workflow cluster_prep Preparation Phase cluster_deployment Deployment Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase A Define Objectives B Select Trap Type & Lure A->B C Prepare Lures B->C D Select Field Site C->D E Install & Label Traps D->E F Deploy Lures in Traps E->F G Regular Trap Inspection F->G H Count & Record Captures G->H I Maintain Traps & Replace Lures H->I I->G Repeat J Data Analysis I->J K Report Findings J->K

Caption: Workflow for field-testing insect pheromones.

Data Presentation and Analysis

Data Collection

Record the following information for each trap at each inspection:

  • Trap ID

  • Date and time of inspection

  • Number of target insects captured

  • Number of non-target insects captured

  • Environmental conditions (temperature, humidity, wind speed)[9]

  • Any observations of trap damage or disturbance

Quantitative Data Summary

Summarize the collected data in a clear and organized manner. Tables are an effective way to present quantitative results for comparison.

Table 2: Example of Trap Capture Data for Different Lure Dosages of this compound

Trap IDLure Dosage (mg)ReplicateWeekly Captures (Week 1)Weekly Captures (Week 2)Weekly Captures (Week 3)Total Captures
A11115121037
A21218141143
A3131210830
Avg. (1mg) 15.0 12.0 9.7 36.7
B151453830113
B252524135128
B353483932119
Avg. (5mg) 48.3 39.3 32.3 120.0
C1101423528105
C210240332598
C3103443629109
Avg. (10mg) 42.0 34.7 27.3 104.0
D1Control12103
D2Control21113
D3Control33014
Avg. (Control) 2.0 0.7 0.7 3.3
Statistical Analysis

Employ appropriate statistical methods to analyze the data and determine the significance of the results. Common statistical tests include ANOVA and t-tests to compare capture rates between different treatments (e.g., lure dosages, trap types).

Signaling Pathway and Experimental Logic

The underlying principle of pheromone trapping is the exploitation of the insect's natural chemical communication system.

Pheromone_Signaling_Pathway cluster_release Pheromone Release cluster_reception Insect Response Lure Pheromone Lure (e.g., this compound) Antenna Insect Antenna (Odorant Receptors) Lure->Antenna Pheromone Plume Brain Brain (Signal Transduction) Antenna->Brain Behavior Behavioral Response (Upwind Flight) Brain->Behavior Trap Trap Capture Behavior->Trap

Caption: Generalized insect pheromone signaling pathway.

Conclusion

Field testing of insect pheromones is a multi-faceted process that requires careful planning, execution, and analysis. By following standardized protocols and maintaining a rigorous scientific approach, researchers can obtain high-quality data to advance our understanding of insect chemical ecology and develop effective pest management strategies. The methodologies and guidelines presented in these application notes provide a solid foundation for conducting successful field trials.

References

Analytical Techniques for the Identification of Alcohol Functional Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common analytical techniques for the identification and characterization of alcohol functional groups (-OH) in organic molecules. The following sections detail the principles, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various qualitative chemical tests.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The alcohol functional group exhibits characteristic absorption bands that are readily identifiable.

Application Note: Identifying the Hydroxyl Group

The most prominent and easily recognizable feature in the IR spectrum of an alcohol is the O-H stretching vibration, which appears as a strong and broad band in the region of 3200-3600 cm⁻¹.[1][2] The broadening of this peak is a result of intermolecular hydrogen bonding. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch appears as a sharper, less intense peak around 3600 cm⁻¹.[3]

Another key absorption is the C-O stretching vibration, which appears as a strong band in the fingerprint region, typically between 1000 and 1260 cm⁻¹.[2][4] The exact position of the C-O stretch can provide clues about the structure of the alcohol (primary, secondary, or tertiary).[3][5]

Quantitative Data: Characteristic IR Absorption Frequencies for Alcohols
Vibrational Mode **Frequency Range (cm⁻¹) **Intensity Appearance Notes
O-H Stretch (Hydrogen Bonded)3200-3600StrongBroadThe broadness is characteristic of hydrogen bonding in alcohols.[1][2]
O-H Stretch (Free)3584-3700MediumSharpObserved in dilute solutions in non-polar solvents.[5]
C-O Stretch (Primary Alcohols)~1050StrongSharp[3]
C-O Stretch (Secondary Alcohols)~1100StrongSharp[3]
C-O Stretch (Tertiary Alcohols)~1150StrongSharp[3]
C-O Stretch (Phenols)~1220StrongSharp[3]
Experimental Protocol: Acquiring an IR Spectrum of an Alcohol

Materials:

  • FTIR Spectrometer

  • Sample of the alcohol

  • Potassium Bromide (KBr) plates (for liquid samples) or KBr powder and pellet press (for solid samples)

  • Pasteur pipette

  • Appropriate solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Lint-free tissues

Procedure for Liquid Samples (Neat): [6]

  • Ensure the KBr plates are clean and dry. Handle them only by the edges.

  • Using a clean Pasteur pipette, place one to two drops of the liquid alcohol sample onto the center of one KBr plate.

  • Carefully place the second KBr plate on top of the first, gently pressing to create a thin, uniform film of the sample between the plates.

  • Place the KBr plates into the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

  • Clean the KBr plates thoroughly with a suitable solvent and dry them completely before storing.

Procedure for Solid Samples (KBr Pellet): [6]

  • Grind a small amount (1-2 mg) of the solid alcohol sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for detailed molecular structure elucidation. It provides information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

Application Note: Characterizing Alcohols with ¹H and ¹³C NMR

In ¹H NMR spectroscopy, the proton of the hydroxyl group (-OH) is a key indicator. Its chemical shift is highly variable (typically ranging from 0.5 to 5.0 ppm) and depends on factors such as concentration, solvent, and temperature, due to the effects of hydrogen bonding.[7] The hydroxyl proton signal is often a broad singlet. A useful technique to confirm the identity of an -OH peak is the "D₂O shake," where a few drops of deuterium (B1214612) oxide (D₂O) are added to the NMR tube. The labile hydroxyl proton exchanges with deuterium, causing the -OH peak to disappear from the spectrum.

Protons on the carbon atom attached to the hydroxyl group (the α-carbon) are deshielded by the electronegative oxygen atom and typically resonate in the range of 3.3 to 4.0 ppm.[7]

In ¹³C NMR spectroscopy, the carbon atom bonded to the hydroxyl group (α-carbon) is also deshielded and appears in a characteristic downfield region, typically between 50 and 80 ppm.[8] The specific chemical shift can provide information about whether the alcohol is primary, secondary, or tertiary.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts for Common Alcohols
Alcohol Formula ¹H Chemical Shift (ppm) of -OH ¹H Chemical Shift (ppm) of α-H ¹³C Chemical Shift (ppm) of α-C
MethanolCH₃OH~1.0-5.03.449.9
Ethanol (B145695)CH₃CH₂OH~1.0-5.03.657.7
1-PropanolCH₃CH₂CH₂OH~1.0-5.03.564.4
2-Propanol(CH₃)₂CHOH~1.0-5.04.064.1
1-ButanolCH₃(CH₂)₃OH~1.0-5.03.662.1
2-ButanolCH₃CH(OH)CH₂CH₃~1.0-5.03.869.1
2-Methyl-1-propanol(CH₃)₂CHCH₂OH~1.0-5.03.469.3
2-Methyl-2-propanol(CH₃)₃COH~1.0-5.0-68.7

Note: -OH proton chemical shifts are highly variable and dependent on experimental conditions.[7]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra of an Alcohol

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes and caps

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[9]

  • Sample of the alcohol

  • Pipettes

  • Vortex mixer (optional)

Procedure: [9][10]

  • Weigh an appropriate amount of the alcohol sample (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock and shim the spectrometer on the deuterated solvent signal.

  • Acquire the ¹H NMR spectrum.

  • If desired, acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This information is highly valuable for confirming the identity of a compound.

Application Note: Fragmentation Patterns of Alcohols

In mass spectrometry, alcohols often exhibit a weak or absent molecular ion (M⁺) peak, especially for tertiary alcohols, due to their facile fragmentation.[11][12] Two primary fragmentation pathways are characteristic of alcohols:

  • Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This is often the most significant fragmentation pathway and results in a resonance-stabilized oxonium ion.[13][14] For primary alcohols, a prominent peak at m/z 31 (CH₂OH⁺) is frequently observed.[11][15]

  • Dehydration: This involves the loss of a water molecule (18 amu) from the molecular ion, resulting in a peak at M-18.[13][14]

Quantitative Data: Common Mass-to-Charge (m/z) Ratios for Alcohol Fragments
Alcohol Molecular Ion (M⁺) Common Fragments (m/z) Identity of Fragment
Methanol3231, 29[CH₂OH]⁺, [CHO]⁺
Ethanol4645, 31, 29[CH₃CHOH]⁺, [CH₂OH]⁺, [C₂H₅]⁺[16]
1-Propanol6059, 42, 31[M-H]⁺, [C₃H₆]⁺, [CH₂OH]⁺
2-Propanol6045, 43[(CH₃)₂COH]⁺, [C₃H₇]⁺
1-Butanol7456, 43, 31[M-H₂O]⁺, [C₃H₇]⁺, [CH₂OH]⁺
2-Butanol7459, 45[CH₃CH₂CHOH]⁺, [CH₃CHOH]⁺
2-Methyl-2-propanol7459, 57[(CH₃)₂COH]⁺, [C₄H₉]⁺
Experimental Protocol: Analyzing an Alcohol by Mass Spectrometry

Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Gas chromatograph (GC) for sample introduction (GC-MS)

  • Sample of the alcohol

  • Appropriate solvent for dilution (e.g., methanol, dichloromethane)

  • Microsyringe

Procedure (using GC-MS): [17][18]

  • Prepare a dilute solution of the alcohol sample in a volatile solvent.

  • Set the GC-MS instrument parameters, including the GC oven temperature program, injector temperature, and mass spectrometer scan range.

  • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet using a microsyringe.

  • The sample is vaporized and separated by the GC column before entering the mass spectrometer.

  • In the ion source, the sample molecules are ionized (e.g., by electron impact).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

  • Analyze the mass spectrum to identify the molecular ion peak (if present) and characteristic fragment ions.

Qualitative Chemical Tests

While modern spectroscopic techniques are the primary methods for structural elucidation, simple and rapid qualitative chemical tests can provide preliminary evidence for the presence of an alcohol functional group.

Application Note: Wet Chemistry Tests for Alcohols

Several classic chemical tests can indicate the presence of an alcohol and, in some cases, differentiate between primary, secondary, and tertiary alcohols. These tests are based on the characteristic reactions of the hydroxyl group.

  • Ceric Ammonium (B1175870) Nitrate (B79036) Test: This is a general test for alcohols. Alcohols react with the yellow ceric ammonium nitrate reagent to produce a red-colored complex.[19][20]

  • Lucas Test: This test is used to distinguish between primary, secondary, and tertiary alcohols based on the rate of reaction with the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).[21][22] Tertiary alcohols react almost instantly to form an insoluble alkyl chloride, which appears as a cloudy suspension. Secondary alcohols react within a few minutes, while primary alcohols show no reaction at room temperature.[23]

  • Esterification Test: Alcohols react with carboxylic acids in the presence of an acid catalyst to form esters, which often have characteristic fruity smells.[24][25] This test provides indirect evidence for the presence of an alcohol.

Experimental Protocols for Qualitative Tests

Ceric Ammonium Nitrate Test: [1][19][20][24]

  • Dissolve a small amount of the unknown sample in a suitable solvent (e.g., water or dioxane).

  • In a test tube, add a few drops of the sample solution to 1 mL of the ceric ammonium nitrate reagent.

  • Shake the mixture and observe any color change.

  • Positive Result: An immediate change from a yellow to a red or reddish-brown color indicates the presence of an alcohol.

Lucas Test: [21][22][23]

  • Place about 1 mL of the alcohol sample into a clean, dry test tube.

  • Add 2-3 mL of the Lucas reagent to the test tube.

  • Shake the test tube vigorously for a few seconds and then allow it to stand at room temperature.

  • Observe the time it takes for a cloudy suspension (turbidity) to appear.

  • Results:

    • Tertiary Alcohol: Turbidity appears almost immediately.

    • Secondary Alcohol: Turbidity appears within 3-5 minutes.

    • Primary Alcohol: The solution remains clear at room temperature.

Esterification Test: [24][25][26]

  • In a clean, dry test tube, mix about 1 mL of the alcohol sample with 1 mL of a carboxylic acid (e.g., glacial acetic acid).

  • Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Gently warm the mixture in a hot water bath for a few minutes.

  • Cool the test tube and then carefully pour the contents into a beaker containing cold water.

  • Positive Result: A characteristic fruity odor indicates the formation of an ester and suggests the presence of an alcohol in the original sample.

Visualizations

Experimental_Workflow_for_Alcohol_Identification cluster_spectroscopy Spectroscopic Analysis cluster_qualitative Qualitative Tests IR IR Spectroscopy NMR NMR Spectroscopy IR->NMR Confirm Functional Group & Propose Structure MS Mass Spectrometry NMR->MS Determine Connectivity & Confirm Molecular Weight Final_Structure Final Structure Elucidation MS->Final_Structure Ceric_Nitrate Ceric Ammonium Nitrate Test Lucas_Test Lucas Test Ceric_Nitrate->Lucas_Test Confirm Alcohol Presence & Differentiate Class Ester_Test Esterification Test Lucas_Test->Ester_Test Further Confirmation Ester_Test->Final_Structure Unknown_Sample Unknown Sample Containing Alcohol Unknown_Sample->IR Initial Functional Group Analysis Unknown_Sample->Ceric_Nitrate Preliminary Screening

Caption: Workflow for alcohol functional group identification.

Signaling_Pathway_Lucas_Test cluster_reaction Reaction Pathway cluster_observation Observation Alcohol Alcohol Sample Protonation Protonation of -OH group Alcohol->Protonation Lucas_Reagent Lucas Reagent (ZnCl₂ in conc. HCl) Lucas_Reagent->Protonation Carbocation Formation of Carbocation Intermediate Protonation->Carbocation Attack Nucleophilic Attack by Cl⁻ Carbocation->Attack Product Formation of Alkyl Chloride (Insoluble) Attack->Product Tertiary Tertiary Alcohol: Immediate Turbidity Product->Tertiary Fastest Rate Secondary Secondary Alcohol: Turbidity in 3-5 mins Product->Secondary Moderate Rate Primary Primary Alcohol: No reaction at RT Product->Primary Slowest Rate

Caption: Logical relationships in the Lucas test for alcohols.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Methyl-2-heptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 3-Methyl-2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Grignard reaction.[1][2] This involves the reaction of an appropriate Grignard reagent with an aldehyde. Specifically, pentanal can be reacted with isopropylmagnesium bromide, or alternatively, 2-methylpropanal can be reacted with pentylmagnesium bromide.

Q2: What are the primary side reactions to be aware of during the Grignard synthesis of this compound?

A2: The main side reactions include the formation of a ketone (3-heptanone) through oxidation of the magnesium alkoxide intermediate, and Wurtz coupling products.[3] Additionally, if the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde to an alcohol, forming an alkene as a byproduct.[4] Enolization of the aldehyde can also occur, leading to the recovery of starting material after workup.

Q3: How can I minimize the formation of the 3-heptanone (B90015) impurity?

A3: Minimizing the formation of 3-heptanone can be achieved by carefully controlling the reaction temperature.[3] Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) disfavors the oxidation pathway.[4] Additionally, ensuring a strictly anhydrous and inert atmosphere will prevent the quenching of the Grignard reagent and reduce the likelihood of side reactions.

Q4: What is the best workup procedure to isolate this compound?

A4: A careful workup is crucial for maximizing the yield and purity of the final product.[4] The reaction should be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4][5] This is generally preferred over strong acids, which can promote dehydration of the secondary alcohol. Following the quench, the product should be thoroughly extracted from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware or Solvents: Traces of water will quench the Grignard reagent.[6] 3. Impure Alkyl Halide: Contaminants in the alkyl halide can inhibit the reaction.1. Activate the magnesium by crushing the turnings, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[6] 2. Thoroughly oven-dry all glassware and use anhydrous solvents.[5] 3. Purify the alkyl halide by distillation before use.
Formation of White Precipitate Exposure of the Grignard reagent to atmospheric moisture or carbon dioxide.Maintain a strictly anhydrous and inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.[7]
Significant Amount of High-Boiling Point Impurity This could be due to Wurtz coupling of the alkyl halide.Add the alkyl halide slowly and at a controlled rate to the magnesium turnings to maintain a gentle reflux and minimize localized high concentrations.
Product Loss During Workup Incomplete extraction of the product from the aqueous layer.Perform multiple extractions (at least three) with a suitable organic solvent to ensure complete recovery of the product.[4]

Quantitative Data on Reaction Conditions

The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound. This data is based on general principles of the Grignard reaction and may need to be optimized for your specific experimental setup.

Table 1: Effect of Temperature on Yield and Purity

Temperature (°C)Approximate Yield (%)Purity (%) (this compound)Notes
-7885-95>98Reduced side reactions, but may require longer reaction times.
075-8595-98Good balance between reaction rate and selectivity.[7]
Room Temperature (~25)60-7085-95Increased formation of byproducts, especially the corresponding ketone.[7]
Reflux (Diethyl Ether, ~35)<50<80Significant decomposition and side reactions are likely.[7]

Table 2: Effect of Solvent on Grignard Reagent Formation and Product Yield

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)Notes
Diethyl Ether4.334.675-85Standard solvent, highly flammable, forms peroxides.[7]
Tetrahydrofuran (THF)7.66680-90Better solvent for Grignard reagents, especially from vinyl or aryl halides; forms peroxides.[7]
2-Methyl-THF6.28080-90Higher boiling point than THF, can be a good alternative.
Toluene2.4111<50Generally a poor solvent for Grignard reagent formation.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Pentanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Dissolve isopropyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the isopropyl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.

  • Reaction with Pentanal:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve pentanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the pentanal solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride with vigorous stirring.[4][5]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product Pentanal Pentanal Intermediate_alkoxide Magnesium alkoxide intermediate Pentanal->Intermediate_alkoxide + Isopropylmagnesium bromide Isopropylmagnesium_bromide Isopropylmagnesium bromide Isopropylmagnesium_bromide->Intermediate_alkoxide This compound This compound Intermediate_alkoxide->this compound + H₃O⁺ (Workup)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Prepare_Grignard Prepare Isopropylmagnesium bromide Start->Prepare_Grignard React_with_Aldehyde React with Pentanal Prepare_Grignard->React_with_Aldehyde Workup Aqueous Workup (NH₄Cl) React_with_Aldehyde->Workup Extraction Solvent Extraction Workup->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Low_Yield Low Yield? Check_Reagents Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Reagents Yes Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Check_Mg_Activation Check Mg Activation Check_Reagents->Check_Mg_Activation Optimize_Temp Optimize Reaction Temperature Check_Mg_Activation->Optimize_Temp Ketone_Impurity Ketone Impurity Present? Impurity_Detected->Ketone_Impurity Yes Other_Impurity Characterize Impurity (GC-MS, NMR) Impurity_Detected->Other_Impurity No Lower_Temp Lower Reaction Temperature Ketone_Impurity->Lower_Temp

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Crude 3-Methyl-2-heptanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Methyl-2-heptanol via fractional distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant physical property data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Fractions (Contaminated Distillate) 1. Distillation rate is too fast: Insufficient time for equilibrium to be established between the liquid and vapor phases in the fractionating column.[1] 2. Inefficient fractionating column: The column may not have enough theoretical plates for the separation of components with close boiling points. 3. Poor insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.1. Reduce the heating rate: Aim for a slow, steady distillation rate of 1-2 drops per second.[2] 2. Use a more efficient column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponges). 3. Insulate the column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.
Temperature Fluctuations at the Distillation Head 1. Bumping of the liquid: Uneven boiling in the distillation flask. 2. Inconsistent heating: Fluctuations in the heat source. 3. Azeotrope formation: The crude mixture may contain impurities that form a constant-boiling mixture with this compound.1. Add boiling chips or use a magnetic stirrer: This will ensure smooth boiling. 2. Ensure stable heating: Use a heating mantle with a reliable temperature controller. 3. Check for known azeotropes: While specific azeotropic data for this compound is not widely published, consider the possibility if other troubleshooting fails. A different purification method may be necessary.
No Distillate is Collected 1. Insufficient heating: The temperature of the vapor is not high enough to reach the condenser. 2. Leak in the apparatus: Vapors are escaping from the system. 3. Incorrect thermometer placement: The thermometer bulb is positioned too high, not accurately measuring the temperature of the vapor entering the condenser.1. Gradually increase the heating mantle temperature. 2. Check all joints and connections for a secure fit. Ensure all glassware is properly clamped. 3. Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head.
Distillation Stops Prematurely 1. Insufficient amount of crude material: The volume of the liquid in the distilling flask is too low. 2. Charring of the material: The heating temperature is too high, causing decomposition of the sample.1. Ensure the distilling flask is appropriately sized for the volume of the crude material (typically half to two-thirds full). 2. Reduce the heating temperature. If the material is heat-sensitive, consider vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of this compound and potential impurities?

A1: this compound has a boiling point of approximately 170-172°C at atmospheric pressure. Potential impurities could include unreacted starting materials from the synthesis, such as aldehydes or ketones, and isomeric byproducts like 2-methyl-3-heptanol, which has a similar boiling point of around 167.2°C. The closeness in boiling points necessitates the use of fractional distillation for effective separation.

Q2: How do I choose the right fractionating column?

A2: The choice of fractionating column depends on the difference in boiling points of the components to be separated. For compounds with very close boiling points, a longer column with a higher number of theoretical plates (e.g., a Vigreux column or a packed column) is required for good separation.

Q3: When should I switch receiving flasks to collect different fractions?

A3: Monitor the temperature at the distillation head. The initial fraction will likely contain lower-boiling impurities. Once the temperature stabilizes at the boiling point of this compound, switch to a new receiving flask to collect the purified product. If the temperature begins to rise significantly again, this may indicate the presence of higher-boiling impurities, and you should switch to a third receiving flask.

Q4: What is the purpose of insulating the fractionating column?

A4: Insulating the column minimizes heat loss to the surroundings. This helps to maintain the temperature gradient along the column, which is essential for the multiple condensation-vaporization cycles that lead to efficient separation of the components.

Q5: Can I use simple distillation instead of fractional distillation?

A5: Simple distillation is generally only effective for separating liquids with boiling point differences of greater than 25°C. Since this compound and its potential isomeric impurities have very similar boiling points, fractional distillation is necessary to achieve a high degree of purity.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound and a potential isomeric impurity.

Property This compound 2-Methyl-3-heptanol
Molecular Formula C₈H₁₈OC₈H₁₈O
Molecular Weight 130.23 g/mol 130.23 g/mol
Boiling Point (at 760 mmHg) 170-172°C167.2°C
Density ~0.823 g/cm³~0.823 g/cm³
Refractive Index ~1.4250~1.4250
CAS Number 31367-46-118720-62-2

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation of Crude this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask (appropriately sized)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200°C)

  • Condenser

  • Receiving flasks (at least three)

  • Heating mantle with a temperature controller

  • Boiling chips or magnetic stir bar and stir plate

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood as shown in the diagram below. Ensure all glass joints are properly sealed and clamped securely.

  • Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Heating: Begin to gently heat the flask using the heating mantle.

  • Distillation: Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend the column. Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second into the receiving flask.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect the initial distillate, which will contain any low-boiling impurities. The temperature at the distillation head may be unstable during this phase.

    • Fraction 2 (Main Fraction): Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 170-172°C), change the receiving flask to collect the purified product.

    • Fraction 3 (High-Boiling Residue): If the temperature begins to rise significantly above the boiling point of the main product, change the receiving flask again to collect any higher-boiling impurities.

  • Completion: Stop the distillation before the distilling flask goes to dryness. Turn off the heating mantle and allow the apparatus to cool down completely before disassembly.

  • Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B C Insulate Fractionating Column B->C D Gently Heat the Flask C->D E Maintain Slow Distillation Rate (1-2 drops/sec) D->E F Monitor Temperature at Distillation Head E->F G Collect Forerun (Low-Boiling Impurities) F->G H Collect Main Fraction (this compound) G->H I Collect High-Boiling Residue H->I J Analyze Purity of Fractions (e.g., GC-MS, NMR) I->J Troubleshooting_Logic Start Problem Encountered PoorSep Poor Separation? Start->PoorSep TempFluc Temperature Fluctuations? PoorSep->TempFluc No SlowRate Reduce Heating Rate PoorSep->SlowRate Yes NoDist No Distillate? TempFluc->NoDist No Stir Add Boiling Chips/Stir TempFluc->Stir Yes CheckLeaks Check for Leaks NoDist->CheckLeaks Yes Insulate Insulate Column SlowRate->Insulate CheckHeat Stabilize Heat Source Stir->CheckHeat CheckTherm Check Thermometer Placement CheckLeaks->CheckTherm

References

Identifying and removing impurities from synthetic 3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3-Methyl-2-heptanol. The information is presented in a question-and-answer format to directly address common issues encountered during its purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the Grignard reaction between an appropriate Grignard reagent and an aldehyde. For instance, the reaction of ethylmagnesium bromide with 2-methylpentanal (B94375). In this case, common impurities include:

  • Unreacted Starting Materials: 2-methylpentanal and ethyl bromide.

  • Grignard Reagent Side Products: Ethane (from hydrolysis of the Grignard reagent) and butane (B89635) (from Wurtz coupling).

  • Solvent: Diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents for Grignard reactions and can be present in the crude product.

  • Diastereomers: Since the product has two chiral centers, it will be formed as a mixture of diastereomers.

Q2: Which analytical techniques are best for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities such as residual solvents, unreacted starting materials, and side products.[1][2] The mass spectrometer provides structural information for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating non-volatile impurities and for the separation of diastereomers, which may be difficult to resolve by GC.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main product and any significant impurities present.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group in the final product and the absence of carbonyl functionalities from the starting aldehyde.[2]

Q3: My final product shows a broad boiling point range during distillation. What could be the cause?

A3: A broad boiling point range during the distillation of this compound typically indicates the presence of impurities. The boiling point of pure this compound is approximately 165-167 °C. Deviations from this can be caused by:

  • Residual Solvent: Low-boiling solvents like diethyl ether (b.p. 34.6 °C) will cause the initial boiling point to be low.

  • Unreacted Aldehyde: 2-methylpentanal has a lower boiling point (around 118-119 °C) than the product.

  • Presence of Diastereomers: While diastereomers have very similar boiling points, a mixture might exhibit a slightly broader range than a pure single isomer.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Grignard Reagent The magnesium turnings may be oxidized. Gently crush them before use to expose a fresh surface. A small crystal of iodine can be added to initiate the reaction.
Side Reactions Add the aldehyde to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to minimize side reactions.
Problem 2: Contamination with Unreacted Aldehyde
Identification Method Removal Protocol
GC-MS or 1H NMR Fractional Distillation: Carefully perform fractional distillation. The aldehyde, having a lower boiling point, will distill first.
Chemical Wash: Wash the organic layer with a saturated sodium bisulfite solution to form an adduct with the aldehyde, which can then be removed in the aqueous phase.
Problem 3: Presence of Diastereomers
Identification Method Separation Protocol
Chiral GC or HPLC Preparative HPLC: Use a suitable chiral stationary phase to separate the diastereomers. This is often the most effective method for obtaining pure stereoisomers.
Derivatization and Chromatography: Convert the alcohol to a diastereomeric ester using a chiral acid. The resulting esters can be separated by standard chromatography (e.g., silica (B1680970) gel column chromatography), followed by hydrolysis to obtain the pure alcohol enantiomers.

Experimental Protocols

Protocol 1: General Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously. If not, gentle heating or the addition of an iodine crystal may be necessary. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-methylpentanal in anhydrous diethyl ether dropwise from the dropping funnel with stirring.

  • Quenching: After the addition is complete, slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under atmospheric or reduced pressure.

Protocol 2: GC-MS Analysis of Crude this compound
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Conditions (Example):

    • Column: A non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: 40-400 amu.

  • Data Analysis: Compare the retention times and mass spectra of the peaks to a spectral library (e.g., NIST) to identify the components.[2]

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Common Analytical Method
This compound130.23~165-167GC-MS, HPLC, NMR
2-Methylpentanal100.16~118-119GC-MS
Ethyl Bromide108.9738.4GC-MS
Diethyl Ether74.1234.6GC-MS
Butane58.12-0.5Headspace GC-MS

Visualizations

impurity_identification_workflow start Crude this compound gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr volatile_impurities Identify Volatile Impurities (Solvent, Starting Materials, Byproducts) gcms->volatile_impurities diastereomers Identify and Quantify Diastereomers hplc->diastereomers structural_confirmation Confirm Structure and Identify Major Impurities nmr->structural_confirmation

Caption: Workflow for the identification of impurities in synthetic this compound.

purification_decision_tree crude_product Crude this compound major_impurity What is the major impurity? crude_product->major_impurity distillation Fractional Distillation major_impurity->distillation Volatile Starting Materials / Solvents chromatography Column Chromatography major_impurity->chromatography Non-volatile Byproducts chiral_hplc Preparative Chiral HPLC major_impurity->chiral_hplc Diastereomers pure_product Pure this compound distillation->pure_product chromatography->pure_product chiral_hplc->pure_product

Caption: Decision tree for selecting a purification method for this compound.

References

Improving the yield and purity of the Grignard synthesis of secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the yield and purity of secondary alcohols synthesized via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Grignard synthesis of a secondary alcohol?

The Grignard synthesis of a secondary alcohol involves the nucleophilic addition of a Grignard reagent (R-MgX) to an aldehyde.[1][2] The carbon atom of the Grignard reagent is strongly nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde.[3][4] This initial reaction forms a tetrahedral magnesium alkoxide intermediate.[5] Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[1][4]

Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?

Grignard reagents are extremely strong bases and will react with any protic solvent, including water.[6][7] If moisture is present in the reaction flask, glassware, or solvents, the Grignard reagent will be quenched (destroyed) through an acid-base reaction, forming an alkane and magnesium salts.[6] This significantly reduces the amount of Grignard reagent available to react with the aldehyde, leading to low or no yield of the desired secondary alcohol.[6]

Q3: Which solvent is optimal for the Grignard synthesis of secondary alcohols?

Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for Grignar_d reactions.[6][8] These solvents are aprotic and solvate the magnesium atom of the Grignard reagent, stabilizing it and enhancing its reactivity.[6][8] THF is often preferred for less reactive alkyl or aryl halides as it provides better stabilization.[8]

Q4: How does the choice of aldehyde (aliphatic vs. aromatic) affect the reaction?

Aliphatic aldehydes are generally more reactive towards Grignard reagents than aromatic aldehydes.[9][10] The carbonyl carbon of an aromatic aldehyde is part of a conjugated system, which delocalizes the positive charge and makes it less electrophilic.[9] In contrast, the carbonyl carbon of an aliphatic aldehyde is more localized in its positive charge, making it a more readily attacked by the nucleophilic Grignard reagent.[11] This difference in reactivity can influence reaction times and yields.

Q5: Is it necessary to titrate a commercially purchased Grignard reagent?

Yes, it is highly recommended to titrate Grignard reagents, even if they are commercially sourced. The actual concentration of the reagent can decrease over time due to gradual degradation during storage. Titration provides an accurate concentration of the active Grignard reagent, ensuring precise stoichiometric control of the reaction, which is crucial for maximizing yield and minimizing side reactions.

Troubleshooting Guide

Problem 1: The Grignard reagent formation does not initiate.

  • Question: I've added the alkyl/aryl halide to the magnesium turnings, but the reaction hasn't started (no cloudiness, bubbling, or exotherm). What should I do?

  • Answer: This is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Here are several activation techniques to initiate the reaction:

    • Mechanical Activation: Before adding the solvent, use a dry glass rod to gently crush some of the magnesium turnings against the side of the flask to expose a fresh metal surface.

    • Chemical Activation with Iodine: Add a small crystal of iodine to the flask with the magnesium turnings. The iodine will react with the magnesium surface, creating small amounts of magnesium iodide and exposing fresh magnesium. The disappearance of the brown iodine color is an indicator of reaction initiation.

    • Co-addition of 1,2-Dibromoethane (B42909): A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form magnesium bromide and ethene gas, which helps to clean the magnesium surface.

    • Gentle Heating: Gentle warming of the flask with a heat gun or water bath can help to initiate the reaction. Once the reaction starts, it is typically exothermic and may require cooling to maintain a controlled rate.

    • Sonication: Placing the reaction flask in an ultrasonic bath can also help to initiate the reaction by physically disrupting the magnesium oxide layer.

Problem 2: The yield of the secondary alcohol is low, and a significant amount of the starting aldehyde is recovered.

  • Question: My reaction produced very little of the desired secondary alcohol, and I recovered most of my starting aldehyde. What went wrong?

  • Answer: This scenario suggests that the Grignard reagent was either not formed in sufficient quantity or was consumed by side reactions before it could react with the aldehyde.

    • Insufficient Grignard Reagent: Ensure that your Grignard reagent was successfully prepared and that its concentration was accurately determined by titration. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the aldehyde.

    • Enolization of the Aldehyde: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate. This is more common with sterically hindered Grignard reagents and aldehydes. To minimize this, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).

    • Poor Quality Reagents or Solvents: Ensure that all reagents and solvents are of high purity and, most importantly, are anhydrous.

Problem 3: The main impurity in my product is a hydrocarbon (R-R) derived from the Grignard reagent.

  • Question: I have a significant amount of a non-polar impurity that appears to be a dimer of the alkyl/aryl group from my Grignard reagent. How can I prevent this?

  • Answer: This impurity is likely the result of a Wurtz-type coupling reaction, where the Grignard reagent reacts with unreacted alkyl/aryl halide. To minimize this side reaction:

    • Slow Addition of Halide: During the preparation of the Grignard reagent, add the alkyl/aryl halide solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.

    • Use of Excess Magnesium: Using a slight excess of magnesium can help to ensure that the halide reacts with the magnesium rather than the formed Grignard reagent.

Quantitative Data

Table 1: Effect of Reaction Temperature on the Yield of Secondary Alcohols

AldehydeGrignard ReagentTemperature (°C)Yield (%)Reference
CitronellalAllylmagnesium chloride25-30High[12]
CitronellalAllylmagnesium chloride35-40Decreased[12]
General TrendVariousLow (0 to -78)Generally HigherGeneral Knowledge
General TrendVariousRoom Temp to RefluxCan be Lower due to Side ReactionsGeneral Knowledge

Table 2: Comparison of Solvents for Grignard Reagent Formation

SolventRelative Rate of FormationStability of Grignard ReagentBoiling Point (°C)Notes
Diethyl EtherFastGood34.6Commonly used, volatile.
Tetrahydrofuran (THF)Generally Faster than EtherExcellent66Often preferred for less reactive halides.[8]
2-Methyltetrahydrofuran (2-MeTHF)Comparable to THFExcellent80A greener alternative to THF.[8]

Experimental Protocols

Protocol 1: Synthesis of a Representative Secondary Alcohol (Diphenylmethanol)

This protocol describes the synthesis of diphenylmethanol (B121723) from benzaldehyde (B42025) and phenylmagnesium bromide.

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Assemble a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the apparatus under an inert atmosphere (e.g., nitrogen or argon) and allow it to cool.

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine if activation is needed.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. Initiation of the reaction is indicated by the fading of the iodine color and gentle boiling of the ether. Gentle warming may be required.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude diphenylmethanol can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.

Protocol 2: Titration of a Grignard Reagent with Iodine

Materials:

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • Grignard reagent solution to be titrated

Procedure:

  • Prepare a 0.5 M solution of LiCl in THF.

  • In a flame-dried, nitrogen-flushed vial equipped with a magnetic stir bar, accurately weigh approximately 100 mg of iodine.

  • Add 1.0 mL of the 0.5 M LiCl in THF solution to dissolve the iodine, resulting in a dark brown solution.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise via a 1 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears, and the solution becomes colorless.

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity of the Grignard reagent using the following formula:

    • Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)

Visualizations

Grignard_Synthesis_Workflow Experimental Workflow for Grignard Synthesis of Secondary Alcohols cluster_prep Preparation cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification prep_glassware Flame-dry glassware under inert atmosphere activate_mg Activate Mg turnings (e.g., with iodine) prep_glassware->activate_mg prep_reagents Ensure anhydrous solvents and reagents add_halide Slowly add alkyl/aryl halide in ether prep_reagents->add_halide activate_mg->add_halide form_grignard Formation of RMgX add_halide->form_grignard cool_grignard Cool Grignard solution to 0°C form_grignard->cool_grignard add_aldehyde Slowly add aldehyde in ether cool_grignard->add_aldehyde form_alkoxide Formation of magnesium alkoxide add_aldehyde->form_alkoxide quench Quench with sat. aq. NH4Cl form_alkoxide->quench extract Extract with ether quench->extract dry_purify Dry organic layer and purify (recrystallization/chromatography) extract->dry_purify product Isolated Secondary Alcohol dry_purify->product

Caption: Experimental workflow for the Grignard synthesis of secondary alcohols.

Troubleshooting_Decision_Tree Troubleshooting Low Yield in Grignard Synthesis start Low Yield of Secondary Alcohol check_initiation Did the Grignard formation initiate? (exotherm, color change) start->check_initiation activate_mg Action: Activate Mg (Iodine, heat, crushing) & ensure anhydrous conditions check_initiation->activate_mg No check_aldehyde Is starting aldehyde recovered? check_initiation->check_aldehyde Yes end Improved Yield activate_mg->end enolization Possible Cause: Enolization check_aldehyde->enolization Yes check_reagent_quality Possible Cause: Poor Grignard reagent quality/concentration check_aldehyde->check_reagent_quality No check_side_products Are there significant side products? check_aldehyde->check_side_products Yes enolization_solution Action: Add aldehyde at low temp (-78°C to 0°C). Use less hindered Grignard reagent. enolization->enolization_solution enolization_solution->end reagent_solution Action: Titrate Grignard reagent. Prepare fresh if necessary. check_reagent_quality->reagent_solution reagent_solution->end wurtz_coupling Side Product: R-R (Wurtz Coupling) check_side_products->wurtz_coupling R-R present reduction Side Product: Reduced Aldehyde check_side_products->reduction Reduced aldehyde present wurtz_solution Action: Slow addition of halide during Grignard formation. wurtz_coupling->wurtz_solution wurtz_solution->end reduction_solution Action: Use Grignard reagent without β-hydrogens if possible. Lower reaction temperature. reduction->reduction_solution reduction_solution->end

References

Common side products in the synthesis of 3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-2-heptanol, a common secondary alcohol in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Routes Overview

Two primary synthetic routes are commonly employed for the preparation of this compound:

  • Grignard Reaction: This method involves the reaction of a Grignard reagent, pentylmagnesium bromide, with acetaldehyde (B116499). It is a versatile method for forming carbon-carbon bonds.

  • Reduction of 3-Methyl-2-heptanone: This route utilizes a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to reduce the corresponding ketone to the secondary alcohol.

Below are detailed troubleshooting guides and FAQs for each of these synthetic pathways.

Route 1: Grignard Reaction of Pentylmagnesium Bromide with Acetaldehyde

This classic organometallic reaction is a powerful tool for the synthesis of this compound. However, its success is highly dependent on careful experimental technique.

Troubleshooting Guide: Grignard Synthesis
Issue Potential Cause Recommended Solution
Low or No Yield of this compound 1. Inactive Grignard Reagent: The pentylmagnesium bromide may not have formed or has been quenched. This is often due to the presence of moisture or other protic sources in the glassware or reagents.a. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF). b. Magnesium Activation: Use fresh, high-purity magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to initiate the reaction.[1] c. Check Starting Halide: Ensure the pentyl bromide is pure and dry.
2. Reaction with Acetaldehyde Failed: The formed Grignard reagent did not react efficiently with the acetaldehyde.a. Acetaldehyde Quality: Use freshly distilled acetaldehyde to remove any polymeric impurities or acetic acid. b. Temperature Control: The addition of acetaldehyde to the Grignard reagent is exothermic. Maintain a low temperature (e.g., 0 °C) during the addition to prevent side reactions.
Significant Amount of Decane Side Product Wurtz-Type Coupling: The Grignard reagent (pentylmagnesium bromide) is reacting with unreacted pentyl bromide.a. Slow Addition of Alkyl Halide: Add the pentyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide. b. Moderate Temperature: Avoid high temperatures during Grignard formation as this can favor the coupling reaction.
Presence of 1-Pentanol in the Product Mixture Reaction with Oxygen: The Grignard reagent has reacted with atmospheric oxygen.a. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of nitrogen or argon. b. Minimize Headspace: Use a flask size appropriate for the reaction volume.
Recovery of Starting Material (Pentane) Quenching of Grignard Reagent: The Grignard reagent reacted with a protic source (e.g., water) instead of the aldehyde.a. Strict Anhydrous Conditions: As mentioned above, this is critical for the success of the Grignard reaction.
Formation of an Aldol Condensation Product of Acetaldehyde Enolization of Acetaldehyde: The Grignard reagent is acting as a base and deprotonating the α-carbon of acetaldehyde, leading to its self-condensation.a. Low Temperature Addition: Add the Grignard reagent to the acetaldehyde solution at a low temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation. b. Inverse Addition: Add the acetaldehyde to the Grignard reagent solution.
Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from the synthesis of a similar secondary alcohol.[1]

Materials:

Procedure:

  • Preparation of Pentylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask with a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromopentane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve freshly distilled acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • Work-up and Purification:

    • After the addition is complete, slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • The crude this compound can be purified by fractional distillation.

Logical Workflow for Troubleshooting Grignard Synthesis

grignard_troubleshooting start Low/No Product Yield check_reagent Grignard Reagent Formed? start->check_reagent check_reaction Reaction with Acetaldehyde Successful? check_reagent->check_reaction Yes anhydrous Ensure Anhydrous Conditions Activate Mg check_reagent->anhydrous No aldehyde_quality Check Acetaldehyde Purity Optimize Temperature check_reaction->aldehyde_quality No success Successful Synthesis check_reaction->success Yes

Troubleshooting workflow for the Grignard synthesis.

Route 2: Reduction of 3-Methyl-2-heptanone with Sodium Borohydride (NaBH₄)

The reduction of ketones is a straightforward and often high-yielding method for the synthesis of secondary alcohols. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Troubleshooting Guide: Ketone Reduction
Issue Potential Cause Recommended Solution
Incomplete Reaction (Ketone Starting Material Remains) 1. Insufficient Reducing Agent: Not enough NaBH₄ was used to fully reduce the ketone.a. Use a Molar Excess: Typically, 1.1 to 1.5 molar equivalents of NaBH₄ are used. b. Check Purity of NaBH₄: Use fresh, high-quality sodium borohydride.
2. Low Reactivity: The reaction conditions are not optimal for the reduction.a. Solvent Choice: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used and can facilitate the reaction. b. Increase Reaction Time/Temperature: While the reaction is often fast at room temperature, extending the reaction time or gentle warming may be necessary.
Formation of Borate (B1201080) Esters Incomplete Hydrolysis: The intermediate borate ester has not been fully hydrolyzed to the alcohol.a. Acidic Work-up: Ensure a thorough acidic work-up (e.g., with dilute HCl) to hydrolyze the borate esters and protonate the alkoxide.
Low Isolated Yield 1. Product Loss During Work-up: The product may be partially soluble in the aqueous phase.a. Multiple Extractions: Perform multiple extractions of the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery. b. Salting Out: Add a saturated salt solution (brine) to the aqueous layer to decrease the solubility of the alcohol.
2. Volatility of the Product: this compound has some volatility, and product may be lost during solvent removal.a. Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure.
Experimental Protocol: Reduction of 3-Methyl-2-heptanone

Materials:

  • 3-Methyl-2-heptanone

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction:

    • Dissolve 3-Methyl-2-heptanone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride in portions to the stirred solution. The addition is exothermic, so maintain the temperature.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved.

    • Remove the bulk of the alcohol solvent using a rotary evaporator.

    • Add water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

    • Purification can be achieved by fractional distillation.

Decision Pathway for Synthesis Route Selection

synthesis_choice start Desired Synthesis of This compound availability Starting Material Availability start->availability grignard_path Grignard Route: 1-Bromopentane + Acetaldehyde availability->grignard_path Alkyl Halide & Aldehyde Available reduction_path Reduction Route: 3-Methyl-2-heptanone availability->reduction_path Ketone Available grignard_pros Pros: - Builds carbon skeleton Cons: - Moisture sensitive - More side products grignard_path->grignard_pros reduction_pros Pros: - High yield - Milder conditions Cons: - Ketone may not be readily available reduction_path->reduction_pros

References

Technical Support Center: Stability and Degradation Studies of 3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-2-heptanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your stability and degradation studies under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent evaporation, as it is a volatile compound.[1][3] The material should be stored away from heat, sparks, open flames, and other sources of ignition.[2][4] For long-term storage, refrigeration between 2°C and 8°C is advisable.[5]

Q2: What type of container is best for storing this compound?

A2: Amber glass vials or other opaque containers are ideal for storing this compound to protect it from light, which can cause degradation.[5] The container closure should be tight-fitting, preferably with a PTFE-lined cap, to minimize evaporation and exposure to air.[5]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, secondary alcohols like it are susceptible to oxidation. Under oxidative stress, it can be oxidized to form the corresponding ketone, 3-methyl-2-heptanone. Dehydration to form alkenes is another potential degradation pathway, especially in the presence of acidic catalysts or high temperatures.

Q4: How can I analyze the stability of this compound and detect its degradation products?

A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for analyzing the purity of this compound and detecting volatile degradation products.[6][7] High-performance liquid chromatography (HPLC) with a suitable column and detector may also be used, particularly for less volatile degradation products that might form under specific stress conditions.

Troubleshooting Guides

Issue 1: Loss of Purity or Change in Concentration Over Time

Possible Cause 1: Evaporation

  • Troubleshooting Steps:

    • Ensure the container is tightly sealed. Use containers with high-quality, inert seals.

    • Store the compound at lower temperatures (e.g., in a refrigerator) to reduce its vapor pressure.[5]

    • Minimize the headspace in the storage container. If possible, use smaller vials or purge the headspace with an inert gas like nitrogen or argon.

Possible Cause 2: Degradation

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in amber glass vials or in the dark to prevent photolytic degradation.[5]

    • Protect from Heat: Avoid storing the compound near heat sources. Elevated temperatures can accelerate degradation reactions.[1][4]

    • Inert Atmosphere: If the compound is sensitive to oxidation, store it under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause 1: Oxidative Degradation

  • Troubleshooting Steps:

    • Sparging Solvents: If preparing solutions, use solvents that have been sparged with an inert gas to remove dissolved oxygen.

    • Antioxidants: For formulated products, consider the addition of a suitable antioxidant, ensuring it does not interfere with the final application or analysis.

    • Forced Degradation Study: To confirm if the unknown peak is an oxidation product, perform a forced degradation study by intentionally exposing a sample to an oxidizing agent (e.g., hydrogen peroxide) and analyzing the resulting chromatogram.

Possible Cause 2: Hydrolytic or pH-related Degradation

  • Troubleshooting Steps:

    • Control pH: If the compound is in a solution, ensure the pH is controlled and maintained within a stable range.

    • Aqueous Stability: Assess the stability of this compound in aqueous solutions at different pH values as part of a forced degradation study. This will help identify pH ranges where the compound is most stable.

Possible Cause 3: Contamination

  • Troubleshooting Steps:

    • Solvent Purity: Ensure all solvents used for sample preparation and analysis are of high purity and are free from contaminants.

    • Clean Glassware: Use scrupulously clean glassware to avoid introducing contaminants.

    • Blank Analysis: Run a blank analysis (solvent without the sample) to rule out contamination from the solvent or the analytical system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, refrigerated (2-8°C)[5]To reduce volatility and slow potential degradation reactions.
Light Protect from light (use amber vials or store in the dark)[5]To prevent photolytic degradation.
Atmosphere Tightly sealed container; consider inert gas (N₂ or Ar) for long-term storageTo prevent evaporation and oxidation.[3]
Container Glass (preferably amber) with a tight-fitting, inert cap (e.g., PTFE-lined)[5]To prevent contamination, degradation from light, and evaporation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Stress

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To the solution, add a small volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample (without hydrogen peroxide) should be stored under the same conditions.

  • Analysis: After the incubation period, analyze both the stressed and control samples by a suitable chromatographic method (e.g., GC-MS) to identify any degradation products.

  • Evaluation: Compare the chromatograms of the stressed and control samples to identify peaks corresponding to degradation products. The goal is to achieve 5-20% degradation.[8]

Protocol 2: Thermal Stability Assessment

  • Sample Preparation: Place a known quantity of neat this compound in a sealed vial.

  • Stress Condition: Expose the sample to a high temperature (e.g., 60°C) for a specified duration (e.g., 1 week). Store a control sample at the recommended storage temperature.

  • Analysis: After the stress period, allow the sample to cool to room temperature. Prepare solutions of both the stressed and control samples and analyze them using a validated chromatographic method.

  • Evaluation: Compare the purity of the stressed sample to the control sample to determine the extent of thermal degradation.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare this compound Solution B Acid Hydrolysis (e.g., 0.1N HCl) A->B C Base Hydrolysis (e.g., 0.1N NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (e.g., UV light) A->F G Chromatographic Analysis (GC-MS/HPLC) B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Determine Degradation Pathway H->I J Validate Stability-Indicating Method I->J

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Purity_Loss A Purity Loss Detected B Evaporation A->B C Degradation A->C D Check Seal Integrity B->D E Store at Lower Temperature B->E F Minimize Headspace B->F G Protect from Light C->G H Protect from Heat C->H I Store Under Inert Gas C->I

Caption: Troubleshooting logic for purity loss of this compound.

References

How to increase the enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the enantiomeric excess (ee) in their asymmetric synthesis experiments.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal stereoselectivity.

Diagram: Troubleshooting Workflow for Low Enantiomeric Excess

troubleshooting_workflow start Low Enantiomeric Excess Observed catalyst Step 1: Verify Catalyst and Ligand Integrity start->catalyst reaction_conditions Step 2: Optimize Reaction Conditions catalyst->reaction_conditions If ee is still low sub_catalyst1 Purity Check (Ligand & Metal) catalyst->sub_catalyst1 sub_catalyst2 Correct Catalyst Loading catalyst->sub_catalyst2 sub_catalyst3 Ligand Modification catalyst->sub_catalyst3 substrate_reagent Step 3: Evaluate Substrate and Reagents reaction_conditions->substrate_reagent If ee is still low sub_conditions1 Temperature Screening reaction_conditions->sub_conditions1 sub_conditions2 Solvent Screening reaction_conditions->sub_conditions2 sub_conditions3 Concentration/Stoichiometry reaction_conditions->sub_conditions3 mechanistic Step 4: Investigate Reaction Mechanism substrate_reagent->mechanistic If ee is still low end Improved Enantiomeric Excess mechanistic->end

Caption: A stepwise guide to troubleshooting and improving low enantiomeric excess in asymmetric reactions.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess is low. What are the first things I should check?

A1: Start by verifying the integrity of your chiral catalyst and ligand.[1]

  • Purity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can interfere with the formation of the active chiral catalyst.

  • Catalyst Loading: Inadequate catalyst loading can lead to a competing, non-enantioselective background reaction. Consider incrementally increasing the catalyst loading.[1]

  • Ligand Integrity: Confirm that the ligand has not degraded or epimerized during storage or the reaction setup.

Q2: How does temperature affect the enantiomeric excess of my reaction?

A2: Temperature is a critical parameter influencing enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess.[1][2] This is because a lower temperature increases the free energy difference (ΔΔG‡) between the diastereomeric transition states, leading to a greater preference for the formation of one enantiomer.[3] Conversely, higher temperatures can sometimes lead to a decrease in enantioselectivity.[2]

Data Presentation: Effect of Temperature on Enantiomeric Excess

Temperature (°C)ΔΔG‡ (kJ/mol) for 90% eeΔΔG‡ (kJ/mol) for 99% ee
257.311.4
06.710.5
-784.87.5

Data adapted from principles of asymmetric synthesis.[3]

Q3: Can the solvent I use impact the enantioselectivity?

A3: Yes, the solvent can have a profound effect on enantiomeric excess.[4] The polarity and coordinating ability of the solvent can influence the geometry of the transition state.[1][4] In some cases, non-polar, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are preferred.[1] It has been observed in certain 1,4-addition reactions that the enantiomeric yield is inversely proportional to the dielectric constant of the solvent.[5]

Q4: What is the role of substrate concentration in determining enantiomeric excess?

A4: Substrate concentration can influence the rate of reaction and, in some cases, the enantioselectivity. At low substrate concentrations, the reaction rate is often dependent on the availability of the substrate.[6] As the concentration increases, the enzyme or catalyst can become saturated.[6][7] For some enzyme-catalyzed reactions, increasing substrate concentration can lead to enhanced enantioselectivity up to a certain point.[8]

Q5: My ee is still not optimal after optimizing reaction conditions. What else can I try?

A5: If optimizing temperature, solvent, and concentration is not sufficient, consider the following:

  • Ligand Modification: The electronic and steric properties of the chiral ligand are paramount. Exploring derivatives of your current ligand with different substituents can fine-tune the chiral pocket of the catalyst.[1]

  • Metal Precursor: The counter-ion of the metal precursor can influence catalytic activity and selectivity. Trying different precursors (e.g., acetate, triflate instead of chloride) may improve the outcome.[1]

  • Additives: In certain reactions, the use of co-catalysts or additives can enhance enantioselectivity.[1]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening to Optimize Enantiomeric Excess
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand in the chosen anhydrous solvent.

  • Catalyst Formation: Cool the solution to the initial screening temperature (e.g., 25 °C). Add the metal precursor and stir for the required time to form the active catalyst.

  • Substrate Addition: Add the substrate to the catalyst solution. If the second reactant is a liquid, it may be added dropwise.

  • Temperature Control: Maintain the reaction at the initial temperature (e.g., 25 °C) and take aliquots at specific time points to monitor conversion and enantiomeric excess by chiral HPLC or GC.

  • Screening Lower Temperatures: Repeat the reaction at incrementally lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). For each temperature, monitor the reaction to determine the optimal balance between reaction rate and enantioselectivity.

  • Analysis: Compare the enantiomeric excess values obtained at each temperature to identify the optimal condition.

Protocol 2: Screening of Solvents to Enhance Enantioselectivity
  • Solvent Selection: Choose a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether, hexane).

  • Parallel Reactions: Set up a series of parallel reactions in separate flame-dried Schlenk flasks, each containing a different solvent.

  • Standardized Conditions: Ensure that all other reaction parameters (temperature, catalyst loading, substrate concentration) are kept constant across all experiments.

  • Reaction Execution: Follow the general procedure for catalyst formation and substrate addition as described in Protocol 1.

  • Monitoring and Analysis: Monitor the progress and determine the enantiomeric excess for each reaction.

  • Evaluation: Compare the results to identify the solvent that provides the highest enantiomeric excess. Specific solute-solvent interactions can be a key factor.[4]

Signaling Pathways and Logical Relationships

Diagram: Influence of Reaction Parameters on Enantioselectivity

logical_relationship cluster_catalyst Chiral Catalyst System cluster_conditions Reaction Conditions Ligand Ligand (Sterics, Electronics) TransitionState Diastereomeric Transition States (ΔΔG‡) Ligand->TransitionState Metal Metal Precursor (Counter-ion) Metal->TransitionState Temperature Temperature Temperature->TransitionState Solvent Solvent (Polarity, Coordination) Solvent->TransitionState Concentration Concentration Concentration->TransitionState Product Enantiomeric Excess (ee%) TransitionState->Product

Caption: Key factors influencing the energy difference of transition states and the final enantiomeric excess.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Pheromone Lures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC analysis of pheromone lures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in resolving common issues encountered during their experiments, with a focus on co-eluting peaks.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the GC analysis of pheromones.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Question: My chromatogram shows poorly separated or completely overlapping peaks for different pheromone components. What are the likely causes and how can I resolve this?

Answer: Poor peak resolution is a frequent challenge in the analysis of complex pheromone blends, where isomers and structurally similar compounds are common.[1][2] The primary causes for co-elution include suboptimal GC column selection, an unoptimized oven temperature program, or issues with the carrier gas flow rate.[3][4]

Troubleshooting Steps:

  • Optimize the GC Column: The stationary phase of the GC column is the most critical factor for selectivity.[2][5]

    • Change Stationary Phase Polarity: If using a non-polar column (e.g., DB-1, TG-1MS), switching to a more polar stationary phase (e.g., DB-WAX, DB-23) can resolve compounds with different polarities, which is often necessary for geometric (Z/E) isomers.[2] Non-polar phases separate primarily by boiling point.[2][6]

    • Increase Column Length: Doubling the column length can improve resolution, but it will also increase analysis time.[7]

    • Decrease Column Internal Diameter (ID): Narrower columns (e.g., 0.18 mm or 0.25 mm) provide higher efficiency and better resolution.[5][7] However, they have lower sample capacity, which may require adjusting injection volumes or split ratios.[7]

    • Adjust Film Thickness: Thicker films increase retention and can improve the resolution of highly volatile compounds. Thinner films are better for less volatile analytes.[7]

  • Optimize the Oven Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting, volatile compounds.[3]

    • Slow Down the Temperature Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) gives components more time to interact with the stationary phase, often leading to better separation.[3][7] You can also introduce a hold period at a temperature just below the elution temperature of the co-eluting pair.[4]

    • Use a Multi-Step Ramp: Employing different ramp rates throughout the run can selectively improve separation for different parts of the chromatogram.

  • Optimize Carrier Gas Flow Rate:

    • Adjust Linear Velocity: The carrier gas flow rate (or linear velocity) affects peak sharpness and, consequently, resolution. Operating at the optimal linear velocity for the carrier gas and column dimensions will maximize efficiency.[4] For example, the optimal flow rate for a 0.32 mm ID column with helium might be around 1.7-2.6 mL/min.[4]

Issue 2: Peak Tailing

Question: I am observing asymmetrical peaks with a distinct "tail." What could be causing this and how can I fix it?

Answer: Peak tailing can lead to inaccurate integration and poor resolution.[8] It is often caused by active sites in the GC system, column overloading, or improper injection.[8][9]

Troubleshooting Steps:

  • Check for Active Sites: Active sites, such as exposed silanol (B1196071) groups, can interact with polar functional groups on the pheromone molecules.

    • Use a Deactivated Inlet Liner: Ensure the inlet liner is deactivated (silylated) to prevent interactions with the sample.[9]

    • Trim the Column: Cut the first few centimeters (10-20 cm) from the front of the column to remove accumulated non-volatile residues and active sites.[8][10]

    • Use an Inert GC Column: High-quality, inert columns are essential for analyzing sensitive compounds.[9]

  • Address Potential Column Overloading:

    • Dilute the Sample: Injecting too much sample can saturate the column, leading to peak distortion.[9]

    • Increase the Split Ratio: If using a split/splitless injector, increasing the split ratio will reduce the amount of sample reaching the column.

  • Review Injection Parameters:

    • Ensure Proper Vaporization: The injector temperature should be high enough to volatilize the sample components completely without causing thermal degradation.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right GC column for pheromone analysis?

A1: The choice of GC column is critical and depends on the polarity and volatility of the target pheromones.[8]

  • Stationary Phase: This is the most important factor for selectivity.[2] A good starting point for many pheromones is a mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[8] For separating geometric isomers, a more polar column, like a polyethylene (B3416737) glycol (e.g., DB-WAX) or a high-cyanopropyl phase (e.g., DB-23), is often required.[2]

  • Column Dimensions: A 30 m column length, 0.25 mm internal diameter, and 0.25 µm film thickness is a common and versatile choice for many applications.[3] Longer columns provide better resolution, while shorter columns offer faster analysis times.[7]

Q2: When should I consider derivatization for my pheromone samples?

A2: Derivatization is a chemical modification of the analyte to improve its chromatographic properties.[11][12] Consider derivatization when your pheromone components:

  • Contain polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups, which can cause peak tailing.[3][12]

  • Are thermally labile and may degrade at high temperatures in the injector or column.[9]

  • Have low volatility and are difficult to analyze by GC without modification.[11]

Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and less polar.[11][12]

Q3: Can I resolve co-eluting peaks without changing the column or temperature program?

A3: In some cases, yes. If you are using a mass spectrometer (MS) as a detector, you may be able to resolve co-eluting compounds by using selected ion monitoring (SIM) or by extracting ion chromatograms for unique mass fragments of each compound.[4][8][13] This allows for quantification even if the peaks are not chromatographically separated.

Q4: What are some common sample preparation techniques for pheromone analysis?

A4: The choice of sample preparation method depends on the volatility of the pheromones and the sample matrix.

  • Solvent Extraction: This involves extracting pheromones from glands or other tissues using a non-polar solvent like hexane.[14]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile compounds from the headspace above a sample or directly from a liquid sample.[14]

  • Air Entrainment: Volatiles released by the insect can be collected by drawing air over the insect and through a trap containing an adsorbent material. The trapped compounds are then eluted with a solvent.

Data Presentation

Table 1: Effect of GC Column Stationary Phase on the Resolution of Pheromone Isomers (Hypothetical Data)

Stationary PhasePolarityResolution (Rs) of Z/E IsomersComments
100% Dimethylpolysiloxane (e.g., DB-1)Non-polar0.8Poor separation, significant co-elution.
5% Phenyl-methylpolysiloxane (e.g., DB-5)Low to Mid-polarity1.2Partial separation, but not baseline resolved.
50% Cyanopropylphenyl-methylpolysiloxaneMid to High-polarity1.8Good baseline separation.[2]
Polyethylene Glycol (e.g., DB-WAX)Polar2.1Excellent separation of isomers.[2]

Table 2: Influence of Oven Temperature Ramp Rate on Peak Resolution (Hypothetical Data)

Ramp Rate (°C/min)Resolution (Rs) of Critical PairAnalysis Time (min)Comments
201.115Fast analysis, but poor resolution.
101.625Good compromise between resolution and speed.
52.040Excellent resolution, but longer analysis time.[7]
22.260Best resolution, but potentially impractically long.

Experimental Protocols

Protocol 1: General GC-MS Method for Pheromone Analysis

This protocol provides a starting point for the analysis of a pheromone extract. Optimization will be required based on the specific analytes and sample matrix.

  • Sample Preparation:

    • Prepare a 1 µL aliquot of the pheromone extract in a suitable solvent (e.g., hexane).

    • If necessary, perform derivatization (e.g., silylation with BSTFA) to improve the volatility and stability of the analytes.[3]

  • GC-MS Instrumentation:

    • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

    • Injector: Splitless mode, temperature set to 250 °C.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Transfer line temperature: 280 °C.

      • Ion source temperature: 230 °C.

      • Scan range: 40-450 amu.

  • Analysis:

    • Inject the sample.

    • Acquire the data.

    • Identify peaks by comparing mass spectra to a library (e.g., NIST) and by comparing retention times to those of authentic standards.

Mandatory Visualization

Troubleshooting_Coelution cluster_method_optimization Method Optimization cluster_column_options Column Strategy cluster_temp_options Temperature Strategy start Co-eluting Peaks Observed opt_column Change GC Column start->opt_column Selectivity Issue? opt_temp Optimize Temperature Program start->opt_temp Efficiency Issue? opt_flow Adjust Carrier Gas Flow Rate start->opt_flow col_polarity Increase Stationary Phase Polarity opt_column->col_polarity col_length Increase Column Length opt_column->col_length col_id Decrease Column ID opt_column->col_id temp_rate Decrease Ramp Rate opt_temp->temp_rate temp_initial Lower Initial Temp opt_temp->temp_initial end_resolved Peaks Resolved opt_flow->end_resolved col_polarity->end_resolved col_length->end_resolved col_id->end_resolved temp_rate->end_resolved temp_initial->end_resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks in GC.

Derivatization_Decision start Pheromone Sample for GC Analysis check_polar Does the analyte contain polar groups (-OH, -COOH)? start->check_polar check_stable Is the analyte thermally labile? check_polar->check_stable No derivatize Perform Derivatization (e.g., Silylation) check_polar->derivatize Yes check_stable->derivatize Yes inject Inject Directly into GC check_stable->inject No derivatize->inject

Caption: Decision logic for performing derivatization of pheromone samples.

References

Technical Support Center: Minimizing Water Contamination in Reactions with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling organometallic reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing water contamination in their experiments. Organometallic reagents are highly sensitive to moisture, and even trace amounts of water can significantly impact reaction yields and product purity.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure the success of your water-sensitive reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with organometallic reagents.

Issue 1: Low or No Product Yield in a Grignard Reaction

Possible Cause: The most common reason for the failure of a Grignard reaction is the presence of water, which quenches the Grignard reagent.[1][3][4]

Troubleshooting Steps:

  • Ensure All Glassware is Scrupulously Dry: Glassware must be rigorously dried to remove adsorbed moisture.[5] Standard oven-drying is often insufficient for highly sensitive reactions.

    • Recommended Protocol: Dry glassware in an oven at 125°C overnight or at 140°C for at least four hours.[6] For immediate use, flame-dry the assembled apparatus under a stream of inert gas (nitrogen or argon).[7]

  • Verify Solvent Anhydrousness: Solvents are a primary source of water contamination. Use freshly dried solvents for all reactions.

    • Best Practice: Utilize a solvent purification system or distill solvents from appropriate drying agents.[8] For example, tetrahydrofuran (B95107) (THF) and diethyl ether are commonly dried over sodium/benzophenone ketyl, which provides a visual indicator (deep blue or purple color) of anhydrous conditions.[8]

  • Check Reagent Quality: Ensure the organometallic reagent itself has not been compromised.

    • Tip: Use reagents from a freshly opened bottle or a properly stored container. The Sure/Seal™ packaging system is designed to maintain the integrity of air-sensitive reagents.[6]

  • Maintain an Inert Atmosphere: Reactions must be conducted under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[5]

    • Technique: Employ Schlenk line techniques or a glovebox for handling air-sensitive compounds.[9][10] A simple setup can also be achieved using a nitrogen-filled balloon connected to the reaction flask.[11]

Issue 2: Inconsistent Reaction Results

Possible Cause: Inconsistent results often stem from variability in the level of water contamination between experiments.

Troubleshooting Steps:

  • Standardize Drying Procedures: Implement and strictly follow a standardized protocol for drying all glassware, solvents, and solid reagents.

  • Quantify Water Content: If possible, determine the water content of your solvents using a Karl Fischer titrator.[12] This will allow you to establish a baseline for acceptable moisture levels.

  • Use a Consistent Source of Reagents: Use reagents from the same batch to minimize variability.

  • Monitor the Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction. A bubbler in the gas outlet line can provide a visual confirmation of gas flow.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why are organometallic reagents so sensitive to water?

A1: Organometallic reagents, such as Grignard and organolithium reagents, possess a highly polarized carbon-metal bond, which imparts significant carbanionic character.[13] This makes them extremely strong bases that readily react with even weakly acidic protons, such as those in water, to form hydrocarbons.[13][14] This reaction consumes the organometallic reagent, rendering it unavailable for the desired reaction.[2]

Q2: What is the difference between "anhydrous" and "dry" solvents?

A2: While often used interchangeably, "anhydrous" implies the complete absence of water. In practice, achieving truly anhydrous conditions is nearly impossible. "Dry" typically refers to a solvent that has been treated to reduce the water content to a very low level, suitable for moisture-sensitive reactions. Commercially available "anhydrous" solvents still contain trace amounts of water and may need to be freshly dried for highly sensitive applications.

Solvent and Reagent Handling

Q3: What is the most effective way to dry common organic solvents?

A3: The best method depends on the solvent. The table below summarizes common drying agents and the achievable residual water content.

SolventDrying Agent(s)Residual Water Content (ppm)Reference
Tetrahydrofuran (THF)Sodium/Benzophenone~43[15]
3Å Molecular Sieves (20% m/v, 48h)Low single digits[15]
Dichloromethane (DCM)Calcium Hydride (CaH₂)~13[15]
TolueneSodium/Benzophenone~34[15]
3Å Molecular Sieves (24h)Low single digits[15]
Methanol3Å Molecular Sieves (10% m/v, 72h)< 100[15]
Magnesium/Iodine~54[15]
Ethanol3Å Molecular Sieves (20% m/v, 5 days)~8-10[5]

Q4: How can I safely handle pyrophoric reagents like t-butyllithium?

A4: Pyrophoric reagents can ignite spontaneously on contact with air.[16] They must be handled with extreme caution under an inert atmosphere using proper techniques and personal protective equipment (PPE).

  • Transfer Technique: Use a syringe or cannula to transfer the reagent from the storage bottle to the reaction flask.[6][10] Never expose the reagent to the atmosphere.

  • Quenching: After the reaction, any excess pyrophoric reagent must be quenched safely. This is typically done by slowly adding a less reactive solvent like isopropanol (B130326) at low temperatures, followed by a more protic solvent like ethanol, and finally water.

Experimental Setup

Q5: What is a Schlenk line and why is it used?

A5: A Schlenk line is a piece of laboratory equipment that consists of a dual manifold with several ports.[9] One manifold is connected to a source of high-purity inert gas (like nitrogen or argon), and the other is connected to a vacuum pump. This setup allows for the manipulation of air-sensitive compounds in glassware under an inert atmosphere.[9][17]

Q6: How do I properly set up a reaction under an inert atmosphere?

A6: The following is a general protocol for setting up an anhydrous reaction.

Experimental Protocol: Setting up an Anhydrous Reaction

  • Glassware Preparation: Ensure all glassware, including stir bars, is thoroughly cleaned and dried in an oven (e.g., 125°C overnight).[6]

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of dry inert gas.[6] Use a thin layer of grease on all ground-glass joints to ensure a good seal.

  • Purging: Evacuate the assembled apparatus using the vacuum line and then backfill with inert gas. Repeat this "evacuate-fill" cycle three times to remove any residual air and moisture.[10][11]

  • Reagent Addition: Add dry solvents and reagents via syringe or cannula through a rubber septum.[6][16]

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. A bubbler can be used to monitor the gas flow.

Visualizations

experimental_workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction A Clean & Dry Glassware B Assemble Hot Glassware A->B C Attach to Schlenk Line B->C D Evacuate Apparatus C->D Vacuum E Backfill with Inert Gas D->E Inert Gas F Repeat Cycle 3x E->F G Add Anhydrous Solvent F->G Ready H Add Organometallic Reagent G->H I Run Reaction H->I

Caption: Workflow for setting up an anhydrous organometallic reaction.

troubleshooting_guide Start Low/No Product Yield Q1 Is Glassware Dry? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Solvent Anhydrous? A1_Yes->Q2 Sol1 Oven/Flame Dry Apparatus A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Inert Atmosphere Maintained? A2_Yes->Q3 Sol2 Distill/Use Fresh Anhydrous Solvent A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is Reagent Active? A3_Yes->Q4 Sol3 Purge with Inert Gas, Check for Leaks A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Successful Reaction A4_Yes->End Sol4 Use New Reagent, Check Storage A4_No->Sol4

Caption: Troubleshooting logic for low-yield organometallic reactions.

References

Validation & Comparative

A Comparative Analysis of 3-Methyl-2-heptanol and 4-Methyl-3-heptanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-heptanol and 4-methyl-3-heptanol (B77350) are structural isomers of the C8 branched-chain alcohol, sharing the same molecular formula (C₈H₁₈O) and molecular weight (130.23 g/mol ).[1][2] Despite their close structural relationship, the seemingly minor difference in the positions of the methyl and hydroxyl groups leads to distinct chemical properties and, most notably, divergent biological activities. This guide provides a comprehensive comparison of these two isomers, focusing on their physicochemical properties, synthesis, and functional roles, supported by experimental data and detailed protocols to inform research and development activities. While 4-methyl-3-heptanol is a well-documented semiochemical, functioning as a critical pheromone in various insect species, this compound is a less-studied compound, though it also exhibits activity as a chemical signal in certain ant species.[3][4]

Comparative Physicochemical and Spectroscopic Data

The structural differences between the two isomers influence their physical properties and spectroscopic fingerprints. A summary of their key quantitative data is presented below.

PropertyThis compound4-Methyl-3-heptanol
IUPAC Name 3-methylheptan-2-ol[1]4-methylheptan-3-ol[2]
CAS Number 31367-46-1[1]14979-39-6[2]
Molecular Formula C₈H₁₈O[1]C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [1]130.23 g/mol [2]
Boiling Point Not specified170°C (at 760 mmHg)[3]
Density Not specified~0.827 g/mL at 25°C[3]
Refractive Index Not specified~1.429 (n20/D)[3]
LogP (XLogP3-AA) 2.7[1]2.7[2]
Biological Role Attractant/Pheromone for Crematogaster nigriceps (African ant)[4]Aggregation pheromone for Scolytus beetles; Alarm pheromone for Pogonomyrmex ants[3]

Spectroscopic Analysis Insights:

  • Mass Spectrometry (MS): Both isomers will show a molecular ion peak (M+) at m/z 130. However, their fragmentation patterns under Electron Impact (EI) ionization will differ due to the different positions of the hydroxyl and methyl groups, leading to distinct primary carbocations upon fragmentation. For 4-methyl-3-heptanol, characteristic fragments are observed at m/z 59 and 58.[5] For 2-methyl-3-heptanol (B94098) (an isomer of this compound), major fragments are seen at m/z 45, 59, and 73, which can be used for differentiation.

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra will be distinct. For this compound, one would expect a doublet for the methyl group at C2 and complex multiplets for the protons on C2 and C3. For 4-methyl-3-heptanol, the protons on the hydroxyl-bearing carbon (C3) and the methyl-bearing carbon (C4) would present a different set of complex multiplets. The number of unique carbon signals in the ¹³C NMR spectrum would be eight for both molecules, assuming chiral centers lead to diastereotopic environments for some carbons.[6]

Synthesis and Chemical Reactivity

The synthesis of these secondary alcohols can be readily achieved through established organometallic reactions, most notably using Grignard reagents.

Synthesis of 4-Methyl-3-heptanol via Grignard Reaction

A common and effective laboratory-scale synthesis involves the reaction of a Grignard reagent derived from 2-bromopentane (B28208) with propanal.[3][7] This reaction creates the C3-C4 bond and the secondary alcohol functionality in a single step.

G1 cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 2-Bromopentane 2-Bromopentane Mg_Ether Mg / Dry Ether 2-Bromopentane->Mg_Ether Initiation Grignard sec-Pentylmagnesium bromide Mg_Ether->Grignard Addition Reaction Mixture Grignard:e->Addition:w Propanal Propanal Propanal->Addition Intermediate Alkoxide Salt Addition->Intermediate Workup H₃O⁺ (e.g., dil. HCl) Intermediate->Workup Product 4-Methyl-3-heptanol (racemic mixture) Workup->Product

Caption: Workflow for the Grignard synthesis of 4-methyl-3-heptanol.
Synthesis of this compound

A similar Grignard strategy can be employed for this compound. This would involve the reaction of 2-hexylmagnesium bromide (prepared from 1-bromohexane (B126081) and magnesium) with acetaldehyde. Alternatively, reduction of the corresponding ketone, 3-methyl-2-heptanone, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would also yield the desired product.

Comparative Biological Activity

The most significant divergence between these isomers lies in their roles as semiochemicals. The specific stereochemistry of these molecules is often critical for biological recognition and activity.

4-Methyl-3-heptanol is a well-characterized insect pheromone.[3]

  • Aggregation Pheromone: The (3S,4S)-stereoisomer is a key component of the aggregation pheromone for the smaller European elm bark beetle, Scolytus multistriatus. This chemical signal attracts other beetles to a host tree, leading to mass infestation.

  • Alarm Pheromone: The corresponding ketone, 4-methyl-3-heptanone, functions as an alarm pheromone for several ant species, including the harvester ant (Pogonomyrmex barbatus) and the Texas leaf-cutting ant (Atta texana), signaling danger and eliciting defensive behaviors.[3]

This compound is less studied, but has been identified as a pheromone for the African ant, Crematogaster nigriceps.[4] It is categorized as an attractant for this species. The specific stereoisomer responsible for the activity and the full behavioral context (e.g., trail-following, aggregation) are not as extensively documented as for its isomer.

G2 cluster_0 Insect Species & Response compound1 4-Methyl-3-heptanol beetle Scolytus multistriatus (Bark Beetle) compound1->beetle (3S,4S)-isomer ant1 Pogonomyrmex barbatus (Harvester Ant) compound1->ant1 (via oxidation) compound2 This compound ant2 Crematogaster nigriceps (African Ant) compound2->ant2 response1 Aggregation beetle->response1 response2 Alarm Signal (as ketone) ant1->response2 response3 Attraction ant2->response3

Caption: Comparative semiochemical roles of the two heptanol (B41253) isomers.

Experimental Protocols

Protocol 1: Synthesis of (±)-4-Methyl-3-heptanol via Grignard Reaction

This protocol is adapted from established procedures for educational and research synthesis.[7]

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • 2-Bromopentane

  • Propanal

  • 10% Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-neck round-bottom flask, addition funnel, reflux condenser, drying tube, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Apparatus Setup: Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a CaCl₂ drying tube, and an addition funnel.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (e.g., 1.5 g, 62 mmol) and 15 mL of dry diethyl ether into the flask.

    • Dissolve 2-bromopentane (e.g., 7.6 g, 50 mmol) in 15 mL of dry diethyl ether and add it to the addition funnel.

    • Add a small amount of the bromide solution to the magnesium to initiate the reaction (slight warming and bubbling).

    • Once initiated, add the remaining bromide solution dropwise over 15-20 minutes to maintain a gentle reflux. Stir for an additional 15 minutes after addition is complete.

  • Nucleophilic Addition:

    • Dissolve propanal (e.g., 2.9 g, 50 mmol) in 10 mL of dry diethyl ether and place it in the addition funnel.

    • Cool the Grignard solution in an ice bath and add the propanal solution dropwise with vigorous stirring.

    • After addition is complete, remove the ice bath and stir for an additional 15 minutes at room temperature.

  • Workup and Purification:

    • Slowly add 10 mL of water, followed by 10 mL of 10% HCl to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Wash the ether layer with 10 mL of 5% NaOH solution, followed by 10 mL of water.

    • Dry the ether layer over anhydrous MgSO₄, filter, and remove the ether using a rotary evaporator.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 155-165°C at atmospheric pressure.

Protocol 2: Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for separating and identifying the two isomers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these isomers.[8]

Procedure:

  • Sample Preparation: Prepare 100 ppm solutions of this compound and 4-methyl-3-heptanol, as well as a 1:1 mixture, in a high-purity solvent like hexane (B92381) or dichloromethane.

  • GC Method:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 150°C, and hold for 5 minutes. (This program should be optimized for the specific instrument and column).

    • Injection: 1 µL injection with a split ratio of 50:1.

  • MS Method:

    • Ion Source: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

  • Data Analysis:

    • Compare the retention times of the two pure isomers. Due to structural differences, they should have distinct retention times.

    • Analyze the mass spectrum of each peak. Identify the molecular ion (m/z 130) and compare the fragmentation patterns to reference spectra (e.g., NIST database) to confirm the identity of each isomer.

    • Inject the mixture to confirm baseline separation and the ability to resolve the two compounds in a single run.

Conclusion

While this compound and 4-methyl-3-heptanol are structurally similar, this analysis demonstrates their distinct profiles, particularly in the realm of chemical ecology. 4-Methyl-3-heptanol is a well-established and potent insect pheromone whose biological activity is critically dependent on its stereochemistry. In contrast, this compound is a less-explored molecule, though it holds potential as a semiochemical for specific insect species. For researchers in pheromone chemistry, pest management, and natural product synthesis, understanding these differences is crucial for designing targeted studies, whether for elucidating biological pathways or developing novel insect control strategies. The provided protocols offer a robust framework for the synthesis and analytical differentiation of these important isomeric alcohols.

References

A Researcher's Guide to Distinguishing 3-Methyl-2-heptanol Stereoisomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is a critical aspect of molecular characterization. The subtle differences between stereoisomers can lead to vastly different pharmacological activities. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for distinguishing the stereoisomers of 3-Methyl-2-heptanol, a chiral secondary alcohol. Detailed experimental protocols and data presentation are included to support practical application in the laboratory.

Introduction to Stereoisomerism in this compound

This compound possesses two chiral centers, at carbons 2 and 3, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the syn ((2R,3S) and (2S,3R)) and anti ((2R,3R) and (2S,3S)) pairs is diastereomeric.

While enantiomers exhibit identical NMR spectra in an achiral solvent, diastereomers have distinct NMR spectra. This fundamental difference is the basis for distinguishing all four stereoisomers. By converting the enantiomeric pairs into diastereomeric pairs through reaction with a chiral derivatizing agent (CDA), all four stereoisomers can be differentiated by NMR.

Principle of Chiral Derivatization for NMR Analysis

The most common method for the NMR-based determination of the absolute configuration of chiral alcohols is the use of a chiral derivatizing agent.[1][2] One of the most widely used CDAs is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[3] Reaction of the chiral alcohol with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, produces a pair of diastereomeric esters, often referred to as Mosher's esters.[1][3]

The underlying principle of Mosher's method is the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the diastereomeric esters, the phenyl group will shield or deshield nearby protons of the alcohol moiety to different extents. By comparing the ¹H NMR spectra of the two diastereomeric esters, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center can be used to determine the absolute configuration of the alcohol.[3]

Experimental Protocols

A detailed protocol for the preparation of Mosher's esters of a secondary alcohol is provided below. This procedure can be adapted for this compound.

Preparation of (R)- and (S)-MTPA Esters of this compound

Materials:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • The stereoisomer of this compound to be analyzed

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure: Two separate reactions should be performed in parallel, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.

  • Reaction Setup: In a clean, dry NMR tube or small reaction vial, dissolve approximately 5-10 mg of the this compound stereoisomer in 0.5 mL of anhydrous DCM. Add a small excess (approximately 1.2 to 1.5 equivalents) of anhydrous pyridine.

  • Esterification: To one container, add a slight excess (approximately 1.1 to 1.3 equivalents) of (R)-MTPA-Cl. To the second container, add the same molar excess of (S)-MTPA-Cl.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or by acquiring periodic ¹H NMR spectra until the signal for the carbinol proton of the starting alcohol disappears and new signals for the ester product appear. The reaction is typically complete within a few hours.

  • Work-up (Optional, for purification): If purification is necessary, the reaction mixture can be diluted with DCM and washed sequentially with saturated aqueous NaHCO₃, water, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent removed under reduced pressure. However, for many analytical purposes, the crude reaction mixture can be directly analyzed by NMR.

  • NMR Analysis: For direct analysis, the reaction mixture in the NMR tube can be directly placed in the NMR spectrometer. For purified esters, dissolve the residue in CDCl₃ for NMR analysis. Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

Data Presentation and Analysis

¹H NMR Data Comparison

The key to distinguishing the stereoisomers lies in the analysis of the ¹H NMR spectra of the diastereomeric Mosher's esters.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) for Protons of this compound and its (R)- and (S)-MTPA Esters.

ProtonThis compound(R)-MTPA Ester (δR)(S)-MTPA Ester (δS)Δδ (δS - δR)
H-2~3.8~5.1~5.1~0.0
H-3~1.6~1.8~1.9+0.1
C2-CH₃~1.2~1.3~1.25-0.05
C3-CH₃~0.9~0.85~0.95+0.1
H-4 (CH₂)~1.3-1.4~1.2~1.5+0.3
H-7 (CH₃)~0.9~0.88~0.92+0.04

Analysis of Δδ Values: The sign of the Δδ value is used to determine the absolute configuration. According to the advanced Mosher's method, for a given stereocenter:

  • Protons on one side of the plane defined by the C-O-C=O bond of the ester will have positive Δδ values.

  • Protons on the other side will have negative Δδ values.

By constructing a conformational model of the Mosher's esters, the spatial arrangement of the substituents around the chiral center can be deduced from the pattern of positive and negative Δδ values.

¹³C NMR Data Comparison

¹³C NMR spectroscopy can also be used to distinguish between the diastereomeric esters.

Table 2: Hypothetical ¹³C NMR Chemical Shift Data (δ, ppm) for this compound and its MTPA Esters.

CarbonThis compound(R)-MTPA Ester(S)-MTPA Ester
C-1~23.6~23.5~23.7
C-2~68.0~75.0~75.2
C-3~38.0~39.5~39.8
C-4~30.0~29.8~30.1
C-5~28.0~27.9~28.2
C-6~22.8~22.7~22.9
C-7~14.1~14.0~14.2
C-8 (C3-CH₃)~15.0~14.8~15.1

The differences in the ¹³C chemical shifts, though often smaller than in ¹H NMR, provide complementary data for distinguishing the diastereomers.

Workflow for Stereoisomer Distinction

The logical workflow for distinguishing the stereoisomers of this compound using NMR is outlined below.

G Workflow for NMR-based Stereoisomer Distinction of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Comparison cluster_3 Conclusion start Start with a sample of This compound (pure stereoisomer or mixture) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S nmr_R Acquire ¹H and ¹³C NMR spectra of the (R)-MTPA ester react_R->nmr_R nmr_S Acquire ¹H and ¹³C NMR spectra of the (S)-MTPA ester react_S->nmr_S assign Assign proton and carbon signals for both diastereomers nmr_R->assign nmr_S->assign calculate Calculate Δδ (δS - δR) for corresponding protons assign->calculate compare Compare ¹³C chemical shifts assign->compare model Apply advanced Mosher's method: Correlate Δδ signs with a conformational model calculate->model compare->model determine Determine the absolute configuration of the this compound stereoisomer model->determine

Workflow for NMR-based Stereoisomer Distinction

Conclusion

Distinguishing the stereoisomers of this compound is readily achievable using NMR spectroscopy in conjunction with chiral derivatizing agents. The formation of diastereomeric Mosher's esters allows for the differentiation of all four stereoisomers through the analysis of their ¹H and ¹³C NMR spectra. The advanced Mosher's method provides a reliable means of determining the absolute configuration of the chiral centers. The experimental protocols and analytical workflow presented in this guide offer a robust framework for researchers in pharmaceuticals and related fields to confidently characterize the stereochemistry of chiral alcohols.

References

A Comparative Guide to the Biological Activities of (S)-3-Methyl-2-heptanol and (R)-3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for evaluating the biological activities of the stereoisomers of 3-Methyl-2-heptanol: (S)-3-Methyl-2-heptanol and (R)-3-Methyl-2-heptanol. Currently, there is a notable absence of publicly available experimental data directly comparing the biological effects of these two enantiomers. This document serves as a roadmap for future research by proposing a series of established experimental protocols to elucidate potential stereospecific differences in their activity. The proposed assays are designed to assess cytotoxicity, antimicrobial effects, and enzyme inhibitory potential, providing a foundation for comprehensive pharmacological profiling.

Introduction

This compound is a secondary alcohol with two stereocenters, giving rise to four possible stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as enantiomers can exhibit significantly different interactions with chiral biological targets such as enzymes and receptors. While the individual enantiomers (S)-3-Methyl-2-heptanol and (R)-3-Methyl-2-heptanol are commercially available, a review of the scientific literature reveals a significant gap in our understanding of their comparative biological activities.

Proposed Experimental Investigations

To comprehensively compare the biological activities of (S)-3-Methyl-2-heptanol and (R)-3-Methyl-2-heptanol, a multi-faceted approach is recommended. The following experimental protocols are proposed to assess key areas of pharmacological interest.

Comparative Cytotoxicity Assessment

A fundamental aspect of characterizing any compound for potential therapeutic use is determining its toxicity to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ Values in µM)

Cell Line(S)-3-Methyl-2-heptanol(R)-3-Methyl-2-heptanolDoxorubicin (B1662922) (Control)
HEK293 (Human Embryonic Kidney)> 1000> 10000.8
HepG2 (Human Hepatocellular Carcinoma)7509801.2
A549 (Human Lung Carcinoma)820> 10001.5

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cell lines (e.g., HEK293, HepG2, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: (S)-3-Methyl-2-heptanol and (R)-3-Methyl-2-heptanol are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. A known cytotoxic agent like doxorubicin is used as a positive control.

  • Incubation: The cells are treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Screening

Given that many aliphatic alcohols exhibit antimicrobial properties, it is pertinent to investigate if there is a stereoselective difference in the antimicrobial activity of the this compound enantiomers.

Table 2: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration in µg/mL)

Microorganism(S)-3-Methyl-2-heptanol(R)-3-Methyl-2-heptanolAmpicillin (Control)
Staphylococcus aureus (ATCC 29213)1282560.25
Escherichia coli (ATCC 25922)5125122
Candida albicans (ATCC 90028)2565121

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The inoculum is standardized to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Alcohol Dehydrogenase

To explore potential interactions with metabolic enzymes, an inhibition assay using an enzyme such as alcohol dehydrogenase (ADH) can be performed. This can provide insights into whether the enantiomers have different effects on alcohol metabolism.

Table 3: Hypothetical Alcohol Dehydrogenase Inhibition Data

CompoundIC₅₀ (mM)
(S)-3-Methyl-2-heptanol15.2
(R)-3-Methyl-2-heptanol28.5
Fomepizole (Control)0.01

Experimental Protocol: Alcohol Dehydrogenase (ADH) Inhibition Assay

  • Assay Buffer: A suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.8) is prepared.

  • Reaction Mixture: In a 96-well UV-transparent plate, the following are added: assay buffer, NAD⁺ (coenzyme), and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a solution of yeast or equine liver alcohol dehydrogenase.

  • Substrate Addition: Ethanol is added as the substrate.

  • Kinetic Measurement: The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated. The percentage of inhibition for each concentration of the test compound is determined relative to a control reaction without an inhibitor. The IC₅₀ value is calculated from the dose-response curve.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative biological evaluation of (S)- and (R)-3-Methyl-2-heptanol.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Comparative Assessment S_Heptanol (S)-3-Methyl-2-heptanol Cytotoxicity Cytotoxicity Assay (MTT) S_Heptanol->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) S_Heptanol->Antimicrobial Enzyme Enzyme Inhibition (ADH) S_Heptanol->Enzyme R_Heptanol (R)-3-Methyl-2-heptanol R_Heptanol->Cytotoxicity R_Heptanol->Antimicrobial R_Heptanol->Enzyme IC50_calc IC50 Determination Cytotoxicity->IC50_calc MIC_calc MIC Determination Antimicrobial->MIC_calc Inhibition_calc Inhibition Analysis Enzyme->Inhibition_calc Comparison Stereospecific Activity Profile IC50_calc->Comparison MIC_calc->Comparison Inhibition_calc->Comparison

Caption: Proposed workflow for comparing the biological activities of this compound enantiomers.

Hypothetical Signaling Pathway for Further Investigation

Should the cytotoxicity assays reveal significant and stereospecific effects, further investigation into the underlying mechanism, such as the induction of apoptosis, would be warranted. The following diagram illustrates a hypothetical apoptotic signaling pathway that could be investigated.

G Compound (S)-3-Methyl-2-heptanol (Hypothetical Bioactive Enantiomer) Mitochondrion Mitochondrial Stress Compound->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by a bioactive enantiomer.

Conclusion

The comparison of the biological activities of (S)-3-Methyl-2-heptanol and (R)-3-Methyl-2-heptanol represents an unexplored area of research. The experimental framework proposed in this guide provides a clear and structured approach to address this knowledge gap. By systematically evaluating the cytotoxicity, antimicrobial effects, and enzyme inhibitory potential of these enantiomers, researchers can generate crucial data to understand their stereospecific pharmacology. The findings from such studies will be invaluable for future drug development efforts and for the broader scientific understanding of structure-activity relationships in chiral molecules.

Comparing the efficacy of different chiral catalysts for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is paramount for achieving high enantioselectivity and yield in asymmetric synthesis. This guide provides a comparative overview of various chiral catalysts for three key transformations: asymmetric hydrogenation of ketones, asymmetric aldol (B89426) reactions, and asymmetric epoxidation of alkenes. The performance of different catalysts is compared through quantitative data, and detailed experimental protocols for representative reactions are provided.

Asymmetric Hydrogenation of Acetophenone (B1666503)

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are widely used methods to achieve this. Here, we compare the efficacy of several ruthenium-based catalysts for the asymmetric hydrogenation of acetophenone.

Data Presentation: Asymmetric Hydrogenation of Acetophenone
Catalyst SystemChiral LigandBaseSolventTemp (°C)Time (h)Conversion (%)ee (%) (Configuration)Catalyst Loading (mol%)Reference
Noyori-Type Catalyst(1R,2R)-TsDPENKOHi-PrOH250.17>9897 (R)0.5[1]
Noyori-Type Catalyst(1R,2S)-cis-1-amino-2-indanolKOHi-PrOH281.57091 (S)Not Specified[1]
Azaruthenacycle Catalyst2-(1-(phenyl)ethylamino)methylpyridinet-BuOKi-PrOH2519996 (R)1[1]
RuCl₂[(S)-tolbinap][(S,S)-dpen](S)-TolBINAP/(S,S)-DPENt-C₄H₉OK2-propanol3048Quantitative80 (R)0.0004[2]
CBS Catalyst(S)-2-(Diphenylhydroxymethyl)pyrrolidine-THFRTNot SpecifiedHigh>955[3]

Note: ee = enantiomeric excess. The configuration of the major enantiomer is indicated in parentheses (R or S). TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. i-PrOH = isopropanol. t-BuOK = Potassium tert-butoxide. THF = Tetrahydrofuran (B95107). RT = Room Temperature.

Experimental Protocols: Asymmetric Hydrogenation of Acetophenone

1. Using Noyori-Type Catalyst ([RuCl(p-cymene)((R,R)-TsDPEN)]) [1]

  • To a solution of acetophenone (1 mmol) in 2-propanol (10 mL), the ruthenium catalyst (0.005 mmol, 0.5 mol%) is added.

  • A solution of potassium hydroxide (B78521) (0.05 mmol) in 2-propanol (1 mL) is then added to the reaction mixture.

  • The mixture is stirred at 25 °C for 0.17 hours.

  • The reaction is quenched by the addition of 1 M HCl.

  • The conversion and enantiomeric excess of the resulting 1-phenylethanol (B42297) are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

2. Using CBS Catalyst (in situ generated B-Methoxy-oxazaborolidine) [3]

  • Prepare a 25 mL round-bottom flask with a magnetic stirring bar, and add 25.5 mg (0.1 mmol, 0.05 equiv.) of (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol.

  • Insert a gas-inlet adapter capped with a rubber septum, and gently flush the flask with an inert gas (nitrogen or argon) for at least 10 minutes.

  • Add 1 mL of tetrahydrofuran, and 12.5 µL (0.11 mmol, 0.055 equiv.) of trimethylborate at room temperature, and stir this solution for 30 minutes.

  • Add 1 mL of tetrahydrofuran again, and then add 2 mL (2 mmol, 1 equiv.) of borane-THF solution.

  • Add a solution of acetophenone (0.24 mL, 2 mmol) in 2 mL of THF to the catalyst solution over 1 hour using a syringe pump.

  • After the addition is complete, stir the reaction for an additional hour.

  • Slowly add 4 mL of methanol (B129727) to quench the reaction, followed by 10 mL of 1 M HCl.

  • The product is extracted with diethyl ether, and the enantiomeric excess is determined by chiral GC or HPLC.

Workflow for Asymmetric Hydrogenation of Acetophenone

cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst Chiral Catalyst (e.g., Noyori or CBS) Reaction_Vessel Reaction Mixture Catalyst->Reaction_Vessel Add Solvent_Base Solvent & Base (e.g., i-PrOH/KOH or THF) Solvent_Base->Reaction_Vessel Add Acetophenone Acetophenone Acetophenone->Reaction_Vessel Add Stirring Stirring at Specific Temp & Time Reaction_Vessel->Stirring Quenching Quenching (e.g., HCl) Stirring->Quenching Extraction Extraction Quenching->Extraction Analysis Analysis (Chiral GC/HPLC) Extraction->Analysis Product Chiral 1-Phenylethanol Analysis->Product

Asymmetric Hydrogenation Workflow

Asymmetric Aldol Reaction of Cyclohexanone (B45756) and p-Nitrobenzaldehyde

The asymmetric aldol reaction is a powerful C-C bond-forming reaction to synthesize chiral β-hydroxy carbonyl compounds. Organocatalysis, particularly using proline and its derivatives, has emerged as a highly effective strategy for this transformation.

Data Presentation: Asymmetric Aldol Reaction
CatalystAdditiveSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)Catalyst Loading (mol%)Reference
(S)-Proline-MeOH/H₂O0249592:89910[4]
Chiral Diamine 4eAcetic AcidBrine0209595:59920[5]
Amphiphilic Catalyst 2-W/O emulsionRT149292:897Not Specified[6]
Valine Dipeptide2,4-dinitrophenolBrineNot SpecifiedNot SpecifiedModerate-Highup to 99:1up to 95Not Specified[7]

Note: dr = diastereomeric ratio, ee = enantiomeric excess. RT = Room Temperature.

Experimental Protocols: Asymmetric Aldol Reaction

1. Using (S)-Proline [4]

  • A flask is charged with (S)-proline (0.1 mmol, 10 mol%), methanol (1.33 mL), and water (0.33 mL).

  • Cyclohexanone (5 mmol) is added, and the mixture is stirred for 15 minutes at room temperature.

  • The mixture is cooled to 0 °C, and p-nitrobenzaldehyde (1 mmol) is added.

  • The reaction is stirred at 0 °C for 24 hours.

  • The reaction is worked up by adding water and extracting with an organic solvent.

  • The yield, diastereomeric ratio, and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC.

2. Using Chiral Diamine Catalyst [5]

  • To a mixture of catalyst 4e (0.10 mmol) and acetic acid (0.2 mmol) in brine (1 mL) at 0 °C, cyclohexanone (2.5 mmol) and p-nitrobenzaldehyde (0.5 mmol) are added.

  • The reaction mixture is stirred at 0 °C for 20 hours.

  • The product is isolated by filtration or extraction.

  • The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.

Workflow for Asymmetric Aldol Reaction

cluster_prep Catalyst System Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst Chiral Catalyst (e.g., Proline or Chiral Diamine) Reaction_Vessel Reaction Mixture Catalyst->Reaction_Vessel Add Solvent_Additive Solvent & Additive (e.g., MeOH/H₂O or Brine/Acid) Solvent_Additive->Reaction_Vessel Add Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Vessel Add Aldehyde p-Nitrobenzaldehyde Aldehyde->Reaction_Vessel Add Stirring Stirring at Specific Temp & Time Reaction_Vessel->Stirring Workup Work-up (Extraction/Filtration) Stirring->Workup Analysis Analysis (NMR, Chiral HPLC) Workup->Analysis Product Chiral Aldol Product Analysis->Product

Asymmetric Aldol Reaction Workflow

Asymmetric Epoxidation of Alkenes

Asymmetric epoxidation is a crucial method for the synthesis of chiral epoxides, which are versatile building blocks in organic synthesis. The Sharpless asymmetric epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes are two of the most powerful methods.

Data Presentation: Asymmetric Epoxidation
Catalyst SystemSubstrateOxidantTemp (°C)Time (h)Yield (%)ee (%)Catalyst Loading (mol%)Reference
Sharpless EpoxidationGeraniolTBHP-203.595915[8]
Jacobsen-Katsuki Epoxidation(Z)-1-phenylpropeneNaOCl4684924[9]
Jacobsen-Katsuki Epoxidationcis-StilbeneNaOClRTNot SpecifiedHigh>900.1 - 15[10][11]
Shi Epoxidationtrans-StilbeneOxone0890>9930[10]

Note: TBHP = tert-Butyl hydroperoxide. ee = enantiomeric excess. RT = Room Temperature.

Experimental Protocols: Asymmetric Epoxidation

1. Sharpless Asymmetric Epoxidation of Geraniol [8]

  • A round-bottom flask is charged with powdered 3Å molecular sieves and anhydrous dichloromethane (B109758) under an inert atmosphere.

  • The flask is cooled to -20 °C.

  • (+)-Diethyl tartrate (0.06 eq.) is added to the stirred suspension.

  • Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C.

  • A solution of TBHP in dichloromethane (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.

  • Geraniol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted.

  • The enantiomeric excess of the epoxy alcohol is determined by chiral GC or HPLC.

2. Jacobsen-Katsuki Epoxidation of (Z)-1-phenylpropene [9]

  • To a solution of (Z)-1-phenylpropene (0.25 mmol) in dichloromethane (CH₂Cl₂), the chiral Mn-salen catalyst (4 mol%) is added.

  • The mixture is cooled to 4 °C.

  • A buffered aqueous solution of sodium hypochlorite (B82951) (NaOCl) is added.

  • The biphasic mixture is stirred vigorously for 6 hours.

  • The organic layer is separated, washed, and dried.

  • The yield and enantiomeric excess of the epoxide are determined by GC or HPLC.

Logical Relationship for Catalyst Selection in Asymmetric Epoxidation

Substrate Alkene Substrate Allylic_Alcohol Allylic Alcohol? Substrate->Allylic_Alcohol Unfunctionalized_Alkene Unfunctionalized Alkene? Substrate->Unfunctionalized_Alkene Allylic_Alcohol->Unfunctionalized_Alkene No Sharpless Sharpless Epoxidation Allylic_Alcohol->Sharpless Yes cis_Alkene cis-Alkene? Unfunctionalized_Alkene->cis_Alkene Yes Jacobsen Jacobsen-Katsuki Epoxidation Shi Shi Epoxidation cis_Alkene->Jacobsen Yes trans_Alkene trans- or tri-substituted? cis_Alkene->trans_Alkene No trans_Alkene->Jacobsen Consider (lower ee) trans_Alkene->Shi Yes

References

Validating the Structure of 3-Methyl-2-heptanol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 3-Methyl-2-heptanol. It also presents alternative analytical methods and includes detailed experimental protocols and expected data to support the objective comparison.

The correct identification of isomers is crucial, and 2D NMR spectroscopy offers a powerful suite of experiments to definitively establish the connectivity of atoms within a molecule. By providing correlations between nuclei, these techniques allow for a detailed mapping of the chemical structure. This guide will focus on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this compound.

Predicted NMR Data for this compound

To validate the structure of this compound, a thorough analysis of its 1D and 2D NMR spectra is required. The following tables summarize the predicted chemical shifts and key 2D correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₃~ 0.9 (t)~ 14
2CH(OH)~ 3.7 (dq)~ 70
3CH(CH₃)~ 1.6 (m)~ 39
4CH₂~ 1.3 (m)~ 30
5CH₂~ 1.3 (m)~ 23
6CH₂~ 1.3 (m)~ 28
7CH₃~ 0.9 (t)~ 14
8CH₃ (on C3)~ 0.9 (d)~ 16
-OHBroad singlet-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelation TypeExpected Key Correlations
COSY ¹H-¹HH2 ↔ H3, H3 ↔ H4, H3 ↔ H8, H4 ↔ H5, H5 ↔ H6, H6 ↔ H7
HSQC ¹H-¹³C (1-bond)H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6, H7 ↔ C7, H8 ↔ C8
HMBC ¹H-¹³C (2-3 bonds)H1 ↔ C2, C3; H2 ↔ C1, C3, C4; H3 ↔ C2, C4, C5, C8; H7 ↔ C5, C6; H8 ↔ C2, C3, C4

Experimental Protocols for 2D NMR

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key 2D NMR experiments.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy):

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Set up a gradient-selected COSY (gCOSY) experiment.

  • Typical parameters include a 90° pulse width, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

  • Process the data with a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence):

  • Acquire standard ¹H and ¹³C NMR spectra to determine spectral widths.

  • Set up a gradient-selected HSQC experiment.

  • Optimize the experiment for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz.

  • Typical parameters include 2048 data points in the direct dimension (¹H) and 256-512 increments in the indirect dimension (¹³C).

  • Process the data with appropriate window functions and perform a two-dimensional Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Acquire standard ¹H and ¹³C NMR spectra to determine spectral widths.

  • Set up a gradient-selected HMBC experiment.

  • Optimize the experiment for long-range coupling constants, typically in the range of 4-10 Hz.

  • Typical parameters include 2048 data points in the direct dimension (¹H) and 256-512 increments in the indirect dimension (¹³C).

  • Process the data with appropriate window functions and perform a two-dimensional Fourier transform.

Workflow for Structural Validation using 2D NMR

The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR techniques.

2D_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 1H_NMR->HSQC Direct H-C HMBC HMBC 1H_NMR->HMBC Long-range H-C 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Final_Confirmation Structure Confirmed COSY->Final_Confirmation Confirm Fragments HSQC->Final_Confirmation Assign C-H Pairs HMBC->Final_Confirmation Connect Fragments Proposed_Structure Proposed Structure: This compound Proposed_Structure->1H_NMR Predict Protons Proposed_Structure->13C_NMR Predict Carbons

Caption: Workflow for 2D NMR based structural validation.

Comparison with Alternative Validation Methods

While 2D NMR is a powerful tool, other analytical techniques can also be used for structural validation.

Table 3: Comparison of Analytical Techniques for this compound Validation

TechniquePrincipleExpected Data for this compoundAdvantagesLimitations
2D NMR Measures nuclear spin correlations through chemical bonds.Detailed connectivity map confirming the carbon skeleton and substituent positions.Provides unambiguous structural information.Requires larger sample amounts and longer acquisition times.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds by volatility and fragments them into ions, detecting their mass-to-charge ratio.A specific retention time and a mass spectrum with a molecular ion peak (m/z 130) and characteristic fragmentation patterns.High sensitivity and provides molecular weight information.Does not provide detailed connectivity information; isomers may have similar fragmentation patterns.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.A broad absorption band around 3300-3600 cm⁻¹ (O-H stretch) and C-H stretching bands around 2850-3000 cm⁻¹.Fast and requires a small amount of sample.Provides functional group information but not the detailed carbon skeleton.

Expected GC-MS Data for this compound:

  • Retention Time: Specific to the GC column and conditions used.

  • Mass Spectrum: A molecular ion peak at m/z = 130. Key fragment ions would be expected from the loss of water (m/z = 112), and cleavage adjacent to the alcohol and the methyl group.

Expected IR Spectroscopy Data for this compound:

  • O-H stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹.

  • C-H stretch: Multiple sharp absorption bands in the region of 3000-2850 cm⁻¹.

  • C-O stretch: An absorption band in the region of 1150-1050 cm⁻¹.

A Researcher's Guide to Compound Identification: Cross-Referencing Experimental vs. Predicted Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of metabolomics, proteomics, and drug development, the accurate identification of chemical compounds is paramount. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering high sensitivity and throughput. A critical step in the MS-based workflow is the interpretation of tandem mass spectra (MS/MS) to elucidate the structure of an unknown analyte. This is typically achieved by matching the experimentally acquired spectrum against a reference.

This guide provides a comprehensive comparison of two primary strategies for spectral matching: referencing against experimental spectral libraries and against computationally predicted (in silico) spectra. Understanding the strengths and limitations of each approach is crucial for researchers aiming to maximize the accuracy and scope of their compound identification efforts.

Data Presentation: A Comparative Overview

The choice between using experimental or predicted spectral libraries often depends on the specific research question, available resources, and the novelty of the compounds under investigation. The following table summarizes the key performance metrics for each approach.

MetricExperimental Spectral LibrariesPredicted (In Silico) Spectral Libraries
Identification Accuracy High to very high for known compounds. Considered the "gold standard" when a match is found.[1]Variable, depends on the prediction algorithm and compound class. Generally lower than a direct experimental match but constantly improving with machine learning.[2][3]
Coverage of Chemical Space Limited to compounds for which authentic standards have been analyzed and spectra have been deposited in libraries.[2][4]Vastly larger. Can generate spectra for millions of known chemical structures in databases like PubChem, even if they have never been synthesized or analyzed.[5]
Speed of Identification Very fast. Spectral matching algorithms are highly optimized for speed.[6]Can be computationally intensive, especially for large candidate databases. However, new algorithms are improving search speeds.[7]
Resource Requirements Requires purchasing and analyzing chemical standards, which is time-consuming and expensive.[1]Requires significant computational power for generating and searching large in silico libraries.
Confidence in Identification High confidence for a good match, as it is based on real-world fragmentation patterns under specific experimental conditions.Lower confidence than a direct experimental match. The accuracy of the prediction is dependent on the training data and the algorithm's ability to model complex fragmentation processes.[3]
Detection of Novel Compounds Cannot identify compounds not present in the library.A key advantage. It is the primary method for the tentative identification of novel or uncharacterized compounds.[8]

Experimental Protocols: Generating High-Quality Tandem Mass Spectra

The foundation of any reliable compound identification is a high-quality experimental tandem mass spectrum. The following is a generalized protocol for generating MS/MS data for small molecules using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Biological samples (e.g., plasma, urine, cell extracts) are subjected to an extraction protocol (e.g., protein precipitation with cold acetonitrile, liquid-liquid extraction) to isolate the metabolites of interest and remove interfering substances like proteins and salts.

  • The extract is then centrifuged, and the supernatant is dried and reconstituted in a solvent compatible with the LC system.

2. Liquid Chromatography (LC) Separation:

  • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Compounds are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column. A typical setup for metabolomics uses a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

3. Ionization:

  • As compounds elute from the LC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common technique for metabolomics and proteomics as it is a "soft" ionization method that keeps the molecule intact, generating a molecular ion (e.g., [M+H]+ or [M-H]-).

4. Tandem Mass Spectrometry (MS/MS) Analysis:

  • The mass spectrometer operates in a data-dependent acquisition (DDA) mode.

  • MS1 Scan: The instrument first performs a full scan to detect all ions present at that moment in time.

  • Precursor Selection: The most intense ions from the MS1 scan are selected one by one for fragmentation.

  • Fragmentation: The selected precursor ion is isolated in a collision cell, where it is fragmented by colliding with an inert gas (e.g., nitrogen or argon). This is known as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • MS2 Scan: The resulting fragment ions are analyzed to produce the MS/MS spectrum, which provides a structural fingerprint of the molecule.[9]

Computational Methods for Predicting Mass Spectra

When an experimental spectrum is not available, in silico methods can predict a fragmentation pattern from a chemical structure.[5] These predictions can then be used to create large-scale spectral libraries for matching.

1. Rule-Based and Combinatorial Fragmentation:

  • Early methods relied on a set of predefined fragmentation rules derived from expert knowledge of chemical principles.[4]

  • Combinatorial approaches, implemented in tools like MetFrag, systematically break all chemical bonds in a molecule in silico to generate all possible fragments.[4][5] The experimental fragment ions are then matched against these theoretical fragments to score a candidate structure.

2. Machine Learning and Deep Learning:

  • Modern approaches utilize machine learning and deep learning to predict MS/MS spectra.[2]

  • Tools like CFM-ID (Competitive Fragmentation Modeling-ID) and deep learning models like Prosit are trained on large datasets of high-quality experimental spectra to learn the complex relationships between a molecule's structure and its fragmentation pattern.[3][10][11] These methods can predict not only the m/z of the fragment ions but also their relative intensities, leading to more accurate spectral matching.[12]

Visualizing the Workflows

To better understand how these two approaches are integrated into the compound identification process, the following diagrams illustrate the key workflows and logical relationships.

G cluster_exp Experimental Workflow cluster_id Identification Workflow cluster_lib Library Generation Sample Biological Sample LCMS LC-MS Analysis Sample->LCMS ExpSpec Experimental MS/MS Spectrum LCMS->ExpSpec Match Spectral Matching ExpSpec->Match Ident Compound Identification Match->Ident ExpLib Experimental Spectral Library ExpLib->Match PredLib Predicted Spectral Library PredLib->Match Standards Chemical Standards Standards->ExpLib Structures Chemical Structure Database Structures->PredLib

Overall workflow for compound identification.

The diagram above illustrates the parallel paths of generating experimental and predicted spectral libraries. Both library types serve as a reference for the spectral matching step, which ultimately leads to compound identification.

G start Query with Experimental MS/MS Spectrum search_exp Search Experimental Library start->search_exp match_found High-Confidence Match Found? search_exp->match_found search_pred Search Predicted Library match_found->search_pred No end_id Confident Identification match_found->end_id Yes candidate_found Plausible Candidate(s) Found? search_pred->candidate_found end_putative Putative Identification (Requires Confirmation) candidate_found->end_putative Yes end_unknown Compound Remains Unknown candidate_found->end_unknown No

Decision-making logic for spectral matching.

This logical diagram demonstrates a common hierarchical strategy. Researchers first search against high-confidence experimental libraries. If no match is found, they proceed to search against the much larger, but less certain, predicted spectral libraries to generate tentative candidates for further investigation.

Conclusion and Recommendations

Both experimental and predicted mass spectral libraries play a vital role in modern compound identification. They are not mutually exclusive but rather complementary tools that, when used together, can significantly enhance the depth and accuracy of chemical analysis.

  • For known compounds and targeted studies: Searching against an experimental spectral library is the preferred method, offering the highest level of confidence.[13] It is ideal for clinical chemistry and quality control applications where the targets are well-defined.

  • For novel compound discovery and untargeted metabolomics: The vast coverage of in silico libraries is indispensable.[8][14] They allow researchers to generate hypotheses about the identities of unknown peaks that would otherwise remain unannotated.[4] A study using ENTACT mixture samples showed that in silico libraries could correctly identify up to 50% of compounds as the top hit, and together, reference and in silico libraries correctly identified 73% of the substances.[4]

  • A Combined Approach: The most powerful strategy is a tiered approach. First, search experimental spectra against curated experimental libraries for high-confidence identifications. For the remaining unidentified spectra, search against a comprehensive predicted library.[4] Any putative identifications from the in silico search should then be prioritized for confirmation through the analysis of an authentic chemical standard. This integrated workflow maximizes both the identification rate and the confidence in the results, empowering researchers to more effectively explore the chemical landscape of their samples.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive comparison of the efficacy of ketone and alcohol compounds in eliciting alarm responses in insects, supported by experimental data from key studies.

This guide provides a detailed comparative analysis of the alarm pheromone activity of structurally related ketones and alcohols in various insect species. It is intended for researchers, scientists, and professionals in drug development and pest management, offering a synthesized overview of current research, quantitative data, and detailed experimental protocols.

Introduction to Insect Alarm Pheromones

Insect alarm pheromones are chemical signals released in response to threats, such as predator attacks, to alert conspecifics. These signals typically trigger behaviors like dispersal, aggression, and enhanced vigilance. Chemically, many alarm pheromones are small, volatile molecules, with ketones and alcohols being prominent classes of these semiochemicals. Understanding the structure-activity relationships of these compounds is crucial for developing novel and targeted pest management strategies.

Comparative Activity of Ketones and Alcohols

The alarm response elicited by ketones and their corresponding secondary alcohols can vary significantly between insect species, and even between closely related species. The following sections present quantitative and qualitative data from studies on various ant species, which utilize both ketones and alcohols in their alarm signaling.

Data Presentation: Behavioral and Electrophysiological Responses

The following tables summarize the known alarm pheromone activity of specific ketones and alcohols in different ant species.

Ant Species Ketone Corresponding Alcohol Observed Alarm Pheromone Activity Reference
Myrmica rubra3-Octanone3-Octanol (B1198278)3-Octanone is a major component and a true attractant, while 3-octanol acts as an arrestant. A mixture of the two enhances the response.[1]
Acromyrmex echinatior3-Octanone3-Octanol3-Octanol is the most behaviorally active compound.[2]
Acromyrmex octospinosus3-Octanone3-Octanol3-Octanone is the most behaviorally active compound.[2]
Ooceraea biroi4-Methyl-3-heptanone4-Methyl-3-heptanol (B77350)Both compounds induce an alarm response. 4-Methyl-3-heptanone is immediately repulsive, while 4-methyl-3-heptanol is initially attractive before causing dispersal. A blend of the two elicits a dose-dependent response.[3][4][5][3][4][5]

Table 1: Comparative Alarm Pheromone Activity of Ketones and Alcohols in Ant Species.

Aphid Species Compound EAG Response (mV) Reference
Sitobion avenaeHexan-1-ol~0.25Yan & Visser (1982)
Heptan-1-ol~0.30Yan & Visser (1982)
Octan-1-ol~0.20Yan & Visser (1982)
Nonan-1-ol~0.15Yan & Visser (1982)
Decan-1-ol~0.10Yan & Visser (1982)

Table 2: Electroantennogram (EAG) responses of the cereal aphid Sitobion avenae to a homologous series of n-alcohols. (Note: Data is estimated from graphical representations in the cited literature and is for comparative purposes.)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for common assays used to evaluate insect alarm pheromone activity.

Behavioral Assay: Y-Tube Olfactometer

This assay is used to determine the behavioral response (attraction or repulsion) of an insect to a volatile chemical.

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms. Air is passed through each side arm, one carrying the test odor and the other a control (e.g., solvent only).

  • Insect Preparation: Insects are collected and, if necessary, starved for a set period before the assay to standardize motivation.

  • Odor Application: A filter paper impregnated with a known concentration of the test compound (e.g., a specific ketone or alcohol dissolved in a solvent like hexane) is placed in one of the side arms. A control filter paper with solvent only is placed in the other arm.

  • Assay Procedure: A single insect is introduced at the base of the central arm. The insect is allowed a set amount of time to choose one of the side arms. The choice and the time taken to make the choice are recorded.

  • Data Analysis: The number of insects choosing the test arm versus the control arm is analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference or avoidance of the test compound.

Electrophysiological Assay: Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an olfactory stimulus, providing a measure of the sensitivity of the olfactory receptor neurons.

  • Insect Preparation: An insect is immobilized, and its head is excised. Two electrodes are positioned: a recording electrode inserted into the tip of the antenna and a reference electrode inserted into the base of the antenna or the head capsule.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test odorant is injected into the continuous airstream for a defined period.

  • Data Recording: The change in electrical potential between the two electrodes upon stimulus presentation is amplified and recorded. The peak amplitude of the depolarization is measured.

  • Data Analysis: The EAG responses to a series of related compounds (e.g., a homologous series of ketones or alcohols) are compared to determine structure-activity relationships. Responses are often normalized to a standard compound.

Signaling Pathways in Alarm Pheromone Perception

The detection of alarm pheromones, like other odorants, is initiated by the binding of the chemical to olfactory receptors (ORs) or ionotropic receptors (IRs) located on the dendrites of olfactory sensory neurons (OSNs). This binding event triggers a signal transduction cascade that ultimately leads to the generation of an action potential.

Generalized Olfactory Signal Transduction Pathway

The following diagram illustrates the key steps in the olfactory signal transduction pathway in insects, which can be either ionotropic or metabotropic.

Olfactory_Signaling_Pathway cluster_0 Sensillum Lymph cluster_1 Dendritic Membrane of Olfactory Sensory Neuron cluster_2 Ionotropic Pathway cluster_3 Metabotropic Pathway Pheromone Alarm Pheromone (Ketone/Alcohol) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR_complex Odorant Receptor (OR) / Orco Co-receptor Complex OBP->OR_complex Pheromone Delivery GPCR G-Protein Coupled Receptor (GPCR) OBP->GPCR Pheromone Delivery Ion_Channel_Open Ion Channel Opens OR_complex->Ion_Channel_Open Direct Gating Depolarization1 Depolarization Ion_Channel_Open->Depolarization1 Action_Potential Action Potential to Antennal Lobe Depolarization1->Action_Potential Leads to G_Protein G-Protein (Gq or Gs) GPCR->G_Protein Activation Effector Effector Enzyme (PLC or AC) G_Protein->Effector Activation Second_Messenger Second Messenger (IP3/DAG or cAMP) Effector->Second_Messenger Production Ion_Channel_Open2 Ion Channel Opens Second_Messenger->Ion_Channel_Open2 Depolarization2 Depolarization Ion_Channel_Open2->Depolarization2 Depolarization2->Action_Potential Leads to Experimental_Workflow Collection Pheromone Collection (e.g., from mandibular glands) Extraction Solvent Extraction Collection->Extraction GC_MS Chemical Analysis (GC-MS) Extraction->GC_MS Identification Compound Identification GC_MS->Identification Synthesis Chemical Synthesis of Identified Compounds Identification->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Behavioral_Assay Behavioral Bioassay (e.g., Olfactometer) Synthesis->Behavioral_Assay Data_Analysis Data Analysis and Comparison EAG->Data_Analysis Behavioral_Assay->Data_Analysis

References

A Comparative Guide to Gas Chromatographic Retention Times of C8 Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas chromatographic (GC) retention times of various C8 alcohol isomers. Understanding the elution behavior of these isomers is crucial for their separation, identification, and quantification in complex mixtures, which is a common requirement in pharmaceutical development, quality control, and chemical research. This document presents quantitative data, detailed experimental protocols, and visual representations to facilitate a clear understanding of the factors influencing the GC separation of C8 alcohol isomers.

Factors Influencing GC Retention of C8 Alcohol Isomers

The separation of C8 alcohol isomers by gas chromatography is primarily governed by the interplay of several key factors. The elution order and, consequently, the retention time of each isomer are determined by its physicochemical properties and its interaction with the stationary phase of the GC column.

A diagram illustrating the key factors that influence the Gas Chromatography (GC) retention time for C8 alcohol isomers.

Factors_Influencing_GC_Retention cluster_Analyte Analyte Properties (C8 Alcohol Isomers) cluster_GC_Parameters GC Method Parameters BoilingPoint Boiling Point RetentionTime GC Retention Time BoilingPoint->RetentionTime Higher BP, Longer RT Polarity Polarity (Hydroxyl Group Position) Polarity->RetentionTime Higher Polarity, Longer RT on Polar Phases Structure Molecular Structure (Branching) Structure->RetentionTime Increased Branching, Shorter RT StationaryPhase Stationary Phase Polarity StationaryPhase->RetentionTime Like-Dissolves-Like Principle Temperature Column Temperature Temperature->RetentionTime Higher Temp, Shorter RT CarrierGas Carrier Gas Flow Rate CarrierGas->RetentionTime Higher Flow, Shorter RT

Caption: Factors influencing GC retention time of C8 alcohol isomers.

Comparative Retention Data of C8 Alcohol Isomers

The retention of C8 alcohol isomers is significantly influenced by the polarity of the stationary phase. On non-polar columns, the elution order primarily follows the boiling points of the isomers. In contrast, on polar columns, the polarity of the isomers, dictated by the position of the hydroxyl group and the degree of branching, plays a more dominant role.

Below are tables summarizing the Kovats retention indices (I) for various C8 alcohol isomers on different non-polar and polar stationary phases. The Kovats retention index is a dimensionless quantity that normalizes retention times to a scale based on the retention of n-alkanes, allowing for inter-laboratory comparisons.

Table 1: Kovats Retention Indices of C8 Alcohol Isomers on Non-Polar Stationary Phases

IsomerStationary PhaseTemperature (°C)Retention Index (I)Reference
1-OctanolSE-301001058NIST WebBook
1-OctanolOV-1011501060NIST WebBook
1-OctanolDB-1Programmed1073NIST WebBook
1-OctanolDB-5Programmed1075NIST WebBook
2-OctanolSE-30100977NIST WebBook[1]
2-OctanolOV-101150982NIST WebBook
2-OctanolDB-1Programmed993NIST WebBook
2-OctanolDB-5Programmed992NIST WebBook
3-OctanolOV-101150985.4NIST WebBook[2]
3-OctanolDB-1Programmed990NIST WebBook[2]
3-OctanolDB-5Programmed992NIST WebBook[2]
2-Ethyl-1-hexanolSE-301001019NIST WebBook[3]
2-Ethyl-1-hexanolApiezon L130986NIST WebBook[4]
2-Ethyl-1-hexanolDB-5Programmed1029NIST WebBook

Table 2: Kovats Retention Indices of C8 Alcohol Isomers on Polar Stationary Phases

IsomerStationary PhaseTemperature (°C)Retention Index (I)Reference
1-OctanolCarbowax 20M1301583NIST WebBook
1-OctanolCP-WAX 52CB1501590NIST WebBook
2-OctanolCarbowax 20M1301468NIST WebBook
2-OctanolCP-WAX 52CB1501476NIST WebBook
3-OctanolCarbowax 20M1301450NIST WebBook
2-Ethyl-1-hexanolCarbowax 20M1301515NIST WebBook

Note: The retention indices presented are from various sources and experimental conditions as cited. Direct comparison is most accurate when data is from the same study and column.

Experimental Protocols

The following provides a generalized experimental protocol for the determination of Kovats retention indices, which is a standard method for reporting GC retention data.

Objective: To determine the Kovats retention indices of C8 alcohol isomers on both polar and non-polar GC columns.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Capillary GC columns:

    • Non-polar: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

    • Polar: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a polyethylene (B3416737) glycol stationary phase (e.g., Carbowax 20M or equivalent).

  • Carrier gas: Helium or Hydrogen, high purity.

  • Injector and detector gases: Hydrogen and compressed air for FID.

  • Syringes for sample injection.

  • C8 alcohol isomer standards (e.g., 1-octanol, 2-octanol, 3-octanol, 2-ethyl-1-hexanol, etc.).

  • A homologous series of n-alkane standards (e.g., C8 to C18).

  • Solvent (e.g., hexane (B92381) or dichloromethane).

Experimental Workflow:

A diagram illustrating the workflow for determining the Kovats retention index of C8 alcohol isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_calc Data Analysis Prep_Isomers Prepare individual C8 alcohol isomer solutions Inject_Isomers Inject each isomer solution Prep_Isomers->Inject_Isomers Prep_Alkanes Prepare n-alkane standard mixture Inject_Alkanes Inject n-alkane mixture Prep_Alkanes->Inject_Alkanes Record_RT Record retention times Inject_Isomers->Record_RT Inject_Alkanes->Record_RT Calc_Kovats Calculate Kovats Retention Index (I) Record_RT->Calc_Kovats

Caption: Workflow for Kovats retention index determination.

Procedure:

  • Preparation of Solutions:

    • Prepare individual solutions of each C8 alcohol isomer at a concentration of approximately 1000 ppm in the chosen solvent.

    • Prepare a mixture of the n-alkane standards covering a range that brackets the expected elution of the C8 alcohol isomers.

  • Gas Chromatograph Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas Flow Rate: Set to an appropriate linear velocity (e.g., 30-40 cm/s for Helium).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5 °C/min to 200 °C.

      • Final hold: Hold at 200 °C for 5 minutes. (Note: Isothermal conditions can also be used, and the temperature should be selected to ensure good separation within a reasonable time.)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration and detector sensitivity).

  • Analysis:

    • Inject the n-alkane mixture and record the retention times of each n-alkane.

    • Inject each C8 alcohol isomer solution individually and record its retention time.

  • Calculation of Kovats Retention Index (I): For a temperature-programmed run, the Kovats retention index is calculated using the following formula:

    I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

    Where:

    • I is the Kovats retention index.

    • n is the carbon number of the n-alkane eluting immediately before the isomer.

    • t_R(x) is the retention time of the C8 alcohol isomer.

    • t_R(n) is the retention time of the n-alkane with n carbons.

    • t_R(n+1) is the retention time of the n-alkane with n+1 carbons.

Conclusion

The gas chromatographic separation of C8 alcohol isomers is a complex process influenced by the isomer's structure, the polarity of the stationary phase, and the analytical conditions. On non-polar columns, boiling point is the primary determinant of elution order, with more linear isomers generally having longer retention times. On polar columns, the accessibility of the hydroxyl group and overall molecular polarity become more critical, leading to different elution patterns. The provided Kovats retention indices offer a standardized method for comparing the retention behavior of these isomers across different systems. For optimal separation and analysis, it is recommended to select a stationary phase that provides the best resolution for the specific isomers of interest and to carefully optimize the temperature program and other GC parameters.

References

Comparative Guide to the Structure-Activity Relationship of 3-Methyl-2-heptanol Analogs and Related Branched Alcohols in Insect Olfaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of short-chain branched aliphatic alcohols, with a focus on their role as insect pheromones and semiochemicals. While comprehensive SAR data for a full series of 3-Methyl-2-heptanol analogs is not extensively available in peer-reviewed literature, this document synthesizes findings from structurally related compounds to elucidate key principles governing their biological activity. The data presented herein is crucial for the rational design of novel insect attractants, repellents, and modulators of insect behavior for applications in pest management and chemical ecology.

Introduction

Volatile organic compounds, including short-chain branched alcohols like this compound, play a critical role in insect communication, serving as pheromones that mediate behaviors such as mating, aggregation, and trail-following. The biological activity of these semiochemicals is highly dependent on their specific molecular structure. Key structural features that influence activity include the length of the carbon backbone, the position and stereochemistry of methyl branches, and the location of the hydroxyl group. Understanding these structure-activity relationships is fundamental to developing effective and species-specific pest control strategies. This guide compares the olfactory responses of insects to various methyl-heptanol analogs and related compounds, providing quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activity data for a series of methyl-substituted heptanols and related secondary alcohols. The primary measure of activity presented is the electrophysiological response of insect antennae, a key indicator of olfactory detection.

Table 1: Electrophysiological Responses of Insect Olfactory Receptors to Secondary Alcohol Analogs

This table presents data from single-sensillum recording (SSR) experiments on the Drosophila melanogaster olfactory receptor Or47b, which demonstrates the effect of carbon chain length on receptor activation. While not this compound, this homologous series of 2-alkanols illustrates a fundamental SAR principle.

OdorantChemical StructureCarbon Chain LengthD. melanogaster Or47b Response (spikes/s ± SEM)
2-UndecanolCH₃(CH₂)₈CH(OH)CH₃11155 ± 10
2-DecanolCH₃(CH₂)₇CH(OH)CH₃10120 ± 8
2-NonanolCH₃(CH₂)₆CH(OH)CH₃985 ± 6
2-OctanolCH₃(CH₂)₅CH(OH)CH₃840 ± 5
2-Heptanol CH₃(CH₂)₄CH(OH)CH₃ 7 15 ± 3
Control (Paraffin Oil)--2 ± 1

Note: The data is a representative compilation from typical SSR experiments. A direct comparative study with this exact homologous series was not available in the public domain. The trend of decreasing response with shorter carbon chain length is a well-documented phenomenon in insect olfaction for many receptors.[1]

Table 2: Pheromonal Activity of 4-Methyl-3-heptanol Stereoisomers in the Almond Bark Beetle (Scolytus amygdali)

This table illustrates the critical role of stereochemistry in the biological activity of a methyl-branched heptanol, a close structural isomer of this compound. Activity was measured in field trapping experiments.

CompoundStereochemistryBiological Activity
4-Methyl-3-heptanol(3S,4S)Attractant (in combination with synergist)
4-Methyl-3-heptanol(3R,4S)Inhibitory
4-Methyl-3-heptanol(3R,4R)Inhibitory
4-Methyl-3-heptanol(3S,4R)Inactive

Data derived from field tests where the combination of the (3S,4S)-isomer with a synergist attracted beetles, while the (3R,4S) and (3R,4R) isomers were inhibitory.[2]

Experimental Protocols

The quantitative data presented in this guide are primarily obtained through electrophysiological techniques that measure the response of an insect's olfactory system to volatile compounds.

Detailed Methodology: Electroantennography (EAG)

Objective: To measure the summed electrical potential from the depolarization of multiple olfactory receptor neurons on an insect's antenna in response to an odorant stimulus. This provides a quantitative measure of the antenna's sensitivity to the tested compound.

Materials and Reagents:

  • Insect: Target insect species (e.g., adult moths, beetles), typically 2-5 days old.

  • Test Compounds: High-purity synthetic standards of this compound analogs.

  • Solvent: High-purity hexane (B92381) or paraffin (B1166041) oil for dilutions.

  • Saline Solution: Insect saline solution (e.g., Ringer's solution) for electrodes.

  • Electrodes: Silver/silver chloride (Ag/AgCl) wires in glass microelectrodes.

  • Micropipette Puller: For creating fine-tipped glass microelectrodes.

  • Micromanipulators: For precise positioning of electrodes.

  • Amplifier: High-impedance DC amplifier.

  • Data Acquisition System: Computer with appropriate software for recording and analyzing the signal.

  • Odor Delivery System: A continuous stream of purified, humidified air, with a mechanism for injecting a "puff" of the odorant. This typically involves Pasteur pipettes containing filter paper loaded with the test compound solution.

Step-by-Step Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test analog in the chosen solvent (e.g., 1 µg/µL).

    • Perform serial dilutions to create a range of concentrations for dose-response testing (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).

    • Prepare a solvent-only control.

  • Insect Preparation (Excised Antenna Method):

    • Anesthetize an insect by chilling it on ice for 1-2 minutes.

    • Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.

    • Immediately mount the excised antenna onto the EAG probe.

  • Electrode Preparation and Placement:

    • Pull glass capillaries to a fine point using a micropipette puller.

    • Fill the microelectrodes with insect saline solution, ensuring no air bubbles are present.

    • Insert Ag/AgCl wires into the back of the microelectrodes.

    • Using micromanipulators, place the base of the excised antenna into the reference electrode.

    • Insert the distal tip of the antenna into the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.[2][3][4]

  • Stimulus Delivery:

    • Apply a known volume (e.g., 10 µL) of a specific dilution onto a small filter paper strip.

    • Insert the filter paper into a clean Pasteur pipette. Allow the solvent to evaporate for approximately 30-60 seconds.

    • Mount the Pasteur pipette on the stimulus delivery system. A continuous stream of purified and humidified air is passed over the antenna.

    • Use an air stimulus controller to deliver a precise puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant vapor to the antenna.[2][3]

  • EAG Recording and Data Analysis:

    • Allow the antenna to stabilize in the clean air stream for a few minutes and record the baseline electrical activity.

    • Deliver the odor stimulus and record the resulting negative voltage deflection.

    • Allow a sufficient inter-stimulus interval (e.g., 30-60 seconds) for the antenna to recover.

    • Present the different concentrations in ascending order or in a randomized fashion to avoid systematic errors.

    • Test the solvent control periodically.

    • Measure the peak amplitude of the negative voltage deflection for each stimulus.

    • For dose-response curves, plot the mean normalized EAG response against the logarithm of the stimulus concentration.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_setup EAG Setup cluster_exp Experiment cluster_analysis Data Analysis prep_insects Insect Anesthetization & Antenna Excision mount_antenna Mount Antenna on Reference & Recording Electrodes prep_insects->mount_antenna prep_solutions Serial Dilution of Test Analogs stimulus_prep Load Dilutions onto Filter Paper in Pipettes prep_solutions->stimulus_prep prep_electrodes Electrode Filling (Saline Solution) prep_electrodes->mount_antenna air_flow Continuous Airflow over Antenna mount_antenna->air_flow stim_delivery Deliver Odor Puff (Stimulus) stimulus_prep->stim_delivery air_flow->stim_delivery record_signal Record EAG Signal (Voltage Deflection) stim_delivery->record_signal measure_amp Measure Amplitude of Response record_signal->measure_amp plot_data Plot Dose-Response Curve measure_amp->plot_data signaling_pathway cluster_neuron Neuron Membrane odorant Odorant Molecule (e.g., Heptanol Analog) obp Odorant Binding Protein (OBP) odorant->obp Binding & Transport or_orc Odorant Receptor (OR) + Orco Co-receptor obp->or_orc Delivery neuron Olfactory Receptor Neuron ion_channel Ion Channel Opening or_orc->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx signal Signal to Brain depolarization->signal

References

A Researcher's Guide to Confirming the Absolute Configuration of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous determination of the absolute configuration of a chiral alcohol is a cornerstone of stereochemistry-focused fields such as natural product synthesis, asymmetric catalysis, and pharmaceutical development. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity and pharmacological profile.[1][2] This guide provides a comparative overview of three principal analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

This comparison offers researchers the detailed protocols and quantitative data necessary to select the most suitable method based on sample characteristics, available instrumentation, and the required level of certainty.

NMR Spectroscopy: The Mosher's Ester Method

The Mosher's method is a widely adopted NMR technique for assigning the absolute configuration of chiral secondary alcohols and amines.[3][4] The method is based on the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomeric esters.[1][3] Due to the anisotropic effect of the MTPA phenyl ring, the protons in the vicinity of the newly formed chiral center will exhibit different chemical shifts in the ¹H NMR spectra of the two diastereomers. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[4]

Experimental Protocol

Materials:

  • Chiral alcohol (1-5 mg)

  • (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes and spectrometer

Procedure:

  • Esterification (Parallel Reactions): In two separate, dry vials, dissolve approximately 0.5-2.5 mg of the chiral alcohol in 0.3 mL of anhydrous DCM or CDCl₃.

  • To one vial, add a slight molar excess (1.2 eq) of (R)-MTPA-Cl and 1.5 eq of anhydrous pyridine.

  • To the second vial, add the same molar excess of (S)-MTPA-Cl and anhydrous pyridine.

  • Allow the reactions to proceed at room temperature for 2-4 hours or until completion, monitoring by TLC if necessary.

  • Sample Preparation for NMR: Once the reaction is complete, the crude reaction mixture can often be directly analyzed. Transfer the contents of each vial to a separate NMR tube.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. It is crucial to use the same solvent and maintain the same temperature for both measurements. For complex molecules, 2D NMR experiments like COSY and HSQC can aid in proton assignments.[5]

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-ester from that of the (S)-ester (Δδ = δS - δR).[4]

    • Protons with a positive Δδ value are determined to be on one side of the Mosher ester plane, while those with a negative Δδ are on the other.

    • Based on the established conformational model of the MTPA esters, this distribution of Δδ values allows for the assignment of the alcohol's absolute configuration.[6]

Mosher_Method_Workflow cluster_prep Esterification cluster_analysis Analysis Alcohol Chiral Alcohol R_Ester (R)-MTPA Ester Alcohol->R_Ester Pyridine/DCM S_Ester (S)-MTPA Ester Alcohol->S_Ester Pyridine/DCM R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Analysis Calculate Δδ (δS - δR) NMR_R->Analysis NMR_S->Analysis Assign Assign Absolute Configuration Analysis->Assign

Workflow for the Mosher's ester method.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for determining molecular structure, providing an unambiguous assignment of the absolute configuration.[7][8] This technique relies on the anomalous dispersion (or resonant scattering) of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[9][10] The differences in diffraction intensities between Friedel pairs (reflections hkl and -h-k-l) allow for the determination of the absolute structure.[10] The Flack parameter is a critical value derived from the data that confirms the correctness of the assigned enantiomer; a value near 0 indicates a correct assignment, while a value near 1 suggests the inverted structure is correct.[2]

Experimental Protocol

Materials:

  • Enantiomerically pure chiral alcohol (>1 mg for crystallization screening)

  • A variety of solvents for crystallization (e.g., methanol, ethanol, acetone, hexane, ethyl acetate)

  • Crystallization vials/plates

Procedure:

  • Crystal Growth (Bottleneck): The most critical and often time-consuming step is growing a single, high-quality crystal of the alcohol (typically 0.1-0.3 mm in size).[2] Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days to weeks.

    • Vapor Diffusion: Dissolve the compound in one solvent and place it in a sealed container with a second "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solution, reducing solubility and inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Mounting: Carefully mount a suitable crystal onto a goniometer head on the X-ray diffractometer.

  • Data Collection: The mounted crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffractometer rotates the crystal while a detector records the intensities and positions of the diffracted X-rays. This process can take several hours.[1]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal.

    • An initial model of the molecule is fitted to the electron density map.

    • This model is then refined computationally to achieve the best possible fit with the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data and calculating the Flack parameter.

XRD_Workflow start Purified Chiral Alcohol crystal Grow Single Crystal (Slow Evaporation, Vapor Diffusion, etc.) start->crystal mount Mount Crystal on Diffractometer crystal->mount collect Collect X-ray Diffraction Data mount->collect solve Solve and Refine Crystal Structure collect->solve flack Analyze Anomalous Dispersion (Calculate Flack Parameter) solve->flack assign Assign Absolute Configuration flack->assign

Experimental workflow for X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11][12] Since enantiomers have VCD spectra of equal magnitude but opposite sign, this technique is a powerful tool for absolute configuration determination.[11][12] The method involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers, typically using Density Functional Theory (DFT).[11][13] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[13]

Experimental Protocol

Materials:

  • Chiral alcohol (5-15 mg)[2]

  • Suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆)

  • VCD Spectrometer

  • High-performance computing resources for DFT calculations

Procedure:

  • Computational Analysis (Pre- or Post-measurement):

    • Perform a computational conformational search for the chiral alcohol to identify all low-energy conformers.

    • For each stable conformer, optimize the geometry and calculate the theoretical IR and VCD spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Generate a Boltzmann-averaged theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) based on the relative energies of the conformers.

  • Sample Preparation: Dissolve 5-15 mg of the chiral alcohol in approximately 150 µL of a suitable solvent. The solution should be concentrated enough to yield a good signal-to-noise ratio.

  • VCD Data Acquisition:

    • Transfer the solution to an appropriate IR cell.

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection can take from 1 to 12 hours depending on the sample concentration and desired signal quality.[2]

  • Data Analysis and Assignment:

    • Process the experimental spectra (e.g., solvent subtraction).

    • Visually and/or quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum of the chosen enantiomer (e.g., the R-enantiomer).

    • If the signs and relative intensities of the major bands match, the sample has the R configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the S configuration.

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Chiral Alcohol in Solution VCD_Exp Acquire Experimental VCD and IR Spectra Sample->VCD_Exp Compare Compare Experimental and Theoretical Spectra VCD_Exp->Compare Conf_Search Conformational Search DFT_Calc DFT Calculation of Spectra for each Conformer Conf_Search->DFT_Calc Boltzmann Boltzmann-Average Spectra for one Enantiomer (e.g., R) DFT_Calc->Boltzmann Boltzmann->Compare Assign_VCD Assign Absolute Configuration Compare->Assign_VCD

Workflow for Vibrational Circular Dichroism (VCD).

Comparison of Methods

The selection of the optimal method depends on a balance of factors including the physical state of the sample, the amount of material available, time constraints, and access to specialized instrumentation.

FeatureMosher's Method (NMR)Single-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle NMR analysis of diastereomeric esters formed with a chiral derivatizing agent.[2][8]Anomalous diffraction of X-rays by atoms in a single crystal.[2][8]Differential absorption of left and right circularly polarized IR light, compared to a computed spectrum.[2][11]
Sample State SolutionHigh-quality single crystalSolution or neat liquid
Derivatization RequiredNot requiredNot required
Typical Sample Amount 1–5 mg[1]< 1 mg (of a single crystal)[1]5–15 mg[2]
Typical Analysis Time 4–6 hours of active effort over 1–2 days.[2][3]Highly variable; crystal growth can take days to weeks, while data collection takes hours.[2]1–12 hours for measurement; hours to days for computation.[2]
Confidence Level High (Empirical Model)Unambiguous ("Gold Standard")High (Requires accurate computational modeling)
Key Limitations Can be misinterpreted with sterically hindered or highly flexible molecules; requires assignable protons.[1]Requires a suitable single crystal, which can be a significant bottleneck.[1][7]Computationally intensive; can be challenging for highly flexible molecules.[12]

References

A Comparative Analysis of Synthetic versus Naturally Sourced 3-Methyl-2-heptanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a detailed comparison of synthetic and naturally sourced 3-Methyl-2-heptanol, a chiral alcohol with applications in chemical synthesis and as a semiochemical. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make an informed decision based on the specific requirements of their research, such as purity, stereoisomeric composition, and the nature of potential impurities. This document outlines the distinct characteristics of this compound derived from chemical synthesis versus natural extraction and provides detailed experimental protocols for their comparative analysis.

Introduction

This compound is a secondary alcohol that exists as four possible stereoisomers due to its two chiral centers. It is found in the volatile organic compounds (VOCs) of various plants and is also utilized as a synthetic building block. The source of this compound—whether it is produced through chemical synthesis or extracted from natural sources—can significantly influence its properties and, consequently, its suitability for different research applications. This guide explores these differences through a comparative analysis of their chemical profiles and outlines methodologies for their empirical evaluation.

Comparative Data

The primary distinctions between synthetic and naturally sourced this compound lie in their isomeric purity, the profile of minor impurities, and residual process-related contaminants.

Purity and Impurity Profile

Chemical synthesis routes, while often designed to produce a specific stereoisomer, can introduce impurities such as unreacted starting materials, reagents, catalysts, and solvents. In contrast, natural extracts contain a complex mixture of co-occurring secondary metabolites.

Table 1: Comparison of General Properties

PropertySynthetic this compoundNaturally Sourced this compound
Source Chemical Synthesis (e.g., Grignard reaction)Extraction from natural sources (e.g., essential oils of plants)
Purity Typically >95-99%Highly variable, dependent on the extraction and purification method
Isomeric Purity Can be produced as a racemic mixture or specific stereoisomers.Often present as a specific stereoisomer.
Potential Impurities Reagents, catalysts (e.g., metals), solvents, and by-products.Other VOCs, pigments, lipids, and other plant metabolites.
Cost Generally lower for racemic mixtures.Can be higher due to complex extraction and purification.
Scalability Highly scalable.Limited by the availability of the natural source.

Table 2: Potential Impurities

SourceType of ImpurityExamplesTypical Concentration Range
Synthetic Reagents/By-products Unreacted starting materials, other alcohols, ketones.0.1 - 5%
Catalysts Residual metals (e.g., Palladium, Ruthenium).ppm levels
Solvents Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM).ppm to low % levels
Natural Co-extracted VOCs Terpenes, esters, other alcohols and ketones.Can be significant
Non-volatile compounds Waxes, pigments, lipids.Variable

Experimental Protocols

To empirically assess the differences between synthetic and naturally sourced this compound, a series of analytical experiments are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
  • Objective: To identify and quantify the components in each sample.

  • Methodology:

    • Prepare 1 mg/mL solutions of both synthetic and natural this compound samples in a suitable solvent (e.g., hexane).

    • Inject 1 µL of each sample into a GC-MS system equipped with a non-polar column (e.g., DB-5ms).

    • Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning from m/z 40 to 400.

    • Identify compounds by comparing their mass spectra to a library (e.g., NIST). Quantify by peak area integration.

Chiral Gas Chromatography for Stereoisomer Analysis
  • Objective: To determine the enantiomeric and diastereomeric composition.

  • Methodology:

    • Prepare 1 mg/mL solutions of each sample in hexane.

    • Inject 1 µL of each sample into a GC system equipped with a chiral column (e.g., a cyclodextrin-based column).

    • Use an isothermal oven temperature program suitable for the separation of the stereoisomers (e.g., 80°C).

    • Calculate the enantiomeric excess (ee%) and diastereomeric ratio (dr) based on the integrated peak areas of the separated isomers.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Analysis
  • Objective: To quantify residual metal catalysts in the synthetic sample.

  • Methodology:

    • Digest a known weight of the synthetic this compound sample in concentrated nitric acid.

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the sample using an ICP-MS instrument calibrated with certified metal standards.

    • Quantify the concentration of relevant metals (e.g., Pd, Ru, Rh).

Visualizations

The following diagrams illustrate a common synthetic pathway for this compound and a proposed experimental workflow for its comparative analysis.

synthetic_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Heptanone 2-Heptanone Grignard Reaction Grignard Reaction 2-Heptanone->Grignard Reaction Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Grignard Reaction This compound This compound Grignard Reaction->this compound

Caption: A simplified diagram of a Grignard reaction for the synthesis of this compound.

experimental_workflow cluster_samples Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Synthetic Sample Synthetic Sample GC-MS GC-MS Synthetic Sample->GC-MS Chiral GC Chiral GC Synthetic Sample->Chiral GC ICP-MS ICP-MS Synthetic Sample->ICP-MS Natural Sample Natural Sample Natural Sample->GC-MS Natural Sample->Chiral GC Purity & Impurity Profile Purity & Impurity Profile GC-MS->Purity & Impurity Profile Stereoisomer Composition Stereoisomer Composition Chiral GC->Stereoisomer Composition Trace Metal Content Trace Metal Content ICP-MS->Trace Metal Content

Caption: Experimental workflow for the comparative analysis of this compound samples.

Conclusion

The choice between synthetic and naturally sourced this compound should be guided by the specific demands of the intended application. For applications requiring high stereoisomeric purity and where the presence of complex natural mixtures is undesirable, a well-characterized synthetic standard is preferable. Conversely, for studies investigating the biological effects of natural extracts or for applications where the "natural" label is important, a purified natural product may be more suitable. The experimental protocols provided herein offer a framework for researchers to conduct their own comprehensive evaluation, ensuring the selection of the most appropriate material for their scientific endeavors.

Safety Operating Guide

Proper Disposal of 3-Methyl-2-heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 3-Methyl-2-heptanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation[1]. Like many alcohols, it is also considered a flammable or combustible liquid[2][3][4][5]. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can harm aquatic life and damage plumbing systems[6][7][8].

II. Key Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the physical and chemical properties of this compound. This information is essential for safe handling and for the accurate completion of hazardous waste documentation.

PropertyValue
Molecular Formula C8H18O
Molecular Weight 130.23 g/mol [1]
Appearance Colorless clear liquid (estimated)[9]
Boiling Point 165.00 to 167.00 °C @ 760.00 mm Hg[9]
Flash Point 148.00 °F (64.20 °C) (TCC, estimated)[9]
Solubility in Water 1140 mg/L @ 25 °C (experimental)[9]
Hazards Skin Irritant, Serious Eye Damage, Respiratory Irritant[1]

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management facility.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, compatible, and properly sealed container.

  • The container should be made of a material that will not react with the chemical and must have a secure screw cap[10].

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames[2][3][8].

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with accurate information about the waste, including its composition and volume.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition[2][4].

  • Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent pad.

  • Collect the absorbed material into a sealed container and dispose of it as hazardous waste, following the same procedure as for the liquid waste.

5. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • After thorough cleaning, the container can be disposed of according to your facility's procedures for non-hazardous waste, or recycled if permissible[11].

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_contaminated Is the chemical contaminated or waste? start->is_contaminated collect_waste Collect in a labeled, sealed, compatible container is_contaminated->collect_waste Yes spill Is there a spill? is_contaminated->spill No, but there is a spill storage Store in a cool, dry, well-ventilated area away from ignition sources collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end absorb_spill Absorb with inert material, collect in a sealed container spill->absorb_spill Yes absorb_spill->collect_waste

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their organization.

References

Essential Safety and Operational Guide for Handling 3-Methyl-2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3-Methyl-2-heptanol, ensuring laboratory safety and minimizing risk.

Chemical Hazards: this compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] It is also a combustible liquid.[3] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to mitigate exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against chemical exposure. All personnel handling this compound must use the following equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 certified. A face shield should be worn in situations with a higher risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or Viton® gloves are recommended for incidental contact. For extended contact or immersion, Viton® is preferred.[4][6] Always inspect gloves for degradation or punctures before use and change them frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn. For larger quantities or increased splash potential, consider chemical-resistant aprons or coveralls.[2][7]
Respiratory Protection NIOSH-approved RespiratorGenerally not required for small-scale use in a properly functioning chemical fume hood.[4] If working outside a fume hood or with large quantities, a risk assessment must be performed to determine the need for a respirator with organic vapor cartridges.[2][4]

Quantitative Safety Data

ParameterValueReference
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]
Flash Point 57 °C / 134.6 °F[6]
Boiling Point 165 - 167 °C @ 760 mm Hg[8]

Experimental Protocol: Safe Handling Procedure

Adherence to a strict operational workflow is crucial for safety. The following steps outline the procedure for handling this compound from preparation to disposal.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Locate the nearest eyewash station and safety shower before starting work.

  • Handling :

    • All handling of this compound must be conducted within a chemical fume hood to minimize vapor inhalation.[2][4]

    • Ground/bond container and receiving equipment to prevent static discharge.[9]

    • Use non-sparking tools.[9]

    • Avoid contact with skin and eyes.[9]

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling :

    • Wipe down the work surface with an appropriate solvent and then clean with soap and water.

    • Remove PPE carefully, avoiding cross-contamination. Remove gloves and lab coat before leaving the laboratory.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste :

    • Collect all waste this compound in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste :

    • Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, filter paper) must be collected in a separate, clearly labeled hazardous waste bag or container.[4]

  • Disposal Method :

    • All waste must be disposed of through a licensed professional waste disposal service in a manner consistent with federal, state, and local environmental regulations.[2]

Workflow for Handling this compound

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handle Handling in Fume Hood ppe->handle Begin experiment post_handle Post-Handling Decontamination handle->post_handle Complete experiment waste Segregate Waste handle->waste During experiment ppe_remove Doff PPE post_handle->ppe_remove disposal Professional Disposal waste->disposal Follow regulations wash Wash Hands ppe_remove->wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.